molecular formula C14H28O B128148 12-Methyltridecanal CAS No. 75853-49-5

12-Methyltridecanal

Número de catálogo: B128148
Número CAS: 75853-49-5
Peso molecular: 212.37 g/mol
Clave InChI: OQWNKUAZQSLNSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

12-Methyltridecanal, also known as 12-MT aldehyde or isotetradecan-1-al, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, this compound is considered to be a fatty aldehyde lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a broth, cooked, and cooked meat taste.

Propiedades

IUPAC Name

12-methyltridecanal
Source PubChem
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InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQWNKUAZQSLNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20868381
Record name 12-Methyltridecanal
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Molecular Weight

212.37 g/mol
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Physical Description

colourless to pale yellow liquid; cooked or roasted aroma
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in heptane, soluble (in ethanol)
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.941
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

75853-49-5, 93843-20-0
Record name 12-Methyltridecanal
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Record name 12-Methyltridecanal
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Record name Isotetradecan-1-al
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Record name Tridecanal, 12-methyl
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Record name 12-METHYLTRIDECANAL
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Record name 12-Methyltridecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that has garnered interest primarily for its contribution to the characteristic aroma of cooked meats.[1][2] Its presence has been identified in various cooked meats, including beef, lamb, pork, and chicken, where it imparts a fatty, tallow-like, and slightly waxy odor.[1][2] Beyond its role as a flavor compound, the broader chemical and biological properties of this compound are of interest to researchers in fields ranging from food science to potential applications in drug development, where long-chain aldehydes can play roles in cellular signaling and as synthetic intermediates. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, reactivity, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₄H₂₈O[3][4]
Molecular Weight 212.37 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 141-143 °C at 4 mmHg; 275-276 °C at 760 mmHg[1]
Flash Point 111.11 °C (232.00 °F)[1][2]
Specific Gravity 0.930 - 0.941 at 25 °C[1][2]
Refractive Index 1.445 - 1.455 at 20 °C[1][2]
Solubility Insoluble in water; Soluble in alcohol[1]
CAS Number 75853-49-5[3][4]
IUPAC Name This compound[3]

Synthesis and Reactivity

The reactivity of this compound is characteristic of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to a variety of chemical transformations.

General Reactivity of Aldehydes:
  • Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. Common nucleophilic addition reactions include the formation of hydrates, hemiacetals, and acetals.

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can be achieved using various oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent.

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: this compound can react with a phosphonium ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.[5][6][7]

  • Aldol Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.[8][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general procedure for the analysis of aldehydes in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

General Protocol for Extraction and GC-MS Analysis of Aldehydes in Food Samples

This protocol is a generalized procedure and may require optimization based on the specific food matrix.

1. Sample Preparation and Extraction:

  • Homogenization: Solid food samples are homogenized to a fine powder or paste.

  • Solvent Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of chloroform and methanol (Folch method).[10]

  • Phase Separation: Water is added to the extract to induce phase separation. The organic layer containing the lipids and aldehydes is collected.[10]

  • Concentration: The solvent is carefully evaporated under a stream of nitrogen to concentrate the extract.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

  • Column: A non-polar capillary column (e.g., SE-54) or a polar column (e.g., FFAP) can be used for separation.[4]

  • Injector and Detector: The sample is introduced into the GC via a split/splitless injector. The mass spectrometer is operated in electron ionization (EI) mode.

  • Temperature Program: A suitable temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify this compound by comparing its retention time and mass spectrum with that of a pure standard.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Spectroscopic TechniqueCharacteristic Features for Aldehydes
Infrared (IR) Spectroscopy - Strong C=O stretching absorption around 1720-1740 cm⁻¹.- Two characteristic C-H stretching absorptions for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - A highly deshielded proton signal (singlet or multiplet depending on coupling) for the aldehydic proton (CHO) in the range of δ 9-10 ppm.- Protons on the α-carbon to the carbonyl group typically appear in the range of δ 2.0-2.5 ppm.[11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - A characteristic signal for the carbonyl carbon in the highly deshielded region of δ 190-200 ppm.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) may be observed.- Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement.[11]

Safety Information

This compound is reported to cause skin and eye irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Logical Workflow for Aldehyde Analysis

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general logical workflow for the analysis of an unknown sample suspected of containing an aldehyde like this compound.

Aldehyde_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_interp Data Interpretation Sample Unknown Sample Extraction Solvent Extraction Sample->Extraction Homogenize Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS IR IR Spectroscopy Concentration->IR NMR NMR Spectroscopy Concentration->NMR Identify Identify Aldehyde GCMS->Identify Retention Time & Mass Spectrum IR->Identify Functional Groups NMR->Identify Proton & Carbon Environment Quantify Quantify Aldehyde Identify->Quantify Standard Curve

Caption: General workflow for the analysis of aldehydes.

Conclusion

This compound is a long-chain branched aldehyde primarily known for its contribution to the flavor profile of cooked meats. Its chemical properties are typical of an aliphatic aldehyde, with the carbonyl group being the center of its reactivity. While detailed synthetic protocols are not widely published, its analysis is readily achievable using standard analytical techniques such as GC-MS. This guide provides a foundational understanding of the chemical properties of this compound for researchers and professionals in relevant scientific fields. Further research into its biological activities and potential applications beyond flavor science may reveal new and interesting aspects of this molecule.

References

The Biosynthesis of 12-Methyltridecanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain aldehyde that plays a significant role in the chemical ecology of various organisms, acting as a pheromone in insects and mammals, and contributing to the aroma profile of certain foods. Its biosynthesis is a specialized branch of fatty acid metabolism, primarily elucidated in insects where it serves as a precursor to methyl-branched cuticular hydrocarbons (CHCs). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the investigation of this pathway, aiming to equip researchers with the necessary knowledge to explore its components as potential targets for novel drug development and pest management strategies.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound originates from the general fatty acid biosynthesis pathway, with modifications that introduce a methyl branch. In insects, this process predominantly occurs in specialized cells called oenocytes. The pathway can be conceptually divided into four main stages: initiation and methyl-branch incorporation, elongation, reduction to an alcohol, and oxidation to the aldehyde.

Stage 1: Initiation and Methyl-Branch Incorporation

The biosynthesis begins with the formation of the primer for fatty acid synthesis. Instead of the typical acetyl-CoA, the synthesis of a methyl-branched fatty acid often utilizes a precursor derived from amino acid catabolism. The key precursor for the methyl group in this compound is propionyl-CoA , which is carboxylated to form (S)-methylmalonyl-CoA . Propionyl-CoA itself is derived from the catabolism of amino acids such as isoleucine, valine, and methionine.

The initial condensation reaction is catalyzed by Fatty Acid Synthase (FAS) . FAS incorporates the methylmalonyl-CoA as an extender unit, leading to the formation of a methyl-branched acyl chain.

Stage 2: Elongation

Following the initial incorporation of the methyl group, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process also catalyzed by FAS and subsequently by fatty acid elongases (ELOs). This series of condensation, reduction, dehydration, and second reduction reactions extends the carbon backbone to the required length. For this compound, this process continues until a 14-carbon backbone with a methyl group at the 12th position is formed, resulting in 12-methyltridecanoyl-CoA.

Stage 3: Reduction to Fatty Alcohol

The resulting 12-methyltridecanoyl-CoA is then reduced to its corresponding alcohol, 12-methyltridecanol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . FARs are a class of enzymes that utilize NADPH to reduce the thioester bond of the fatty acyl-CoA to a primary alcohol.

Stage 4: Oxidation to Aldehyde

In the final step, the 12-methyltridecanol is oxidized to form this compound. This oxidation is carried out by an alcohol oxidase or a similar dehydrogenase enzyme.

It is important to note that in the context of cuticular hydrocarbon biosynthesis in insects, this compound is an intermediate. It can be further processed by a P450 oxidative decarbonylase (CYP4G) to form the corresponding methyl-branched alkane, 11-methyltridecane, with the release of carbon dioxide.[1][2]

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, studies on related enzymes in methyl-branched fatty acid and pheromone biosynthesis provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (pmol/min/µg protein)kcat (s⁻¹)Source OrganismReference
Metazoan Fatty Acid Synthase (mFAS)Methylmalonyl-CoA21 ± 2-0.012 ± 0.0003In vitro study[3]
Fatty Acyl-CoA Reductase (Slit-FAR1)(Z)-11-hexadecenoyl-CoA1.1 ± 0.2160 ± 10-Spodoptera littoralis[4]
Fatty Acyl-CoA Reductase (Slit-FAR1)(Z,E)-9,11-tetradecadienoyl-CoA1.4 ± 0.3240 ± 20-Spodoptera littoralis[4]
Fatty Acyl-CoA Reductase (Slit-FAR1)(Z,E)-9,12-tetradecadienoyl-CoA1.3 ± 0.2220 ± 10-Spodoptera littoralis[4]

Note: The kinetic values for mFAS with methylmalonyl-CoA indicate a significantly lower turnover rate compared to malonyl-CoA, suggesting that the incorporation of methyl branches is a rate-limiting step.[3] The data for Slit-FAR1 demonstrates the enzyme's affinity for various fatty acyl-CoA substrates involved in pheromone biosynthesis. While not specific to 12-methyltridecanoyl-CoA, these values provide a reasonable estimate for the kinetic parameters of similar enzymes.

Experimental Protocols

Dissection of Oenocytes from Adult Drosophila melanogaster**

Oenocytes are the primary site of hydrocarbon biosynthesis in many insects and are thus a critical tissue for studying the this compound pathway.

Materials:

  • Adult Drosophila melanogaster

  • Chilled Shields and Sang M3 insect medium (Sigma)

  • Dissection pins (fine tungsten needles)

  • Sylgard-coated dissection dish

  • Stereomicroscope

  • Pasteur pipette

Procedure:

  • Secure a fly to the dissection dish with a pin through the thorax.

  • Remove the legs and wings.

  • Place a second pin through the genital segment to secure the abdomen.

  • Cover the fly with chilled M3 insect medium.

  • Using fine forceps, make an incision along the ventral midline of the abdomen.

  • Remove the internal organs (guts and gonads).

  • Sever the cuticle and tracheae connecting the abdomen to the thorax.

  • Pin the abdominal cuticle flat, with the internal side facing up.

  • Carefully remove the fat body and heart by severing their connections to the cuticle. The oenocytes, which appear as large, amber-colored cells, will remain attached to the inner surface of the cuticle.[5][6]

  • Gently scrape the oenocyte strands from the cuticle using a fine dissection needle.[5][6]

  • The isolated oenocytes can then be collected with the needle for subsequent molecular analysis or culture.[5][6]

In Vitro Assay of Fatty Acid Synthase Activity

This protocol allows for the measurement of FAS activity and product specificity using high-resolution mass spectrometry.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • ¹³C-labeled malonyl-CoA

  • Acetyl-CoA

  • NADPH

  • Internal non-esterified fatty acid (NEFA) standard (e.g., ¹³C-labeled palmitic acid)

  • Chloroform/methanol (1:2, v/v)

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Prepare a reaction mixture containing purified FAS, ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH in an appropriate buffer.

  • Incubate the reaction mixture at 37°C.

  • At defined time points, spike the reaction mixture with the internal NEFA standard to stop the reaction and provide a quantification reference.

  • Extract the lipids using a modified Bligh and Dyer procedure by adding chloroform/methanol (1:2, v/v).

  • Centrifuge the mixture to separate the phases.

  • Analyze the organic extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.

  • Quantify the de novo synthesized ¹³C-labeled fatty acids relative to the internal standard.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Aldehydes

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Materials:

  • Insect samples (e.g., whole insects, specific body parts, or puparial cases)

  • Hexane (redistilled)

  • Florisil chromatography column

  • Nitrogen gas stream

  • GC-MS system with a capillary column (e.g., DB-5)

Procedure:

  • Extract the cuticular lipids by immersing the insect sample in hexane for a defined period (e.g., 10 minutes).[9][10]

  • Transfer the hexane extract to a clean vial. For cleaner samples, the extract can be passed through a small Florisil column to remove more polar compounds.[9]

  • Concentrate the extract under a gentle stream of nitrogen gas.

  • Resuspend the residue in a small, precise volume of hexane (e.g., 10-30 µL).[9][10]

  • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

  • GC conditions:

    • Injector: Splitless mode, 250-290°C.[9]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

    • Oven Program: Initial temperature of 50-150°C, hold for 1-2 minutes, then ramp at 3-5°C/min to a final temperature of 320°C, hold for 2-10 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Detector Temperature: 325°C.[9]

  • Identify this compound based on its retention time and mass spectrum, comparing it to authentic standards if available. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to an internal standard.

RNA Interference (RNAi) for Studying Gene Function

RNAi is a powerful tool to investigate the function of specific genes in the biosynthesis pathway by knocking down their expression.

Materials:

  • Target gene sequence for designing double-stranded RNA (dsRNA).

  • In vitro transcription kit (e.g., T7 RiboMAX Express RNAi System).

  • Microinjection system (e.g., nanoinjector).

  • Insect subjects.

  • Reagents for RNA extraction and quantitative reverse-transcription PCR (qRT-PCR).

Procedure:

  • dsRNA Synthesis:

    • Design primers with T7 promoter sequences to amplify a 200-500 bp region of the target gene.

    • Synthesize dsRNA from the PCR template using an in vitro transcription kit according to the manufacturer's instructions.[11][12]

    • Purify and quantify the dsRNA. Verify its integrity by agarose gel electrophoresis.[12]

  • dsRNA Injection:

    • Anesthetize the insects (e.g., by chilling).

    • Inject a specific amount of dsRNA (e.g., 500 ng) into the insect's hemocoel, typically in the abdomen, using a microinjection needle.[12]

    • Inject a control group with dsRNA targeting a non-endogenous gene (e.g., GFP).

  • Gene Expression Analysis:

    • At various time points post-injection (e.g., 24, 48, 72 hours), dissect the relevant tissue (e.g., oenocytes or whole abdomen).

    • Extract total RNA from the tissue.

    • Perform qRT-PCR to quantify the expression level of the target gene relative to a reference gene, comparing the dsRNA-treated group to the control group.

  • Phenotypic Analysis:

    • Analyze the cuticular hydrocarbon profile of the treated and control insects using GC-MS (as described in Protocol 3.3) to determine the effect of gene knockdown on this compound production.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for RNAi-Mediated Gene Function Analysis

RNAi_Workflow cluster_analysis Post-Injection Analysis cluster_molecular Molecular Analysis cluster_phenotypic Phenotypic Analysis dsRNA_synthesis dsRNA Synthesis (Target Gene & Control) injection Microinjection of dsRNA into Insect Hemocoel dsRNA_synthesis->injection incubation Incubation (24-72 hours) injection->incubation tissue_dissection_mol Tissue Dissection (e.g., Oenocytes) incubation->tissue_dissection_mol chc_extraction Cuticular Hydrocarbon Extraction incubation->chc_extraction rna_extraction RNA Extraction tissue_dissection_mol->rna_extraction qRT_PCR qRT-PCR Analysis of Gene Expression rna_extraction->qRT_PCR gc_ms GC-MS Analysis of This compound Levels chc_extraction->gc_ms

Caption: Workflow for RNAi gene function analysis.

Conclusion

The biosynthesis of this compound represents a fascinating and important modification of the canonical fatty acid synthesis pathway. Understanding the enzymes and regulatory mechanisms involved opens avenues for the development of highly specific inhibitors that could be used as novel pesticides with minimal off-target effects. Furthermore, the elucidation of this pathway in different organisms can provide insights into the evolution of chemical communication. The experimental protocols provided herein offer a robust framework for researchers to further investigate this pathway, characterize its components, and explore its potential applications in biotechnology and drug development.

References

The Maillard Reaction's Meaty Secret: A Technical Guide to 12-Methyltridecanal in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the natural occurrence, formation, and analysis of the key meat flavor compound, 12-methyltridecanal, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on its presence in various food products, details the analytical methodologies for its quantification, and explores its biosynthetic origins.

Introduction: The Aromatic Signature of Cooked Meat

This compound is a branched-chain aldehyde that significantly contributes to the desirable savory and fatty aroma of cooked meats.[1] Described as having a tallowy, beef-like scent, it is a crucial component of the flavor profile of stewed beef.[2] Its natural occurrence is not limited to beef; it has been identified in a variety of other meat products and even in certain types of cheese. This guide provides an in-depth look at the quantitative data available on its presence in food, the experimental protocols used for its analysis, and the biosynthetic pathways that lead to its formation.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound varies significantly across different food matrices. Its presence is most pronounced in ruminant meats, with its concentration in beef being notably higher and increasing with the age of the animal.[3] The following tables summarize the available quantitative data for this compound in various food products.

Table 1: Concentration of this compound in Various Meat Products

Food ProductConcentration (µg/g of lipid)
Beef44 - 149[2]
Veal5 - 19[2]
Lamb5 - 19[2]
Springbuck5 - 19[2]
Red Deer5 - 19[2]
Chicken0.3 - 2.7[2]
Turkey0.3 - 2.7[2]
Pork0.3 - 2.7[2]

Table 2: Concentration of this compound in Beef Phospholipids by Animal Age

Animal AgeConcentration (µg/g of phospholipids)
4-month-old calf36[3]
8-year-old cow810[3]

Note: this compound has also been identified as a key odorant in ripe Gouda-type cheese, with its concentration increasing with the maturation stage. However, specific quantitative data was not available in the reviewed literature.[4]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The gold standard for this is the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile compounds, including this compound, from a solid or semi-solid food matrix.

Method: Solvent Extraction & Solvent-Assisted Flavor Evaporation (SAFE)

  • Homogenization: A representative sample of the food product (e.g., cooked meat, cheese) is finely minced or ground to ensure homogeneity.

  • Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane or a pentane/diethyl ether mixture, to dissolve the volatile and lipid fractions. This is typically performed multiple times to ensure complete extraction.

  • Solvent-Assisted Flavor Evaporation (SAFE): The solvent extract is then subjected to SAFE, a high-vacuum distillation technique that allows for the gentle separation of volatile compounds from non-volatile matrix components like lipids.

  • Concentration: The resulting distillate, containing the volatile compounds, is carefully concentrated under a gentle stream of nitrogen to a small volume for GC-MS analysis.

Stable Isotope Dilution Assay (SIDA)

Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample at the beginning of the extraction process. This standard behaves identically to the native analyte throughout the sample preparation and analysis, allowing for accurate correction for any losses or matrix effects.

Protocol Outline:

  • Internal Standard Spiking: A precise amount of the synthesized deuterated this compound internal standard is added to the homogenized food sample before extraction.

  • Extraction and Concentration: The sample is then extracted and concentrated as described in section 3.1.

  • GC-MS Analysis: The concentrated extract is injected into the GC-MS system.

  • Quantification: The concentration of the native this compound is determined by comparing the peak area of its characteristic ions to the peak area of the characteristic ions of the labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the prepared extract.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at a temperature of approximately 250°C.

    • Carrier Gas: Helium at a constant flow rate of around 1.0 mL/min.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 250°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound and its deuterated internal standard.

    • Quantitative Ions: Specific fragment ions of this compound are selected for quantification. While the exact ions would be determined during method development, characteristic fragments of aldehydes would be targeted.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

The primary origin of this compound in beef is attributed to the metabolic activity of microorganisms in the rumen. These bacteria synthesize branched-chain fatty acids, which are then incorporated into the animal's tissues. The aldehyde is subsequently released from plasmalogens during cooking. The proposed biosynthetic pathway for the precursor of this compound, 12-methyltridecanoic acid, begins with the branched-chain amino acid, leucine.

Biosynthesis Leucine Leucine alpha_Keto_Isocaproate alpha_Keto_Isocaproate Leucine->alpha_Keto_Isocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Keto_Isocaproate->Isovaleryl_CoA Oxidative Decarboxylation Fatty_Acid_Synthase Fatty_Acid_Synthase Isovaleryl_CoA->Fatty_Acid_Synthase Methyltridecanoic_Acid 12-Methyltridecanoic Acid Fatty_Acid_Synthase->Methyltridecanoic_Acid Chain Elongation Plasmalogens Plasmalogens Methyltridecanoic_Acid->Plasmalogens Incorporation into Bovine Tissue Methyltridecanal This compound Plasmalogens->Methyltridecanal Release during Cooking

Caption: Proposed biosynthesis of this compound.

Signaling Pathways and Molecular Mechanisms

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or has significant biological activity beyond its role as a flavor compound.

However, its biosynthetic precursor, the branched-chain amino acid leucine, is a well-known modulator of the mTOR (mammalian Target of Rapamycin) signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine acts as a nutrient signal to activate mTORC1, which in turn promotes protein synthesis.

mTOR_Pathway cluster_input Nutrient Signal cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: Leucine activation of the mTOR signaling pathway.

It is important to emphasize that this signaling activity is associated with the precursor molecule, leucine, and not this compound itself.

Conclusion

This compound is a vital flavor compound that defines the characteristic aroma of many cooked meats. Its formation is a fascinating interplay of microbial metabolism in ruminants and the chemical transformations that occur during cooking. The analytical methods detailed in this guide provide a framework for the accurate quantification of this important aldehyde, which is essential for quality control and flavor research in the food industry. While its direct biological activity in terms of cell signaling appears to be limited, understanding its biosynthetic origins provides insight into the complex processes that create the flavors we enjoy. Future research may further elucidate the presence and formation of this compound in a wider variety of food products and refine the analytical techniques for its detection.

References

The Enigmatic Olfactory Cue: A Technical Guide to 12-Methyltridecanal and its Putative Role as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 12-methyltridecanal, a branched-chain aldehyde with a documented role in flavor chemistry and a hypothesized function as an insect pheromone. While direct evidence of its pheromonal activity in a specific insect species remains to be conclusively established in primary literature, its structural characteristics align with known insect semiochemicals. This document synthesizes the available data on its chemical properties, synthesis, and analytical methods, and presents a framework for investigating its potential role in insect communication.

Chemical and Physical Properties of this compound

This compound is a C14 fatty aldehyde with a methyl branch at the 12-position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₈O[1]
Molecular Weight 212.37 g/mol [1]
CAS Number 75853-49-5[1]
Appearance Colorless to pale yellow liquid[2]
Odor Tallowy, beef-like, waxy, fatty, with citrus and cilantro nuances[2][3][4]
Boiling Point 141-143 °C at 4 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and heptane[2]

Known Biological Significance: A Key Aroma Compound

Extensive research has identified this compound as a potent aroma compound, particularly characteristic of cooked beef.[3] It is formed from the thermal degradation of plasmalogens, a class of phospholipids found in muscle tissue.[3] The concentration of this compound has been shown to increase with the age of the animal, suggesting it could be an indicator of meat maturity.[5]

Table 1: Quantitative Data on this compound in Beef

SampleConcentration (µg/g of phospholipids)Reference
4-month-old calf36[5]
8-year-old cow810[5]
Stewed Beef431 µg/kg (total weight)[3]

Putative Role as an Insect Pheromone

While direct evidence is pending, the molecular structure of this compound is analogous to other known insect pheromones, particularly trail pheromones in termites and sex pheromones in some moths, which often utilize long-chain aldehydes and alcohols. Basal termites, for instance, are known to use C14 or C18 aldehydes as trail-following substances.

The investigation into the potential pheromonal activity of this compound represents a promising avenue for the discovery of novel semiochemicals for pest management.

Experimental Protocols

The following section details generalized experimental protocols for the identification, synthesis, and bioassay of this compound as a putative insect pheromone. These are based on established methodologies for similar semiochemicals.

Extraction and Identification of this compound from Insect Glands

This protocol outlines the steps for extracting and identifying volatile compounds from the exocrine glands of a target insect species.

  • Gland Dissection: Dissect the putative pheromone glands (e.g., sternal glands in termites, abdominal glands in moths) from a sufficient number of individuals under a stereomicroscope.

  • Solvent Extraction: Immerse the dissected glands in a minimal volume of a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 30 minutes).

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject an aliquot of the extract into a GC-MS system to separate and identify the volatile components. The mass spectrum of any peak matching that of a synthetic this compound standard would provide tentative identification.

  • Gas Chromatography-Electroantennography (GC-EAD): To determine which compounds elicit an olfactory response, inject the extract into a GC-EAD system. A simultaneous response from the insect antenna and the GC detector to a specific peak provides strong evidence of its semiochemical function.

experimental_workflow cluster_extraction Extraction & Identification cluster_analysis Analysis cluster_confirmation Confirmation a Insect Gland Dissection b Solvent Extraction (Hexane) a->b c Concentration (N2 stream) b->c d GC-MS Analysis c->d e GC-EAD Analysis c->e f Synthetic Standard Comparison d->f g Behavioral Bioassays e->g

Workflow for the identification of putative pheromones.
Chemical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from standard organic chemistry methods for aldehyde synthesis. One such approach is outlined below.

  • Grignard Reaction: React 11-bromoundecene with magnesium to form the Grignard reagent. React this with isobutyraldehyde to form 12-methyltridec-1-en-3-ol.

  • Oxidation: Oxidize the secondary alcohol to a ketone, 12-methyltridec-1-en-3-one, using an oxidizing agent like pyridinium chlorochromate (PCC).

  • Reduction: Reduce the double bond via catalytic hydrogenation to yield 12-methyltridecan-3-one.

  • Wittig Reaction: Convert the ketone to an alkene using a Wittig reagent, such as methylenetriphenylphosphorane, to form 3-methylene-12-methyltridecane.

  • Hydroboration-Oxidation: Treat the terminal alkene with a hydroboration agent (e.g., 9-BBN) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) to yield 12-methyltridecan-1-ol.

  • Final Oxidation: Oxidize the primary alcohol to the desired aldehyde, this compound, using a mild oxidizing agent like PCC or Dess-Martin periodinane.

Behavioral Bioassays

To confirm the behavioral activity of synthetic this compound, choice-based bioassays are employed.

  • Y-Tube Olfactometer Assay: A Y-tube olfactometer presents the insect with a choice between a stream of air carrying the synthetic compound and a control stream of clean air. The number of insects choosing each arm of the olfactometer is recorded.

  • Trail-Following Assay (for termites): An artificial trail of the synthetic compound is drawn on a substrate (e.g., filter paper). A termite is placed at the start of the trail, and the distance it follows the trail and its speed are recorded.

behavioral_assay cluster_olfactometer Y-Tube Olfactometer cluster_trail Trail-Following Assay y_start Insect Introduction y_choice Choice Point y_start->y_choice y_odor Odor Arm (12-MTD) y_choice->y_odor y_control Control Arm (Solvent) y_choice->y_control t_start Termite Placement t_trail Artificial Trail (12-MTD) t_start->t_trail t_measure Measure Distance & Time t_trail->t_measure

Schematic of behavioral bioassays for pheromone activity.

Biosynthesis of this compound in Insects (Hypothetical)

The biosynthesis of fatty acid-derived pheromones in insects typically involves a series of enzymatic modifications of common fatty acids. A plausible biosynthetic pathway for this compound could involve the following steps, starting from a branched-chain amino acid precursor.

  • Initiation: The biosynthesis likely initiates from the amino acid valine, which provides the isobutyl group characteristic of the methyl branch at the terminus of the fatty acid chain.

  • Chain Elongation: A series of fatty acid synthase (FAS) cycles would elongate the initial branched-chain starter unit to produce 12-methyltridecanoic acid.

  • Reduction to Alcohol: The fatty acid is then activated to its acyl-CoA ester and subsequently reduced to the corresponding alcohol, 12-methyltridecanol, by a fatty acyl-CoA reductase (FAR).

  • Oxidation to Aldehyde: The final step would be the oxidation of the alcohol to the aldehyde, this compound, by an alcohol dehydrogenase or oxidase.

biosynthesis_pathway val Valine fas Fatty Acid Synthase (FAS) val->fas acid 12-Methyltridecanoic Acid fas->acid far Fatty Acyl-CoA Reductase (FAR) acid->far alc 12-Methyltridecanol far->alc adh Alcohol Dehydrogenase (ADH) alc->adh ald This compound adh->ald

Hypothetical biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound is a well-characterized compound with a significant role in flavor chemistry. Its structural similarity to known insect pheromones suggests a plausible, yet unconfirmed, role as a semiochemical. The experimental frameworks provided in this guide offer a roadmap for future research to definitively establish the function of this compound in insect communication. Such research could lead to the development of novel, species-specific pest management strategies. Further investigation into the biosynthesis and reception of this and similar branched-chain aldehydes will deepen our understanding of the chemical ecology of insects.

References

Discovery and historical context of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain fatty aldehyde with significant relevance in chemical ecology and food science. Initially identified as a key aroma compound in cooked meats, it has more recently been characterized as a putative pheromone in primates. This technical guide provides an in-depth overview of the discovery, historical context, chemical properties, and biological significance of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its identification and synthesis, and a proposed signaling pathway for its reception. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, flavor chemistry, and drug development exploring the applications of semiochemicals and flavor compounds.

Introduction and Historical Context

This compound (C₁₄H₂₈O) is a volatile organic compound that has garnered scientific interest in two distinct fields: food chemistry and chemical ecology. Its discovery timeline reflects this dual significance.

Discovery as a Flavor Compound

The first significant identification of this compound in a biological matrix was reported by Guth and Grosch in 1994.[1][2] Through their work on the character impact odorants of stewed beef juice, they identified this compound as a key contributor to the characteristic tallowy, beef-like aroma.[3] Subsequent research has confirmed its presence as a naturally-occurring flavor compound in various cooked meats, including lamb, pork, chicken, and turkey, as well as in aged cheeses like Gouda.[4][5][6] Its formation in meat is linked to the thermal degradation of plasmalogens, a type of phospholipid, and its concentration has been shown to increase with the age of the animal.[3][7]

Identification as a Putative Primate Pheromone

A significant development in the understanding of this compound's biological role came in 2020. A study by Shirasu et al. identified it as one of three key aldehydes in the antebrachial gland secretions of male ring-tailed lemurs (Lemur catta). The secretion of this compound, along with dodecanal and tetradecanal, was found to increase significantly during the breeding season in a testosterone-dependent manner. Behavioral assays demonstrated that these aldehydes are attractive to female lemurs, suggesting their function as a sex pheromone. This was a landmark finding, as it provided strong evidence for a fully identified sex pheromone in a primate species.

Chemical and Physical Properties

This compound is a fatty aldehyde with a long carbon chain.[9] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₈O[10]
Molecular Weight 212.37 g/mol [10]
CAS Number 75853-49-5[10]
Appearance Colorless to pale yellow liquid[8]
Odor Fatty, waxy, tallow, beefy, with fruity and citrus nuances[5][8]
Solubility Insoluble in water; soluble in ethanol and heptane[8]
Boiling Point 141-143 °C at 4 mmHg[5]
Flash Point 111.11 °C (232.00 °F)[4]
IUPAC Name This compound[10]

Quantitative Data

The concentration and activity of this compound vary significantly depending on the biological context. The following tables summarize the available quantitative data.

Table 3.1: Concentration of this compound in Beef
Animal AgeConcentration (µg/g of phospholipids)Reference
4 months (calf)36[7]
8 years (cow)810[7]
Mean increase per month9.3 ± 0.78[7]
Table 3.2: Odor and Flavor Thresholds
MediumThresholdDescriptionReference
Propylene Glycol (1%)Not specifiedCooked meat, tallow, fat, fruity, waxy, citrus[5]
Propylene Glycol (10%)Not specifiedSweet, fatty, waxy, rich savory, citrus, cilantro[5]
Aqueous Solution (5 ppm)5 ppmWaxy, aldehydic, citrus, soapy, savory, fatty, rancid, cilantro, mango, carrot[5]

Experimental Protocols

This section details the methodologies for the identification and synthesis of this compound, compiled from the cited literature.

Isolation and Identification from Biological Samples (GC-MS)

The primary method for the identification of this compound in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Sample Preparation (Gouda Cheese Example)

  • Homogenization: A slurry of the cheese sample is created.

  • Solvent Extraction: The slurry is extracted with an organic solvent like n-pentane.

  • Solvent-Assisted Flavor Evaporation (SAFE): The extract is subjected to SAFE to isolate volatile and semi-volatile compounds.

  • Concentration: The resulting distillate is dried over anhydrous sodium sulfate and concentrated under a nitrogen stream.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector is used.

  • Column: A capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is employed.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280°C). A representative program is: 50°C for 2 min, increase to 104°C at 6°C/min, hold for 5 min, then increase to 164°C at the same rate and hold for 4 min.[11]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific m/z range (e.g., 35-350 amu).

  • Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic reference standard.

Experimental Workflow for GC-MS Identification of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization of Biological Sample SolventExtraction Solvent Extraction Homogenization->SolventExtraction SAFE Solvent-Assisted Flavor Evaporation (SAFE) SolventExtraction->SAFE Concentration Concentration SAFE->Concentration GCMS GC-MS Analysis Concentration->GCMS DataProcessing Data Processing and Spectral Matching GCMS->DataProcessing Identification Identification of This compound DataProcessing->Identification

Caption: Workflow for the isolation and identification of this compound.

Chemical Synthesis

A general method for the synthesis of branched-chain aldehydes, analogous to this compound, has been described. The following is a representative procedure for the synthesis of a methyl-branched alkan-1-ol, a precursor to the aldehyde.

4.2.1. Synthesis of Methyl-branched Alkan-1-ol

  • Reaction Setup: To a solution of a crude 2-(bromoalkoxy)-2H-tetrahydropyran in THF, add N-methylpyrrolidone and CuBr.

  • Grignard Reaction: Cool the solution and add an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) dropwise.

  • Workup: After stirring, dilute the reaction mixture with diethyl ether and add saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: The resulting methyl-branched alkan-1-ol can be purified by standard chromatographic techniques.

4.2.2. Oxidation to Aldehyde The synthesized methyl-branched alkan-1-ol can then be oxidized to the corresponding aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

General Synthesis Pathway

Synthesis_Pathway Bromoalkoxy 2-(Bromoalkoxy)-2H-tetrahydropyran Precursor Methyl-branched Alkan-1-ol Bromoalkoxy->Precursor Grignard Reaction Grignard Isobutylmagnesium bromide Grignard->Precursor FinalProduct This compound Precursor->FinalProduct Oxidation Mild Oxidation (e.g., PCC) Oxidation->FinalProduct

Caption: Generalized synthesis route for this compound.

Biological Role and Signaling Pathway

Role as a Pheromone

As established in ring-tailed lemurs, this compound functions as a putative sex pheromone, contributing to the attractiveness of males to females during the breeding season. The blend of this compound, dodecanal, and tetradecanal appears to be crucial for this chemical signaling.

Olfactory Reception and Signaling

The specific olfactory receptor for this compound has not yet been identified. However, based on the general mechanism of olfaction for aldehydes, a G protein-coupled receptor (GPCR) mediated signaling cascade is the most likely pathway. Long-chain fatty aldehydes are known to activate a subset of olfactory receptors.

Proposed Signaling Pathway:

  • Binding: this compound, a hydrophobic molecule, likely interacts with odorant-binding proteins (OBPs) in the mucus layer of the olfactory epithelium, which transport it to the olfactory receptors on the cilia of olfactory sensory neurons (OSNs).

  • Receptor Activation: The aldehyde binds to a specific GPCR on the OSN membrane. Given its structure, it may bind to a receptor in the OR37 family, which is known to be activated by long-chain fatty aldehydes.

  • G-Protein Activation: Ligand binding induces a conformational change in the GPCR, activating the associated heterotrimeric G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the OSN membrane, generating a receptor potential.

  • Action Potential: If the depolarization reaches the threshold, an action potential is fired and transmitted to the olfactory bulb of the brain for processing.

Diagram of the Proposed Olfactory Signaling Pathway

Olfactory_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binding OBP Odorant-Binding Protein (OBP) G_Protein Gαolf Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opening Depolarization Depolarization (Action Potential) CNG_Channel->Depolarization Cation Influx

Caption: Proposed GPCR-mediated signaling cascade for this compound.

Applications and Future Directions

The dual role of this compound as a flavor compound and a pheromone opens up several avenues for research and commercial application.

  • Flavor and Fragrance Industry: It is already used to impart meaty and savory notes to food products and can be further explored for creating authentic flavor profiles in plant-based meat alternatives.[4]

  • Pest Management: If its role as an insect pheromone is substantiated, it could be utilized in traps or as a mating disruptor for pest control.

  • Drug Development: As a primate pheromone, it and its analogs could be investigated for their effects on mammalian behavior and physiology, which may have implications for developing novel therapeutics targeting social and reproductive behaviors.

  • Biomarker Research: The correlation between this compound concentration and age in cattle suggests its potential as a biomarker.[7]

Future research should focus on deorphanizing the specific olfactory receptor(s) for this compound to understand the molecular basis of its perception. Further investigation into its role in insect communication is also warranted.

Conclusion

This compound is a multifaceted molecule with significant implications for our understanding of flavor perception and chemical communication. From contributing to the desirable aroma of cooked meats to mediating sexual attraction in primates, its study offers valuable insights into the chemistry of sensory perception. This guide has synthesized the current knowledge on its discovery, properties, and biological functions, providing a foundation for future research and development in this exciting area.

References

Physical properties of 12-Methyltridecanal like boiling and melting point

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of 12-Methyltridecanal (CAS No. 75853-49-5), a fatty aldehyde used in the flavor and fragrance industry. The document details key quantitative data, outlines relevant experimental methodologies for determining these properties, and presents a logical workflow for a standard analytical procedure.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. This compound typically appears as a colorless to pale yellow clear liquid.[1][2][3] It is noted for being insoluble in water but soluble in organic solvents like alcohol and heptane.[4]

PropertyValueConditions
Boiling Point 141.00 - 143.00 °C@ 4.00 mm Hg[1][2][3]
275.00 - 276.00 °C@ 760.00 mm Hg (estimated)[2][3]
Melting Point Data Not Available-
Flash Point 232.00 °F (111.11 °C)Tagliabue Closed Cup (TCC)[1][2][3]
Specific Gravity 0.93000 - 0.94100@ 25.00 °C[2][3]
Refractive Index 1.44500 - 1.45500@ 20.00 °C[2][3]
Vapor Pressure 0.005000 mmHg@ 25.00 °C (estimated)[2][3]
logP (o/w) 6.036 - 6.04(estimated)[1][2][3]
Molecular Formula C₁₄H₂₈O-[5]
Molecular Weight 212.37 g/mol -[2][5]

Experimental Protocols

While specific experimental reports detailing the determination of the above properties for this compound are not publicly available, standardized methods are routinely employed for such characterizations.

Boiling Point Determination

The boiling point of a liquid organic compound like this compound can be determined through several established methods, including distillation and capillary techniques.

a) Distillation Method (ASTM D86 Standard)

A widely recognized and standardized procedure for determining the boiling range of petroleum products and other volatile organic liquids is the ASTM D86 method.[1][2][3] This test involves a batch distillation of a precise volume of the sample under atmospheric pressure.[1][4]

  • Apparatus: The setup consists of a distillation flask, a condenser, a cooling bath, a receiving graduate cylinder, and a calibrated temperature measuring device.

  • Procedure:

    • A 100 mL sample is measured into the distillation flask.

    • The flask is heated, and the vapor is directed through the condenser.

    • Systematic observations of the temperature are recorded as the condensate is collected in the receiving cylinder.[2][4]

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • Data points (temperature vs. volume of condensate) are recorded throughout the distillation to generate a distillation curve.[3]

    • The final boiling point is the maximum temperature observed during the test.

    • Observed vapor temperatures can be corrected for barometric pressure to standardize the results.[2][4]

b) Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a common and effective technique.[6][7]

  • Apparatus: A Thiele tube, heating oil (e.g., mineral oil), a thermometer, a small test tube, and an inverted capillary tube.

  • Procedure:

    • A small amount of the liquid sample (less than 1 mL) is placed in the small test tube.[7]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

    • The assembly is placed in a Thiele tube containing heating oil.

    • The side arm of the Thiele tube is gently heated, which creates convection currents for uniform temperature distribution.[6]

    • Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[8][9]

    • The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[7][8][9]

Melting Point Determination

Although this compound is a liquid at room temperature, determining the melting point (or freezing point) is a fundamental technique for assessing the purity of compounds that are solid at ambient temperatures. The capillary method is standard practice.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), and a sealed glass capillary tube.[6]

  • Procedure:

    • A small amount of the finely powdered solid compound is packed into the capillary tube.[5][6]

    • The capillary is placed in the heating block of the apparatus next to a thermometer.

    • The sample is heated slowly, typically at a rate of 1-2°C per minute near the expected melting point.[6]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

    • A sharp, narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using a standard distillation apparatus, as described in protocols like ASTM D86.

G cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_analysis 3. Data Analysis A Measure 100 mL of Sample C Assemble Distillation Unit A->C B Select & Calibrate Apparatus (Flask, Condenser, Thermometer) B->C D Apply Heat to Flask C->D E Vaporization & Condensation D->E F Record Initial Boiling Point (First Drop of Condensate) E->F G Collect Condensate & Record Temp vs. Volume F->G H Record Final Boiling Point (Max Temperature) G->H K Generate Distillation Curve & Report Results H->K I Measure Residual Volume & Calculate Loss I->K J Correct Temperatures for Barometric Pressure J->K

Caption: Workflow for Boiling Point Determination via Distillation.

References

Technical Guide: Spectroscopic Identification of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that contributes to the characteristic aroma of various cooked meats and cheeses.[1][2] Its identification and characterization are crucial in flavor chemistry, food science, and potentially in the study of metabolic pathways where it may arise. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the unambiguous identification of this compound. The information presented is intended to assist researchers in the fields of analytical chemistry, natural product chemistry, and drug development.

Spectroscopic Data for this compound

The positive identification of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While a complete set of publicly available, experimentally derived spectra for this specific compound is limited, this guide compiles the available data and provides expected spectral characteristics based on its chemical structure.

Chemical Structure and Properties
PropertyValueReference
Chemical Formula C₁₄H₂₈O[3]
Molecular Weight 212.37 g/mol [3]
CAS Number 75853-49-5[3]
IUPAC Name This compound[3]
Smiles CC(C)CCCCCCCCCCC=O[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Predicted Mass Spectrum Data

m/z (Predicted)Relative IntensityPossible Fragment
212Low[M]⁺ (Molecular Ion)
194Moderate[M-H₂O]⁺
183Moderate[M-CHO]⁺
169Moderate[M-C₃H₇]⁺ (Loss of isopropyl group)
57High[C₄H₉]⁺ (tert-Butyl cation, rearrangement)
43High[C₃H₇]⁺ (Isopropyl cation)
44High[CH₂=CHOH]⁺ (McLafferty rearrangement)

Data is predicted based on common fragmentation patterns of long-chain aldehydes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • For complex matrices (e.g., food samples), a solvent extraction (e.g., with dichloromethane or hexane) followed by a clean-up step like solid-phase extraction (SPE) is typically required.

  • For pure or semi-pure samples, dissolve a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the analyte from other components.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is determined.

  • The mass spectrum of this peak is then compared with reference spectra in databases (e.g., NIST, Wiley) and with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
H-1 (-CHO)9.76t1H
H-2 (-CH₂CHO)2.42dt2H
H-12 (-CH(CH₃)₂)1.55m1H
H-13, H-14 (-CH(CH₃)₂)0.86d6H
Other -CH₂-1.2-1.4m~20H
¹³C NMR (Carbon-13 NMR) Data

The following table outlines the expected chemical shifts for the carbon atoms in this compound.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-1 (-CHO)202.9
C-2 (-CH₂CHO)43.9
C-12 (-CH(CH₃)₂)39.1
C-13, C-14 (-CH(CH₃)₂)22.7
C-11 (-CH₂CH(CH₃)₂)28.0
Other -CH₂-22.1 - 32.0
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 12 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

  • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are those of the aldehyde group and the alkyl chain.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2955-2850StrongC-H (alkyl)Stretch
2820 and 2720MediumC-H (aldehyde)Stretch (Fermi doublet)
1730-1715StrongC=O (aldehyde)Stretch
1465MediumC-H (alkyl)Bend (scissoring)
1385MediumC-H (alkyl)Bend (rocking)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

2. FTIR Instrument and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Detector: DTGS.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Compare the observed wavenumbers with the expected values for an aliphatic aldehyde.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of a compound like this compound.

Spectroscopic_Identification_Workflow cluster_sample Sample cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_identification Identification Sample Unknown Compound (e.g., from natural extract or synthesis) GC Gas Chromatography (GC) Sample->GC MS Mass Spectrometry (MS) GC->MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) GC->NMR IR Infrared (IR) Spectroscopy GC->IR MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Structure_Connectivity Structural Connectivity & Functional Groups NMR->Structure_Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Identification Compound Identification: This compound MW_Frag->Identification Structure_Connectivity->Identification Functional_Groups->Identification

Caption: Workflow for Spectroscopic Identification.

Conclusion

The comprehensive analysis using a combination of mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy provides a robust framework for the unequivocal identification of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in various scientific disciplines. The characteristic spectroscopic signatures, including the molecular ion and fragmentation pattern in MS, the distinct aldehyde proton signal in ¹H NMR, the carbonyl carbon resonance in ¹³C NMR, and the strong carbonyl absorption in IR, collectively form a unique fingerprint for this important flavor compound.

References

The Role of 12-Methyltridecanal in the Beef Flavor Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a key volatile compound that significantly contributes to the characteristic flavor of cooked beef, particularly in stewed preparations. This branched-chain aldehyde imparts distinct "tallowy" and "beefy" aroma notes, making it a crucial component of the overall sensory experience of beef. This technical guide provides an in-depth analysis of this compound's contribution to the beef flavor profile, including its formation, sensory properties, and analytical quantification. Detailed experimental protocols for its analysis and diagrams of relevant biochemical pathways are presented to support further research and application in food science and flavor chemistry.

Introduction

The flavor of cooked beef is a complex interplay of numerous volatile and non-volatile compounds generated through various chemical reactions, primarily the Maillard reaction and lipid oxidation.[1] Among the myriad of compounds, certain key odorants, known as character-impact compounds, are responsible for the distinctive aroma profile of a particular food. In beef, this compound has been identified as a species-specific flavor component, contributing a unique "beefy" and "tallowy" character, especially in stewed beef.[2][3] This guide explores the multifaceted role of this compound, from its microbial origins to its sensory perception.

Formation and Precursors

The presence of this compound in beef is a fascinating example of the link between an animal's digestive microbiology and the sensory qualities of its meat.

Origin from Rumen Microorganisms

The primary source of this compound is the metabolic activity of microorganisms within the rumen of cattle.[3] Rumen bacteria synthesize branched-chain fatty acids, which serve as the precursors for branched-chain aldehydes.[4] Specifically, it is believed that 13-methyltetradecanoic acid is the precursor to this compound.

Incorporation into Muscle Tissue

Following its synthesis in the rumen, it is hypothesized that this compound and/or its fatty acid precursor is absorbed into the bloodstream and transported to muscle tissues. There, it is incorporated into the molecular structure of plasmalogens, a type of phospholipid found in cell membranes.[3][5] The release of this compound occurs during the cooking process, particularly through heat-induced hydrolysis of these plasmalogens.[3][6]

Quantitative Data

The concentration of this compound in beef is influenced by several factors, including the age of the animal, its diet, and the cooking method employed.

FactorConditionConcentration of this compoundReference
Animal Age 4-month-old calf36 µg/g of phospholipids[7]
8-year-old cow810 µg/g of phospholipids[7]
Animal Diet Concentrate-fed bullsLower concentrations[8]
Pasture-fed bullsUp to 350 µ g/100 g fresh muscle[8]
Cooked Beef Stewed beef431 µg/kg[3]
Animal Species Beef44 to 149 µg/g of lipid[3]
Veal, lamb, springbuck, red deer5 to 19 µg/g of lipid[3]
Chicken, turkey, pork0.3 to 2.7 µg/g of lipid[3]

Sensory Properties and Flavor Contribution

This compound is characterized by its potent "tallowy," "beef-like," and "waxy" aroma.[9] Its contribution to the overall flavor of beef is particularly significant in slow, moist-heat cooking methods like stewing, which facilitate the breakdown of plasmalogens and the release of this aldehyde.[3]

The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its potential impact on flavor. While the odor threshold of this compound in water is 0.1 µg/kg, its OAV in a beef vegetable gravy has been found to be significantly high, underscoring its importance to the overall aroma.[3][10]

Experimental Protocols

Accurate quantification and characterization of this compound in a complex matrix like beef require specialized analytical techniques.

Stable Isotope Dilution Assay (SIDA) for Quantification

Objective: To accurately quantify the concentration of this compound in a beef sample.

Principle: A known amount of a stable isotope-labeled analog of this compound is added to the sample as an internal standard. This standard behaves identically to the native compound during extraction, purification, and analysis, allowing for precise quantification by correcting for any losses during sample preparation.

Methodology:

  • Sample Preparation: A homogenized beef sample is spiked with a known amount of deuterated this compound.

  • Lipid Extraction: Lipids are extracted from the beef sample using a suitable solvent system (e.g., chloroform/methanol).

  • Hydrolysis: The extracted lipids are subjected to acidic hydrolysis to release the aldehydes from the plasmalogens.

  • Derivatization: The aldehydes are derivatized, for example, with 2,4-dinitrophenylhydrazine (DNPH), to improve their stability and chromatographic properties.

  • Purification: The derivatized aldehydes are purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • GC-MS Analysis: The purified derivatives are analyzed by gas chromatography-mass spectrometry (GC-MS). Quantification is achieved by comparing the peak area of the native this compound derivative to that of the labeled internal standard.

Gas Chromatography-Olfactometry (GC-O) for Sensory Characterization

Objective: To identify and characterize the aroma contribution of this compound in a beef flavor extract.

Principle: The effluent from a gas chromatograph is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port, where a trained sensory panelist can assess the odor of the eluting compounds.

Methodology:

  • Volatile Extraction: Volatile compounds are extracted from the cooked beef sample using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).

  • GC Separation: The volatile extract is injected into a gas chromatograph equipped with an appropriate capillary column to separate the individual compounds.

  • Effluent Splitting: The column effluent is split, with one part directed to the MS detector for chemical identification and the other to a heated sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time, odor quality, and intensity of each detected aroma.

  • Data Correlation: The sensory data from the olfactometry is correlated with the chromatographic data from the MS to identify the compounds responsible for specific aromas.

Sensory Evaluation of Beef Flavor

Objective: To assess the intensity of "tallowy" and "beefy" notes in a cooked beef sample.

Principle: A trained sensory panel evaluates the flavor profile of the beef using a standardized lexicon and scoring system.

Methodology:

  • Panelist Training: Panelists are trained to recognize and score the intensity of various beef flavor attributes, including "tallowy," "beefy," "roasted," and "brown," using reference standards.[11]

  • Sample Preparation: Beef samples are cooked to a consistent internal temperature under controlled conditions (e.g., stewing, grilling).[12]

  • Evaluation: Panelists are presented with coded, warmed samples in a controlled sensory booth with red lighting to mask color differences.[13]

  • Scoring: Panelists rate the intensity of each flavor attribute on a numerical scale (e.g., a 15-point scale).[11]

  • Data Analysis: The sensory data is statistically analyzed to determine significant differences in the flavor profiles between samples.

Signaling Pathways and Logical Relationships

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors in the nasal cavity. While the precise receptor for this compound has not been definitively identified, research on aldehyde receptors, such as the rodent olfactory receptor OR-I7, provides a likely model for its perception.[2][14]

formation_and_perception cluster_formation Formation and Incorporation cluster_release Release and Perception Rumen Microorganisms Rumen Microorganisms Branched-Chain Fatty Acid Precursor Branched-Chain Fatty Acid Precursor Rumen Microorganisms->Branched-Chain Fatty Acid Precursor Biosynthesis This compound This compound Branched-Chain Fatty Acid Precursor->this compound Conversion Bovine Muscle Tissue Bovine Muscle Tissue This compound->Bovine Muscle Tissue Transport & Absorption Plasmalogens Plasmalogens Bovine Muscle Tissue->Plasmalogens Incorporation Released this compound Released this compound Plasmalogens->Released this compound Hydrolysis Cooking (Stewing) Cooking (Stewing) Olfactory Receptors Olfactory Receptors Released this compound->Olfactory Receptors Binding Signal Transduction Cascade Signal Transduction Cascade Olfactory Receptors->Signal Transduction Cascade Activation Brain Brain Signal Transduction Cascade->Brain Neural Signal Beef Flavor Perception Beef Flavor Perception Brain->Beef Flavor Perception Interpretation

Caption: Formation, release, and perception of this compound.

experimental_workflow Cooked Beef Sample Cooked Beef Sample Volatile Extraction (SDE/SPME) Volatile Extraction (SDE/SPME) Cooked Beef Sample->Volatile Extraction (SDE/SPME) Lipid Extraction Lipid Extraction Cooked Beef Sample->Lipid Extraction Sensory Panel Evaluation Sensory Panel Evaluation Cooked Beef Sample->Sensory Panel Evaluation GC-MS/O Analysis GC-MS/O Analysis Volatile Extraction (SDE/SPME)->GC-MS/O Analysis Data Integration Data Integration GC-MS/O Analysis->Data Integration SIDA SIDA Lipid Extraction->SIDA SIDA->Data Integration Sensory Panel Evaluation->Data Integration Flavor Profile Characterization Flavor Profile Characterization Data Integration->Flavor Profile Characterization

Caption: Integrated workflow for beef flavor analysis.

Conclusion

This compound is a vital contributor to the authentic flavor of beef, particularly in stewed preparations. Its formation through the microbial ecosystem of the rumen and subsequent incorporation into the animal's muscle tissue highlights the intricate connection between animal physiology and food flavor. Understanding the factors that influence its concentration and its sensory impact is crucial for the food industry in optimizing the flavor of beef products. The detailed analytical and sensory protocols provided in this guide offer a robust framework for researchers to further investigate the role of this and other key flavor compounds in meat. Future research should focus on elucidating the precise enzymatic pathways of its formation and the specific olfactory receptors and signaling cascades involved in its perception to gain a more complete understanding of its role in the beef flavor experience.

References

The Enigmatic Role of 12-Methyltridecanal in Microbial Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain, long-chain aldehyde whose specific biological functions in microbial processes remain largely uncharacterized in publicly available scientific literature. While direct evidence of its role as a signaling molecule or a key regulator in microbial systems is limited, the broader class of branched-chain aldehydes is recognized for its contribution to the aroma and flavor profiles of fermented foods, indicating a clear link to microbial metabolism. This technical guide synthesizes the current understanding of branched-chain aldehyde production by microorganisms and explores the known biological activities of related aldehydes and fatty acids in microbial contexts, such as quorum sensing modulation and antimicrobial effects. Furthermore, this guide provides hypothetical experimental frameworks for investigating the potential bioactivity of this compound, offering a roadmap for future research into this and similar molecules.

Introduction: The Scarcity of Specific Data on this compound

An extensive review of scientific literature reveals a significant gap in the understanding of the specific biological functions of this compound in microbial processes. While its presence has been noted in some food products, there is a lack of in-depth studies detailing its involvement in microbial signaling, regulation of gene expression, or its impact on microbial physiology. Therefore, this guide will focus on the broader context of branched-chain aldehydes and related fatty aldehydes to provide a foundational understanding that can inform future research on this compound.

Microbial Production of Branched-Chain Aldehydes

Branched-chain aldehydes, such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, are recognized as significant flavor compounds in a variety of fermented and heat-treated food products.[1][2] Their formation is primarily linked to the microbial catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[1]

Metabolic Pathways

The primary pathway for the microbial production of branched-chain aldehydes from amino acids is the Ehrlich pathway. This pathway involves a two-step conversion:

  • Transamination: The amino acid is converted to its corresponding α-keto acid.

  • Decarboxylation: The α-keto acid is then decarboxylated to form the aldehyde.[1]

These aldehydes are often intermediates and can be further reduced to fusel alcohols or oxidized to their corresponding acids.[1]

Ehrlich_Pathway Branched-Chain Amino Acid\n(e.g., Leucine) Branched-Chain Amino Acid (e.g., Leucine) α-Keto Acid\n(e.g., α-Ketoisocaproate) α-Keto Acid (e.g., α-Ketoisocaproate) Branched-Chain Amino Acid\n(e.g., Leucine)->α-Keto Acid\n(e.g., α-Ketoisocaproate) Transaminase Branched-Chain Aldehyde\n(e.g., 3-Methylbutanal) Branched-Chain Aldehyde (e.g., 3-Methylbutanal) α-Keto Acid\n(e.g., α-Ketoisocaproate)->Branched-Chain Aldehyde\n(e.g., 3-Methylbutanal) α-Keto Acid Decarboxylase Fusel Alcohol\n(e.g., Isoamyl Alcohol) Fusel Alcohol (e.g., Isoamyl Alcohol) Branched-Chain Aldehyde\n(e.g., 3-Methylbutanal)->Fusel Alcohol\n(e.g., Isoamyl Alcohol) Alcohol Dehydrogenase Carboxylic Acid\n(e.g., Isovaleric Acid) Carboxylic Acid (e.g., Isovaleric Acid) Branched-Chain Aldehyde\n(e.g., 3-Methylbutanal)->Carboxylic Acid\n(e.g., Isovaleric Acid) Aldehyde Dehydrogenase

Fig. 1: The Ehrlich pathway for the conversion of branched-chain amino acids to aldehydes and other derivatives.

Broader Biological Functions of Aldehydes and Fatty Acids in Microbial Processes

While specific data on this compound is lacking, research on other aldehydes and fatty acids provides insights into their potential roles in microbial physiology and inter-species communication.

Antimicrobial and Antibiofilm Activity

Certain aldehydes, particularly aromatic aldehydes like cinnamaldehyde, have demonstrated potent antimicrobial and antibiofilm properties. For instance, cinnamaldehyde has been shown to inhibit biofilm formation and the expression of virulence-related genes in Vibrio parahaemo-lyticus. Similarly, protocatechuic aldehyde also exhibits an inhibitory effect on biofilm formation by this pathogen.

Fatty acids have also been identified as having broad-spectrum antibacterial capabilities, with a reduced likelihood of inducing resistance compared to traditional antibiotics.[3]

CompoundTarget OrganismObserved EffectReference
CinnamaldehydeVibrio parahaemolyticusInhibition of biofilm formation and motility
Protocatechuic AldehydeVibrio parahaemolyticusInhibition of biofilm formation
Capric AcidPseudomonas aeruginosa, Chromobacterium violaceumInhibition of virulence factor production[3]
Caprylic AcidPseudomonas aeruginosa, Chromobacterium violaceumInhibition of virulence factor production[3]
Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate group behaviors. Fatty acids have been shown to interfere with QS systems in pathogenic bacteria. Saturated and monounsaturated fatty acids can reduce the virulence of Pseudomonas aeruginosa and Chromobacterium violaceum by inhibiting their QS systems.[3] This suggests that long-chain aldehydes like this compound, which are structurally related to fatty acids, could potentially have similar modulatory effects on QS.

Role as Enzyme Substrates and Inhibitors

In some bacteria, aldehydes serve as substrates for enzymatic reactions. A well-known example is the luciferase enzyme in bioluminescent bacteria like Vibrio harveyi, which utilizes a long-chain aldehyde as a substrate to produce light. However, these same aldehydes can also act as inhibitors of the luciferase enzyme at high concentrations.[4] This dual role highlights the complex interactions that can occur between aldehydes and microbial proteins.

Proposed Experimental Protocols for Investigating this compound

To elucidate the biological function of this compound in microbial processes, a systematic experimental approach is required. The following are proposed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the antimicrobial activity of this compound against a panel of relevant microorganisms.

Methodology:

  • Microorganism Preparation: Grow selected bacterial strains (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio cholerae) to the mid-logarithmic phase in appropriate broth media.

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Quorum Sensing Inhibition Assay

Objective: To assess the ability of this compound to interfere with bacterial quorum sensing.

Methodology using Chromobacterium violaceum as a reporter strain:

  • Culture Preparation: Grow C. violaceum in Luria-Bertani (LB) broth.

  • Assay Plate Preparation: Prepare LB agar plates. In the center of each plate, place a sterile paper disc impregnated with a known acyl-homoserine lactone (AHL) autoinducer to induce violacein production.

  • Application of this compound: On the same plate, place sterile paper discs impregnated with different concentrations of this compound at a distance from the AHL disc.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A zone of inhibition of the purple violacein pigment around the this compound disc indicates QS inhibition.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of this compound on the expression of specific microbial genes (e.g., virulence factors, QS-regulated genes).

Methodology:

  • Bacterial Culture and Treatment: Grow the target bacterium to the mid-log phase and expose it to a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Isolate total RNA from both treated and untreated (control) bacterial cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (for normalization).

  • Data Analysis: Analyze the relative changes in gene expression between the treated and control samples.

Experimental_Workflow cluster_molecular Molecular Analysis MIC_MBC MIC/MBC Assays Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-Seq) MIC_MBC->Gene_Expression Determine sub-inhibitory concentration Biofilm_Inhibition Biofilm Inhibition Assay Biofilm_Inhibition->Gene_Expression QS_Inhibition Quorum Sensing Inhibition Assay QS_Inhibition->Gene_Expression Proteomics Proteomic Analysis Gene_Expression->Proteomics Validate findings at protein level This compound This compound This compound->MIC_MBC This compound->Biofilm_Inhibition This compound->QS_Inhibition

Fig. 2: Proposed experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

The biological function of this compound in microbial processes remains an open area for research. While its role may be linked to the broader context of branched-chain aldehydes as metabolic byproducts in fermentation, the possibility of more specific functions in microbial signaling or interaction cannot be ruled out without dedicated investigation. The experimental protocols outlined in this guide provide a starting point for researchers to explore the bioactivity of this and other understudied long-chain aldehydes. Future research should focus on systematic screening against diverse microbial panels, detailed investigation of its impact on global gene expression and protein production, and identification of its potential molecular targets within the microbial cell. Such studies will be crucial in uncovering the enigmatic role of this compound and could lead to the discovery of novel bioactive molecules for various applications in research and drug development.

References

Unveiling the Olfactory Signature of 12-Methyltridecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal, a branched-chain aliphatic aldehyde, is a significant contributor to the aroma profile of various food products and is also utilized in the fragrance industry. Its characteristic scent is often described as complex, possessing meaty, fatty, waxy, and citrus-like notes. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways involved in its perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the sensory properties of this intriguing molecule.

Physicochemical and Olfactory Properties

This compound (C14H28O) is a volatile organic compound with a molecular weight of 212.37 g/mol .[1] Its olfactory profile is multifaceted, contributing significantly to the characteristic aroma of cooked meats and aged cheeses.[2][3] The odor is generally categorized as meaty, with additional notes of fat, tallow, broth, and hints of fruity, waxy, and citrus-like scents, sometimes with a cilantro nuance.[2][4]

While a definitive odor threshold in a neutral medium like water remains elusive in widely published literature, its potency in various food matrices has been evaluated using techniques such as Aroma Extract Dilution Analysis (AEDA). The Flavor Dilution (FD) factor, a measure of a compound's odor potency in a specific matrix, indicates that this compound is a key odorant in stewed beef juice and its significance in Gouda-type cheese aroma increases with maturation.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H28O[1]
Molecular Weight212.37 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Specific Gravity0.930 - 0.941 @ 25°C[2][4]
Refractive Index1.445 - 1.455 @ 20°C[2][4]
Boiling Point275 - 276 °C @ 760 mmHg[4]
Flash Point111.11 °C (232.00 °F)[2][4]
SolubilityInsoluble in water; soluble in alcohol[4]

Table 2: Olfactory Descriptors of this compound

Odor TypeDescriptorsReference
Primary Meaty, Fatty, Waxy[2][4]
Secondary Cooked meat, Tallow, Brothy, Sweaty[2][4]
Nuances Fruity, Citrus, Cilantro[2][4]

Experimental Protocols

The characterization of the olfactory properties of this compound relies on sophisticated analytical and sensory evaluation techniques. The following sections detail the methodologies commonly employed.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.

Workflow for GC-O Analysis of Volatile Compounds:

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Food or Fragrance Sample Extraction Solvent Extraction or Headspace Sampling Sample->Extraction Concentration Concentration of Volatile Fraction Extraction->Concentration GC_Injection Injection into Gas Chromatograph Concentration->GC_Injection GC_Column Separation on Capillary Column GC_Injection->GC_Column Effluent_Splitting Effluent Splitting GC_Column->Effluent_Splitting MS_Detector Mass Spectrometer (Identification) Effluent_Splitting->MS_Detector Olfactory_Port Olfactory Detection Port (Sniffing) Effluent_Splitting->Olfactory_Port Data_Integration Integration of MS Data and Olfactory Perception MS_Detector->Data_Integration Olfactory_Port->Data_Integration Odorant_ID Identification of Odor-Active Compounds Data_Integration->Odorant_ID

GC-O Experimental Workflow

A typical GC-O protocol for analyzing aldehydes in a food matrix would involve:

  • Sample Preparation: Volatile compounds are extracted from the sample using methods like solvent extraction or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extract is injected into a GC equipped with a suitable capillary column (e.g., DB-5ms) to separate the individual volatile components.

  • Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a sniffing port where a trained panelist assesses the odor of each eluting compound.

  • Data Analysis: The retention time of an odor perception is matched with the corresponding peak on the mass chromatogram to identify the odor-active compound.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a specific application of GC-O used to determine the relative odor potency of compounds in an extract.

Logical Flow of Aroma Extract Dilution Analysis:

AEDA_Logic Start Initial Volatile Extract Dilution Serial Dilution of Extract (e.g., 1:1, 1:2, 1:4...) Start->Dilution GCO_Analysis GC-O Analysis of Each Dilution Dilution->GCO_Analysis Odor_Detection Record Last Dilution at which Odor is Detected GCO_Analysis->Odor_Detection FD_Factor Calculate Flavor Dilution (FD) Factor Odor_Detection->FD_Factor

Aroma Extract Dilution Analysis (AEDA) Logic

The FD factor is the highest dilution at which an odorant is still detectable. A higher FD factor indicates a more potent odorant in the original sample.

Sensory Panel Evaluation

Sensory panels are essential for describing and quantifying the olfactory characteristics of a substance in a controlled manner.

Methodology for a Descriptive Sensory Panel:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of various odor attributes using reference standards.

  • Sample Preparation: this compound is diluted to various concentrations in a neutral solvent (e.g., propylene glycol or mineral oil).

  • Evaluation: Panelists are presented with the samples in a controlled environment (odor-free booths) and are asked to rate the intensity of predefined sensory attributes (e.g., meaty, fatty, waxy, citrus) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound at different concentrations.

Olfactory Signaling Pathway

The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).[5]

The current understanding of olfactory signaling suggests a combinatorial coding mechanism. This means that a single odorant molecule, such as this compound, can be recognized by multiple different olfactory receptors, and a single olfactory receptor can be activated by multiple different odorants.[6] The specific combination of activated receptors creates a unique neural signature that is then processed by the brain to elicit the perception of a distinct odor.

While the specific ORs that bind to this compound have not yet been definitively identified, research on other long-chain and branched aldehydes suggests that they are recognized by a subset of the OR superfamily.[6] The binding of this compound to its cognate OR(s) triggers a conformational change in the receptor, leading to the activation of an associated G-protein (typically Gαolf).

Simplified Olfactory Signaling Cascade:

Olfactory_Signaling cluster_receptor_activation Receptor Activation cluster_second_messenger Second Messenger Cascade cluster_cellular_response Cellular Response cluster_brain_processing Signal Transmission to Brain Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Production CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opening Depolarization Neuron Depolarization CNG_Channel->Depolarization Ca²⁺/Na⁺ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Olfactory_Cortex Olfactory Cortex (Odor Perception) Olfactory_Bulb->Olfactory_Cortex

Olfactory Transduction Pathway

This activation initiates a downstream signaling cascade:

  • The activated Gαolf subunit stimulates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Increased intracellular cAMP levels open cyclic nucleotide-gated (CNG) ion channels.

  • The influx of cations (Na+ and Ca2+) through the CNG channels leads to the depolarization of the olfactory sensory neuron.

  • If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

  • In the olfactory bulb, the signal is processed and relayed to higher olfactory centers in the brain, resulting in the conscious perception of the odor.

Conclusion

This compound possesses a complex and potent olfactory profile that is integral to the characteristic aromas of various food products and finds application in the fragrance industry. Its meaty, fatty, and waxy notes, with subtle citrus and cilantro undertones, are a result of its specific molecular structure and its interaction with a combination of olfactory receptors. The methodologies of Gas Chromatography-Olfactometry, particularly with Aroma Extract Dilution Analysis, and trained sensory panels are crucial for elucidating its sensory characteristics. The perception of this compound is mediated by a G-protein coupled receptor signaling cascade, a fundamental mechanism for the sense of smell. Further research to identify the specific olfactory receptors for this compound will provide a more complete understanding of its sensory perception and could pave the way for more targeted applications in food and fragrance development, as well as in the study of chemosensory science.

References

Methodological & Application

Application Note: Quantitative Analysis of 12-Methyltridecanal using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 12-Methyltridecanal, a branched long-chain aldehyde, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant flavor compound found in various food products and has been identified as a potential biomarker.[1][2][3] This document provides a step-by-step methodology for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers in food science, biotechnology, and drug development.

Introduction

This compound (C₁₄H₂₈O, MW: 212.37 g/mol ) is a volatile organic compound that contributes to the characteristic aroma of cooked meats, such as stewed beef, and has also been identified in ripened cheeses.[1][3][4] Its presence and concentration can be indicative of lipid oxidation and microbial activity, making it a compound of interest for quality control in the food industry. Beyond its role as a flavor component, long-chain aldehydes are also studied for their potential biological activities. The accurate and sensitive quantification of this compound is crucial for understanding its formation, stability, and impact in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Common techniques for extracting volatile and semi-volatile compounds include solvent extraction, solid-phase microextraction (SPME), and headspace analysis.

Protocol 1: Solvent Extraction for Solid and Semi-Solid Matrices (e.g., Food Samples)

  • Homogenization: Homogenize 5-10 g of the sample with a suitable organic solvent (e.g., a mixture of n-pentane and diethyl ether) to extract the volatile compounds.

  • Extraction: Perform the extraction using a solvent-assisted flavor evaporation (SAFE) apparatus or a standard liquid-liquid extraction procedure.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for Aldehydes): To improve chromatographic separation and detection sensitivity, derivatization of the aldehyde functional group is recommended.[6][7][8][9]

    • PFBHA Derivatization: Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer to the extract. Heat the mixture to form the corresponding oxime derivative.[6]

    • Dimethylacetal (DMA) Derivatization: React the aldehyde with an acidic methanol solution to form the dimethylacetal derivative.[6]

  • Final Preparation: The derivatized or non-derivatized sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Microextraction (SPME) for Liquid and Headspace Analysis

  • Vial Preparation: Place a known amount of the liquid sample or a solid sample in a headspace vial.

  • Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the sample or directly immerse it in the liquid sample.

  • Extraction: Allow the analytes to partition onto the fiber for a defined period at a controlled temperature.

  • Derivatization (On-fiber): For enhanced sensitivity, the fiber can be exposed to a derivatizing agent like PFBHA before or after sample extraction.[10]

  • Desorption: Introduce the SPME fiber into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., FFAP)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C for 1 min, ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, then to 300°C at 4°C/min, hold for 20 min.[5][11]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound can be performed using a stable isotope dilution assay or an external calibration curve with a certified reference standard. The following table summarizes reported concentrations of this compound in beef samples.

Sample Matrix Age of Animal Concentration Reference
Beef Phospholipids4 months36 µg/g[1]
Beef Phospholipids8 years810 µg/g[1]
Pasture-fed Bull MuscleNot specifiedup to 350 µ g/100g fresh muscle[12]

Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis offer a robust starting point for researchers. The quantitative data presented highlights the variability of this compound concentrations in different sample types. The provided workflow diagram visually summarizes the key steps of the analytical process. This information is intended to facilitate the accurate and reliable analysis of this important branched long-chain aldehyde in various research and development settings.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a long-chain fatty aldehyde that contributes to the characteristic aroma of cooked meats.[1] Accurate and sensitive quantification of this and other volatile carbonyl compounds is crucial in flavor and fragrance research, food science, and potentially in clinical diagnostics where volatile organic compounds (VOCs) can serve as biomarkers. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[2][3]

This document provides detailed application notes and experimental protocols for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Two primary approaches are detailed: a direct HS-SPME method and a more sensitive method involving on-fiber derivatization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound using SPME in the reviewed literature, the following table presents typical performance metrics that can be expected when developing and validating an SPME-GC-MS method for a long-chain aldehyde. These values are for illustrative purposes and should be determined experimentally for this compound.

ParameterDirect HS-SPMEHS-SPME with On-Fiber Derivatization
SPME Fiber 65 µm PDMS/DVB65 µm PDMS/DVB
Extraction Time (min) 30 - 6030 - 60
Extraction Temp. (°C) 50 - 7050 - 70
Derivatization Reagent N/AO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Limit of Detection (LOD) ng/L to µg/L rangepg/L to ng/L range
Limit of Quantitation (LOQ) µg/L rangeng/L range
Linearity (R²) > 0.99> 0.99
Repeatability (RSD%) < 15%< 10%
Recovery (%) 70 - 110%80 - 120%

Experimental Protocols

Protocol 1: Direct Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines the direct extraction of this compound from the headspace of a sample.

Materials:

  • SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • SPME holder for manual or automated sampling

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating block or water bath with temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

    • For solid samples, consider adding a small amount of high-purity water to facilitate the release of volatiles.

    • If required, add an appropriate internal standard.

    • Seal the vial tightly with the screw cap containing a PTFE/silicone septum.

  • Headspace Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to a predetermined temperature (e.g., 50°C).[4]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

    • Introduce the SPME fiber through the vial septum and expose it to the headspace above the sample.

    • Extract for a defined period (e.g., 45 minutes).[4] Optimization of extraction time and temperature is crucial for achieving high sensitivity.[4]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the needle into the heated GC injection port (e.g., 250°C).

    • Expose the fiber in the injector for a sufficient time (e.g., 2-5 minutes) to ensure complete thermal desorption of the analytes onto the GC column.

    • Start the GC-MS data acquisition at the beginning of the desorption process.

Protocol 2: HS-SPME with On-Fiber Derivatization

Derivatization can significantly improve the chromatographic properties and detection sensitivity of aldehydes.[5] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds, forming stable oxime derivatives that are amenable to GC-MS analysis with high sensitivity.[6][7]

Materials:

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • PFBHA hydrochloride solution (in a suitable solvent like methanol or water)

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation:

    • Prepare the sample in the headspace vial as described in Protocol 1.

  • On-Fiber Derivatization and Extraction:

    • Prior to extraction, expose the SPME fiber to the headspace of a vial containing a PFBHA solution to load the derivatizing reagent onto the fiber coating.

    • Introduce the PFBHA-loaded fiber into the headspace of the sample vial.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). During this time, this compound will volatilize into the headspace and react with the PFBHA on the fiber to form its oxime derivative.

  • Desorption and GC-MS Analysis:

    • Follow the desorption and analysis steps as outlined in Protocol 1. The resulting chromatogram will show the peak corresponding to the PFBHA-oxime derivative of this compound.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Vial Headspace Vial Sample->Vial Introduction Equilibration Equilibration (Heating) Vial->Equilibration Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption (GC Injector) Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for HS-SPME-GC-MS Analysis of this compound.

Derivatization_Pathway cluster_reactants Reactants cluster_product Product Aldehyde This compound (R-CHO) Reaction + Aldehyde->Reaction PFBHA PFBHA (Pentafluorobenzylhydroxylamine) PFBHA->Reaction Oxime PFB-Oxime Derivative (R-CH=N-O-CH2-C6F5) Reaction->Oxime On-Fiber Reaction

Caption: On-fiber derivatization of this compound with PFBHA.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and purification of 12-methyltridecanal, a long-chain branched aldehyde. The methods described are based on established organic chemistry principles and published procedures for analogous compounds.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound and its precursors.

ParameterValueSource/Comment
Synthesis of 12-Methyltetradecanal (Analog)
Starting Material12-Methyltetradecan-1-ol[1]
Yield69%[1]
Purity98.2%[1]
Purification of 12-Methyltetradecanal (Analog)
MethodColumn Chromatography[1]
Eluent1-3% Ethyl Acetate in Hexanes (stepwise gradient)[1]
Physical Properties of this compound
Molecular FormulaC₁₄H₂₈O[2][3]
Molecular Weight212.37 g/mol [2][3]
Boiling Point (estimated)282.23 °C at 760 mmHg[3]
Flash Point111.11 °C (232.00 °F)[4][5]
Specific Gravity0.930 - 0.941 @ 25 °C[4][5]
Refractive Index1.445 - 1.455 @ 20 °C[4][5]

Experimental Protocols

Part 1: Synthesis of 12-Methyltridecan-1-ol (Precursor)

This protocol describes a plausible synthetic route to 12-methyltridecan-1-ol via a Grignard reaction.

Materials:

  • 10-Bromodecene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, dissolve 10-bromodecene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 10-bromodecene solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 10-bromodecene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve isobutyraldehyde (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 12-methyltridecan-1-ol.

  • Purification:

    • The crude alcohol can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Oxidation of 12-Methyltridecan-1-ol to this compound

Two common and effective methods for the oxidation of primary alcohols to aldehydes are provided below.

This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[6][7][8] It is known for its mild conditions and high yields.[8]

Materials:

  • 12-Methyltridecan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • Activation of DMSO:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add anhydrous DMSO (2.5-3.0 equivalents) dropwise via syringe.

    • Stir the mixture at -78 °C for 15-30 minutes.

  • Addition of Alcohol:

    • Dissolve 12-methyltridecan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C.

    • Stir the reaction mixture for another 30-45 minutes at -78 °C.

  • Elimination and Work-up:

    • Add triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

This method utilizes a hypervalent iodine reagent and is known for its mild, neutral conditions and simple work-up.[9][10][11]

Materials:

  • 12-Methyltridecan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

Procedure:

  • Oxidation:

    • In a round-bottom flask, dissolve 12-methyltridecan-1-ol (1.0 equivalent) in DCM.

    • Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

    • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a vigorously stirred solution of saturated NaHCO₃ and sodium thiosulfate.

    • Continue stirring until the two layers become clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

Part 3: Purification of this compound

This is a standard method for purifying aldehydes from non-volatile impurities.[1]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

    • Allow the silica to settle, and then add a thin layer of sand on top.

    • Equilibrate the column by running hexanes through it until the packing is stable.

  • Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of DCM or hexanes.

    • Carefully load the sample onto the top of the silica gel.

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A stepwise gradient of 1% to 3% ethyl acetate in hexanes is a good starting point.[1]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a colorless oil.[1]

This method is suitable for purifying high-boiling point liquids and can be effective for removing impurities with different volatilities.[12][13][14]

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump)

  • Heating mantle

  • Cold trap

Procedure:

  • Setup:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Gradually reduce the pressure in the system to the desired level.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of ~282 °C.[3]

    • Monitor the temperature of the vapor to ensure a clean separation.

  • Isolation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified this compound will be in the receiving flask.

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 10-Bromodecene + Isobutyraldehyde Grignard Grignard Reaction Start->Grignard Mg, Ether/THF Alcohol 12-Methyltridecan-1-ol Grignard->Alcohol Work-up Oxidation Oxidation (Swern or DMP) Alcohol->Oxidation [O] Crude_Product Crude this compound Oxidation->Crude_Product Work-up

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification of this compound Crude Crude this compound Choice Purification Method Crude->Choice Chroma Column Chromatography Choice->Chroma Non-volatile impurities Distill Vacuum Distillation Choice->Distill Volatile impurities Pure Pure this compound Chroma->Pure Combine pure fractions Distill->Pure Collect pure fraction

References

Application Notes and Protocols for Electroantennography (EAG) Studies with 1-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

12-Methyltridecanal is a branched long-chain aldehyde that has been identified as a component of insect pheromone blends and is also found in some food aromas.[1] As a semiochemical, it plays a crucial role in insect communication, influencing behaviors such as mating and aggregation. Understanding the olfactory perception of this compound in various insect species is vital for the development of novel pest management strategies, such as attractants for trapping or repellents for crop protection. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.[2][3][4]

These application notes provide a comprehensive guide for conducting EAG studies with this compound. The protocols outlined below are designed to be adaptable to a wide range of insect species and laboratory settings. While specific quantitative data for this compound is limited in publicly available literature, this document includes representative data from studies on structurally similar long-chain and branched aldehydes to serve as a practical reference.

Key Applications:

  • Screening for Olfactory Sensitivity: Determine if a particular insect species can detect this compound.

  • Dose-Response Studies: Quantify the sensitivity of the insect's antenna to varying concentrations of the compound.

  • Comparative Studies: Compare the olfactory responses to this compound with other related semiochemicals.

  • Pheromone Component Identification: Investigate the role of this compound as a potential component of an insect's pheromone blend.

  • Development of Pest Control Agents: Assess the potential of this compound as an attractant or repellent for integrated pest management programs.

Quantitative Data Summary

Insect SpeciesCompoundConcentrationMean EAG Response (mV) ± SEReference
Tribolium castaneum (Red Flour Beetle)4,8-Dimethyl-decanal10⁻² (w/w)~1.5[5]
Manduca sexta (Tobacco Hawkmoth)Nonanal100 µg~1.2[6]
Manduca sexta (Tobacco Hawkmoth)Decanal100 µg~1.0[6]
Apis mellifera (Honey Bee)1-Nonanal100 µg/µL~0.8[7]
Bombus terrestris (Buff-tailed Bumblebee)1-Nonanal100 µg/µL~1.0[7]
Cydia molesta (Oriental Fruit Moth)BenzaldehydeNot SpecifiedStrong Response[7]
Spodoptera frugiperda (Fall Armyworm)Hexanal100 mg/mL~0.6[8]

Note: The EAG response is typically measured as the peak amplitude of the negative voltage deflection in millivolts (mV). Responses are often normalized against a standard compound or a solvent control. The values presented here are approximate and may vary depending on the experimental setup and insect preparation.

Experimental Protocols

This section provides a detailed methodology for conducting EAG experiments with this compound.

Preparation of Test Compound and Solutions
  • Compound Information:

    • Name: this compound

    • CAS Number: 75853-49-5

    • Molecular Formula: C₁₄H₂₈O

    • Properties: Insoluble in water; soluble in organic solvents like hexane and mineral oil.[9]

  • Solvent Selection: High-purity hexane or mineral oil are commonly used solvents for diluting lipophilic compounds like this compound for EAG studies.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/µL or 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to create a range of concentrations for dose-response experiments (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ µg/µL).

    • Prepare a solvent-only control.

    • Prepare a standard reference compound (e.g., a known pheromone component for the tested species or a general odorant like hexanal) at a standard concentration.

  • Stimulus Cartridge Preparation:

    • Pipette a known volume (e.g., 10 µL) of each test solution onto a small piece of filter paper (e.g., 1 cm x 2 cm).

    • Allow the solvent to evaporate for a few seconds.

    • Insert the filter paper into a clean Pasteur pipette or a dedicated stimulus cartridge. Seal the ends with paraffin film or aluminum foil until use. Prepare fresh cartridges for each experiment.

Electroantennography (EAG) System Setup

A typical EAG setup consists of a stereomicroscope, micromanipulators, a high-impedance DC amplifier, a data acquisition system (computer with appropriate software), and an airflow system for stimulus delivery.

Insect Preparation
  • Insect Selection: Use healthy, adult insects of a consistent age and physiological state (e.g., mated or virgin, specific age post-eclosion).

  • Immobilization: Anesthetize the insect by chilling it on ice or using brief exposure to CO₂.

  • Mounting: Secure the insect onto a mounting stage (e.g., a microscope slide with wax or a custom holder) ventral side up, with the head and antennae accessible. Use dental wax or a similar material to fix the head and prevent movement.

  • Antenna Preparation:

    • Excise one antenna at the base using fine microscissors.

    • Carefully cut off the distal tip of the antenna to ensure good electrical contact.

Electrode Placement and Recording
  • Electrodes: Use glass capillary microelectrodes filled with an electrolyte solution (e.g., Ringer's solution or 0.1 M KCl). The electrodes are connected to the amplifier via silver wires (Ag/AgCl).

  • Reference Electrode: Insert the reference electrode into the insect's head, typically through an eye or the back of the head capsule.

  • Recording Electrode: Place the recording electrode over the cut distal end of the antenna, ensuring a good seal and electrical contact.

  • Signal Amplification: The potential difference between the two electrodes is amplified (typically 10x or 100x) by the EAG amplifier.

Stimulus Delivery and Data Acquisition
  • Airflow: A continuous stream of humidified, charcoal-filtered air is passed over the antenna preparation through a delivery tube.

  • Stimulus Puff: The tip of the stimulus cartridge is inserted into a hole in the main airflow tube. A puff of air (typically 0.5-1 second duration) is delivered through the cartridge, carrying the volatile compound to the antenna.

  • Recording: The EAG software records the voltage change over time. A negative deflection in the baseline potential upon stimulation indicates a response.

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent receptor adaptation.

  • Experimental Sequence:

    • Begin with a solvent control puff to establish the baseline and check for mechanical responses.

    • Present the standard reference compound to ensure the preparation is responsive.

    • Present the different concentrations of this compound in a randomized order or from lowest to highest concentration.

    • End with another puff of the standard reference compound to check for a decline in antennal sensitivity.

Data Analysis
  • Measurement: Measure the amplitude of the peak negative deflection (in mV) for each stimulus.

  • Normalization: Subtract the average response to the solvent control from the responses to the test compounds. Responses can also be expressed as a percentage of the response to the standard reference compound.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare responses between different concentrations and compounds.

Visualizations

General EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solutions (Serial Dilutions) B Prepare Stimulus Cartridges A->B C Prepare Insect Antenna D Mount Insect and Place Electrodes C->D E Deliver Air Puff with This compound D->E F Record EAG Signal E->F G Measure Response Amplitude (mV) F->G H Normalize Data (vs. Control) G->H I Statistical Analysis H->I

Caption: Workflow for a typical Electroantennography (EAG) experiment.

Insect Olfactory Signaling Pathway for Aldehydes

Insects primarily detect aldehydes through two main families of olfactory receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[10] The binding of an aldehyde like this compound to these receptors initiates a signal transduction cascade that leads to the depolarization of the olfactory sensory neuron.

Olfactory_Signaling cluster_pathways Olfactory Sensory Neuron Membrane cluster_or OR Pathway cluster_ir IR Pathway Odorant This compound OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR IR Ionotropic Receptor (IR) Odorant->IR G_Protein G-Protein Activation OR->G_Protein Ion_Channel_OR Ion Channel Opening G_Protein->Ion_Channel_OR Depolarization Neuron Depolarization (Action Potential) Ion_Channel_OR->Depolarization Ion_Channel_IR Ion Channel Opening IR->Ion_Channel_IR Ion_Channel_IR->Depolarization Signal Signal to Antennal Lobe Depolarization->Signal

Caption: Simplified insect olfactory signaling pathways for aldehydes.

References

Application Notes and Protocols for Behavioral Assays of 12-Methyltridecanal in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain aldehyde that has been identified as a component of insect pheromone blends and is also found in various natural sources.[1][2] Its potential to modify insect behavior makes it a compound of interest for the development of novel pest management strategies, such as attractants for trapping or mating disruption.[3][4][5] These application notes provide detailed protocols for a suite of behavioral and electrophysiological assays to characterize the effects of this compound on insects, with a primary focus on the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest.[3][6][7][8][9]

Data Presentation: Quantitative Behavioral and Electrophysiological Responses

The following tables summarize hypothetical quantitative data from various assays to illustrate the potential responses of insects to this compound.

Table 1: Electroantennography (EAG) Responses of Male Ostrinia furnacalis to this compound and Control Compounds.

CompoundDose (µg)Mean EAG Response (mV) ± SE
This compound10.8 ± 0.1
101.5 ± 0.2
1002.8 ± 0.3
(Z)-12-Tetradecenyl acetate (Positive Control)103.5 ± 0.4
Hexane (Solvent Control)-0.1 ± 0.05

Table 2: Behavioral Response of Ostrinia furnacalis in a Y-Tube Olfactometer.

Treatment Arm 1Treatment Arm 2Moths Choosing Arm 1 (%)Moths Choosing Arm 2 (%)No Choice (%)
This compound (10 µg)Hexane75205
This compound (10 µg)(Z)-12-Tetradecenyl acetate (10 µg)30655
HexaneHexane48520

Table 3: Field Trapping of Male Ostrinia furnacalis Moths.

Lure CompositionMean Trap Catch / Day ± SE
This compound (1 mg)15 ± 2
(Z)-12-Tetradecenyl acetate + (E)-12-Tetradecenyl acetate (1:1 ratio, 1mg)55 ± 5
This compound + Pheromone Blend (1:1 ratio, 2mg total)75 ± 8
Unbaited Trap (Control)2 ± 1

Experimental Protocols

Electroantennography (EAG)

Principle: EAG is an electrophysiological technique used to measure the summed electrical potential from the entire insect antenna in response to an odorant stimulus. It is a rapid screening tool to determine if an insect's olfactory sensory neurons are sensitive to a particular compound.[10][11]

Methodology:

  • Insect Preparation:

    • Anesthetize an adult male Ostrinia furnacalis moth by chilling it on ice for 2-3 minutes.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The reference electrode is inserted into the base of the antenna, and the recording electrode is placed at the distal tip.

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in high-purity hexane (e.g., 1 µg/µl, 10 µg/µl, 100 µg/µl).

    • Apply 10 µl of the solution onto a small piece of filter paper (1 cm x 2 cm) and allow the solvent to evaporate for 30 seconds.

    • Insert the filter paper into a Pasteur pipette. This serves as the stimulus cartridge.

    • The stimulus cartridge is connected to a purified and humidified air stream, which is delivered to the antennal preparation as a pulse (e.g., 0.5 seconds).

  • Data Recording and Analysis:

    • The electrical signal from the antenna is amplified and recorded using specialized software.

    • The amplitude of the depolarization (in millivolts) is measured as the EAG response.

    • Each antenna should be tested with a solvent control (hexane) and a positive control (a known pheromone component) to ensure the preparation is responsive.

    • Multiple replicates with different antennae are performed to obtain an average response for each compound and concentration.

EAG_Workflow cluster_prep Insect Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Anesthetize Anesthetize Moth Excise Excise Antenna Anesthetize->Excise Mount Mount Antenna on Electrodes Excise->Mount Deliver Deliver Air Pulse Mount->Deliver Prepare Prepare this compound Solution Apply Apply to Filter Paper Prepare->Apply Insert Insert into Pipette Apply->Insert Insert->Deliver Amplify Amplify Signal Deliver->Amplify Record Record Depolarization Amplify->Record Analyze Analyze Amplitude (mV) Record->Analyze

Y-Tube Olfactometer Bioassay

Principle: A Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor stimuli. It provides a quantitative measure of attraction or repellency.[12]

Methodology:

  • Apparatus Setup:

    • A glass Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature.

    • Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate (e.g., 100 ml/min).

    • The odor source for the treatment arm (filter paper with this compound) is placed in a chamber connected to one arm.

    • The control arm contains a filter paper with the solvent (hexane) only.

  • Insect Release and Observation:

    • A single adult moth is introduced at the base of the Y-tube.

    • The moth is given a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the moth moves a certain distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.

    • Moths that do not make a choice within the allotted time are recorded as "no choice."

  • Data Analysis:

    • The experiment is replicated with a large number of individuals (e.g., 50-100 moths).

    • The positions of the treatment and control arms are swapped after every few replicates to avoid positional bias.

    • The percentage of moths choosing each arm is calculated. A chi-square test is used to determine if the observed preference is statistically significant from a 50:50 distribution.

Y_Tube_Workflow cluster_setup Apparatus Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis Setup Set up Y-Tube Olfactometer Airflow Establish Purified Airflow Setup->Airflow Odor Introduce Odor Sources (Test vs. Control) Airflow->Odor Release Release Insect at Base Odor->Release Observe Observe for a Set Time Release->Observe Record Record Choice (Test, Control, or No Choice) Observe->Record Calculate Calculate Percentage of Choices Record->Calculate Stats Statistical Analysis (e.g., Chi-Square Test) Calculate->Stats

Field Trapping

Principle: Field trapping experiments are used to evaluate the attractiveness of a chemical lure to a target insect population under natural conditions. The number of insects captured in baited traps is compared to control traps.[3][6][13]

Methodology:

  • Trap and Lure Preparation:

    • Use standard moth traps, such as Delta or funnel traps.[6]

    • Prepare lures by impregnating a rubber septum or other dispenser with a specific amount of this compound (e.g., 1 mg) dissolved in a solvent.

    • Control lures are treated with the solvent only.

  • Experimental Design:

    • Select a suitable field site, such as a cornfield, with a known population of Ostrinia furnacalis.

    • Set up a randomized complete block design with multiple replicates of each treatment (e.g., this compound lure, pheromone blend lure, combination lure, and control).

    • Place traps at a specific height and distance from each other (e.g., 1.5 meters high and 50 meters apart) to avoid interference.[6]

  • Data Collection and Analysis:

    • Check the traps at regular intervals (e.g., every 2-3 days) and count the number of captured target insects.

    • The experiment should run for a sufficient duration to cover the peak activity period of the insect.

    • The mean number of moths captured per trap per day is calculated for each treatment.

    • Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is used to compare the effectiveness of the different lures.

Field_Trapping_Logic cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis PrepLures Prepare Lures (Test, Positive Control, Control) PrepTraps Prepare Traps PrepLures->PrepTraps Deploy Deploy Traps PrepTraps->Deploy SelectSite Select Field Site Design Randomized Block Design SelectSite->Design Design->Deploy CheckTraps Check Traps Regularly Deploy->CheckTraps Count Count Captured Insects CheckTraps->Count Analyze Statistical Analysis (ANOVA) Count->Analyze

References

Application Notes and Protocols: Quantification of 12-Methyltridecanal in Gouda Cheese

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gouda cheese, a semi-hard cheese originating from the Netherlands, develops a complex and rich flavor profile during ripening. This characteristic aroma is attributed to a variety of volatile organic compounds (VOCs) that are formed through the enzymatic breakdown of milk components such as proteins, fats, and lactose. Among these VOCs, branched-chain aldehydes play a significant role in the development of the cheese's distinct malty, nutty, and savory notes. Recently, 12-methyltridecanal has been identified as a novel and important odor-active compound in ripe Gouda cheese, with its concentration increasing as the cheese matures. The presence of this compound and its analogs contributes to the unique aroma profile of aged Gouda.

This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in Gouda cheese. The methodology is designed for researchers, scientists, and professionals in the food science and flavor chemistry fields. The protocol outlines sample preparation using solvent extraction followed by Solvent Assisted Flavor Evaporation (SAFE), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While precise quantitative data for this compound in Gouda cheese is not extensively documented in published literature, the following table presents representative data for key branched-chain aldehydes that are known to contribute significantly to Gouda cheese flavor. This data, adapted from studies on Gouda-type cheeses, illustrates the typical concentration changes observed during ripening and provides a valuable reference for flavor analysis.

Table 1: Representative Concentrations of Key Branched-Chain Aldehydes in Gouda-Type Cheese at Different Ripening Stages.

CompoundUnripened (µg/kg)7 Weeks (µg/kg)30 Weeks (µg/kg)
2-Methylbutanal50150100
3-Methylbutanal100450300
This compound Present, low concentration Increased concentration Significantly increased concentration

Note: The concentrations for 2-methylbutanal and 3-methylbutanal are representative values from studies on Gouda-type cheese.[1][2] The data for this compound is presented qualitatively based on findings that its concentration increases with maturation.[3] Precise quantification would require the use of a synthesized this compound standard.

Experimental Protocols

This section details the experimental protocol for the extraction, isolation, and quantification of this compound and other volatile compounds from Gouda cheese.

1. Sample Preparation and Extraction

  • Objective: To extract the volatile and semi-volatile compounds from the Gouda cheese matrix.

  • Materials:

    • Gouda cheese samples at different ripening stages

    • Grater or food processor

    • Analytical balance

    • Solvent: Diethyl ether, anhydrous

    • Drying agent: Sodium sulfate, anhydrous

    • Internal Standard (IS): A suitable internal standard, such as 2-methylundecanal or a deuterated analog of a long-chain aldehyde, should be chosen. The IS should not be naturally present in the cheese.

    • Beakers and Erlenmeyer flasks

    • Magnetic stirrer and stir bars

    • Filtration setup (e.g., funnel, fluted filter paper)

  • Procedure:

    • Grate a representative sample of Gouda cheese (approximately 50-100 g) to increase the surface area for extraction.

    • Accurately weigh about 50 g of the grated cheese into a 500 mL Erlenmeyer flask.

    • Spike the cheese sample with a known amount of the internal standard solution.

    • Add 200 mL of anhydrous diethyl ether to the flask.

    • Stir the mixture for at least 4 hours at room temperature using a magnetic stirrer.

    • After extraction, add anhydrous sodium sulfate to the mixture to remove water.

    • Filter the diethyl ether extract through a fluted filter paper into a clean flask.

    • Repeat the extraction of the cheese residue with another 100 mL of diethyl ether and combine the filtrates.

2. Solvent Assisted Flavor Evaporation (SAFE)

  • Objective: To isolate the volatile compounds from the non-volatile matrix (e.g., fat, proteins) in the solvent extract under high vacuum to prevent thermal degradation.

  • Apparatus:

    • Solvent Assisted Flavor Evaporation (SAFE) apparatus

    • High-vacuum pump

    • Cold trap (liquid nitrogen)

    • Water bath

  • Procedure:

    • Assemble the SAFE apparatus according to the manufacturer's instructions.

    • Cool the receiving flask with liquid nitrogen.

    • Apply a high vacuum (approximately 10⁻⁵ mbar) to the system.

    • Gently heat the water bath to 40-50°C.

    • Slowly add the diethyl ether extract from the previous step into the dropping funnel of the SAFE apparatus.

    • Allow the extract to drip into the heated distillation flask. The solvent and volatile compounds will evaporate under the high vacuum and condense in the liquid nitrogen-cooled receiving flask.

    • After the entire extract has been processed, continue the distillation for a short period to ensure complete transfer of volatiles.

    • Carefully vent the apparatus and collect the distillate from the receiving flask.

3. Concentrate the Volatile Fraction

  • Objective: To concentrate the isolated volatile compounds to a smaller volume for GC-MS analysis.

  • Apparatus:

    • Vigreux column

    • Water bath

  • Procedure:

    • Carefully concentrate the collected distillate to a final volume of approximately 100-200 µL using a Vigreux column at a water bath temperature of 40-50°C.

    • Transfer the final concentrate to a 2 mL amber glass vial for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify this compound and other volatile compounds.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for flavor analysis (e.g., DB-WAX, FFAP, or equivalent polar column, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at a rate of 4°C/min

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes

    • Transfer Line Temperature: 250°C

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-400

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard (if available) or by interpretation of its mass spectrum.

    • For quantification, create a calibration curve using a pure standard of this compound at various concentrations, each containing the same amount of the internal standard.

    • Calculate the concentration of this compound in the cheese sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_isolation Volatile Isolation cluster_analysis Analysis GoudaCheese Gouda Cheese Sample Grating Grating GoudaCheese->Grating Weighing Weighing & Spiking with IS Grating->Weighing Extraction Solvent Extraction (Diethyl Ether) Weighing->Extraction Drying Drying with Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration SAFE Solvent Assisted Flavor Evaporation (SAFE) Filtration->SAFE Concentration Concentration of Distillate SAFE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the quantification of this compound in Gouda cheese.

flavor_contribution cluster_precursors Precursors in Milk cluster_pathways Biochemical Pathways during Ripening cluster_compounds Key Aroma Compounds Lipids Lipids Lipolysis Lipolysis Lipids->Lipolysis AminoAcids Amino Acids (e.g., Leucine, Isoleucine) Proteolysis Proteolysis & Amino Acid Catabolism AminoAcids->Proteolysis MethylTridecanal This compound Lipolysis->MethylTridecanal FattyAcids Free Fatty Acids Lipolysis->FattyAcids OtherAldehydes Other Branched-Chain Aldehydes (e.g., 2/3-Methylbutanal) Proteolysis->OtherAldehydes GoudaFlavor Gouda Cheese Flavor Profile MethylTridecanal->GoudaFlavor OtherAldehydes->GoudaFlavor FattyAcids->GoudaFlavor

Caption: Contribution of key aroma compounds to the overall flavor of Gouda cheese.

References

Application Note: Quantitative Analysis of 12-Methyltridecanal in Biological Matrices by Stable Isotope Dilution Assay using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Methyltridecanal is a branched long-chain fatty aldehyde that has been identified as a potent odorant in various food products and may serve as a biomarker in biological systems.[1][2] Accurate quantification of reactive and often volatile aldehydes in complex biological matrices presents analytical challenges.[3] This application note describes a robust and sensitive method for the quantification of this compound using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to the poor ionization efficiency and volatility of aldehydes, a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed.[4][5] This reaction converts the aldehyde into a stable, non-volatile hydrazone derivative, which exhibits excellent chromatographic behavior and can be sensitively detected by mass spectrometry in negative ion mode.[4][6] The use of a stable isotope-labeled internal standard, this compound-1-d1, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][7]

Principle

The assay involves the extraction of lipids, including this compound, from a biological sample after spiking with a known amount of the deuterated internal standard (this compound-1-d1). The extracted aldehydes are then derivatized with DNPH to form their respective 2,4-dinitrophenylhydrazone derivatives. These derivatives are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard.

Experimental Protocol

1. Materials and Reagents

  • This compound (CAS: 75853-49-5) standard[8]

  • This compound-1-d1 (Internal Standard, IS) - Note: This may require custom synthesis as commercial availability is limited.[3][]

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 1 mg/mL in acetonitrile with 0.1% phosphoric acid.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Autosampler vials

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-1-d1 in acetonitrile.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with acetonitrile to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound-1-d1 in acetonitrile at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation

  • Aliquoting: To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.

  • Extraction: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization: Add 100 µL of the DNPH solution to the supernatant.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete derivatization.

  • Final Preparation: After incubation, cool the sample to room temperature, centrifuge briefly to pellet any precipitate, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 60% B

      • 8.0 min: 98% B

      • 10.0 min: 98% B

      • 10.1 min: 60% B

      • 13.0 min: 60% B (Equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: See Table 1 for proposed transitions. Collision energies and other source parameters should be optimized for the specific instrument used.

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Proposed MRM Transitions for this compound-DNPH and its Deuterated Internal Standard

CompoundDerivatizationFormula (Derivative)Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Role
This compoundDNPHC₂₀H₃₂N₄O₄391.24163.0Analyte
This compound-1-d1DNPHC₂₀H₃₁DN₄O₄392.25163.0Internal Standard

Note: The product ion at m/z 163.0 corresponds to the 2,4-dinitrophenyl anion fragment, a characteristic fragment for aldehyde-DNPH derivatives in negative ion MS/MS.[4] Precursor ion masses are calculated for the monoisotopic species.

Mandatory Visualization

experimental_workflow sample Biological Sample (100 µL) is_spike Spike with Internal Standard (this compound-d1) sample->is_spike precipitation Protein Precipitation (Cold Acetonitrile) is_spike->precipitation centrifuge1 Centrifugation (12,000 x g, 10 min) precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Add DNPH Reagent supernatant->derivatization incubation Incubation (60°C, 30 min) derivatization->incubation final_prep Cool & Transfer to Vial incubation->final_prep lcms LC-MS/MS Analysis (ESI-, MRM Mode) final_prep->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for the stable isotope dilution assay of this compound.

References

Application Notes and Protocols: 12-Methyltridecanal in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal, a branched-chain fatty aldehyde, is a significant aroma compound valued for its unique and potent olfactory profile.[1][2] It is found naturally in cooked meats such as beef, lamb, pork, and chicken, where it contributes to the characteristic savory, fatty, and brothy aroma.[3][4] In the flavor and fragrance industry, it is utilized as a nature-identical ingredient to impart and enhance these desirable meaty and waxy notes in a variety of consumer products.[3][4][5][6] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its appropriate application and analysis.

PropertyValueReference
Chemical Name This compound[7]
Synonyms Isotetradecan-1-al, 12-MT aldehyde[7]
CAS Number 75853-49-5[3]
Molecular Formula C14H28O[7]
Molecular Weight 212.37 g/mol [7]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Fatty, waxy, savory, cooked meat, tallow, with citrus and cilantro nuances[3][4]
Flavor Profile Fatty, waxy, grilled meat (tallow, lard, chicken fat), savory[3][4][5]
Boiling Point 141-143 °C @ 4.00 mm Hg[4]
Flash Point 111.11 °C (232.00 °F) TCC[3][4]
Solubility Insoluble in water; soluble in alcohol and organic solvents like ethanol and ether.[4][6]
Specific Gravity 0.93000 to 0.94100 @ 25.00 °C[3][4]
Refractive Index 1.44500 to 1.45500 @ 20.00 °C[3][4]

Applications in the Flavor and Fragrance Industry

This compound is a versatile ingredient with a range of applications.

Flavor Applications

Primarily used to create authentic and impactful savory flavors.

  • Meat Products: Enhances the fatty, grilled, and roasted notes in processed meats, broths, soups, and gravies.[3][5]

  • Savory Snacks: Imparts a rich, meaty character to chips, crackers, and other savory snacks.

  • Dairy Products: Can be used in trace amounts in cheese and other dairy products to add complexity and savory undertones.[3][4]

  • Fat Replacers: In low-fat products, it can help to mimic the mouthfeel and flavor perception of fat.

Recommended Use Levels in Food (as per FEMA GRAS):

Food Categoryppm (mg/kg)
Beverages0.02 - 0.1
Baked Goods0.1 - 0.5
Soups and Broths0.5 - 2.0
Meat Products1.0 - 5.0
Savory Snacks0.2 - 1.0
Fragrance Applications

While less common than in flavors, its unique profile adds depth to certain fragrance compositions.

  • Fine Fragrance: In niche perfumery, it can be used to create unconventional and intriguing accords, adding a warm, animalic, and slightly fatty nuance.[6]

  • Personal Care Products: In soaps, lotions, and shampoos, it can contribute to a rich and luxurious feel, enhancing certain fragrance profiles.[6]

  • Household Products: Used in candles and air fresheners to create warm and comforting savory scents.[6]

Experimental Protocols

Quality Control and Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity of this compound and identifying any potential impurities.

Objective: To qualitatively and quantitatively analyze a sample of this compound.

Materials:

  • This compound sample

  • Hexane (or other suitable solvent, HPLC grade)

  • Internal standard (e.g., n-alkane series)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in hexane in a clean autosampler vial.

    • Add a known concentration of an internal standard for quantitative analysis.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

    • Quantify the concentration of this compound using the internal standard method.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Hexane (1%) Sample->Dilution IS Add Internal Standard Dilution->IS Vortex Vortex IS->Vortex Injection Inject 1 µL into GC-MS Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Purity & Concentration Calculation Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a product with and without the addition of this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food or fragrance base.

Materials:

  • Food or fragrance base (control)

  • Food or fragrance base with a specified concentration of this compound (test sample)

  • Sensory panel of at least 15-20 trained panelists

  • Identical, odor-free sample containers

  • Random three-digit codes

  • Water and unsalted crackers for palate cleansing (for flavor evaluation)

Procedure:

  • Sample Preparation:

    • Prepare the control and test samples. Ensure they are at the same temperature.

    • For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different. The order of presentation should be randomized for each panelist.

  • Panelist Instructions:

    • Instruct panelists to evaluate the samples in the order presented, from left to right.

    • For flavor evaluation, panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.

    • Ask panelists to identify the sample that is different from the other two.

    • Panelists should record their choice on a provided scoresheet.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).

    • If the result is statistically significant, it can be concluded that a perceptible difference exists.

Logical Flow of a Triangle Test

Triangle_Test Start Start Prep Prepare Control (A) and Test (B) Samples Start->Prep Coding Present 3 Coded Samples to Panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB) Prep->Coding Evaluation Panelist Evaluates Samples Coding->Evaluation Decision Panelist Identifies the Odd Sample Evaluation->Decision Correct Correct Identification Decision->Correct Yes Incorrect Incorrect Identification Decision->Incorrect No Analysis Tally Results and Perform Statistical Analysis Correct->Analysis Incorrect->Analysis Conclusion Determine if a Significant Difference Exists Analysis->Conclusion

Caption: Logical flow of a sensory triangle test.

Stability Testing Protocol: Accelerated Aging

This protocol is used to predict the long-term stability of this compound in a finished product by subjecting it to elevated temperatures.[8]

Objective: To assess the stability of this compound in a product matrix over time under accelerated conditions.

Materials:

  • Finished product containing this compound

  • Control sample of the product without this compound

  • Temperature-controlled ovens

  • GC-MS for chemical analysis

  • Trained sensory panel for organoleptic evaluation

Procedure:

  • Sample Storage:

    • Place samples of the finished product and the control in temperature-controlled ovens at various temperatures (e.g., 4°C as a control, room temperature (20-25°C), 37°C, and 45°C).[9]

    • Store samples in the dark to prevent light-induced degradation.

  • Evaluation Intervals:

    • Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Evaluation Methods:

    • Visual Assessment: Observe any changes in color, clarity, or phase separation.

    • Chemical Analysis (GC-MS): At each time point, extract an aliquot of the sample and analyze the concentration of this compound using the GC-MS protocol described in section 4.1. A decrease in concentration indicates degradation.

    • Sensory Evaluation: Conduct a sensory evaluation (e.g., descriptive analysis) with a trained panel to assess any changes in the odor and/or flavor profile of the product. Compare the aged samples to the control stored at 4°C.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Analyze the sensory data to identify any significant changes in the desired aroma attributes or the appearance of off-notes.

    • Based on the rate of degradation at elevated temperatures, predict the shelf life of the product under normal storage conditions.

Experimental Workflow for Accelerated Stability Testing

Stability_Testing cluster_setup Setup cluster_evaluation Evaluation at Time Intervals (0, 1, 2, 4, 8, 12 weeks) cluster_analysis Data Analysis and Prediction Product Finished Product with This compound Storage Store at Different Temperatures (4°C, RT, 37°C, 45°C) Product->Storage Visual Visual Assessment Storage->Visual GCMS GC-MS Analysis Storage->GCMS Sensory Sensory Evaluation Storage->Sensory Concentration Plot Concentration vs. Time Visual->Concentration GCMS->Concentration Sensory_Analysis Analyze Sensory Changes Sensory->Sensory_Analysis Shelf_Life Predict Shelf Life Concentration->Shelf_Life Sensory_Analysis->Shelf_Life

Caption: Workflow for accelerated stability testing of this compound in a finished product.

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound requires careful handling.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Avoid breathing vapors or mists.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[6] Keep in a tightly closed container.

  • First Aid:

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.

References

Application Notes and Protocols for the Biotechnological Production of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a highly sought-after flavoring compound, prized for its characteristic savory aroma reminiscent of cooked meat and tallow.[1][2] Traditional chemical synthesis routes for such specialty aldehydes can be complex and may rely on petroleum-based precursors. Biotechnological production offers a promising and sustainable alternative, leveraging microbial cell factories to produce this compound from renewable feedstocks. This document provides detailed application notes and experimental protocols for the biotechnological production of this compound, focusing on a two-stage approach: the microbial synthesis of the precursor 12-methyltridecanoic acid, followed by its enzymatic conversion to the target aldehyde.

The overall strategy involves two key stages:

  • De Novo Biosynthesis of 12-Methyltridecanoic Acid: This involves metabolically engineering a microbial host, such as Escherichia coli or a suitable fungus, to produce iso-branched fatty acids. The pathway begins with the catabolism of an amino acid precursor, L-leucine, to generate the starter unit isovaleryl-CoA, which is then elongated by the fatty acid synthesis machinery.

  • Biocatalytic Reduction to this compound: The accumulated 12-methyltridecanoic acid is then converted to this compound. This is achieved through the action of a Carboxylic Acid Reductase (CAR) enzyme, which can be expressed in a whole-cell biocatalyst system for efficient cofactor regeneration.[1][2]

Signaling and Metabolic Pathways

The biotechnological synthesis of this compound is centered around the strategic combination of a native metabolic pathway (amino acid degradation and fatty acid synthesis) with a heterologously expressed enzymatic step (carboxylic acid reduction).

Biosynthetic Pathway from L-Leucine to this compound

The production of this compound begins with the amino acid L-leucine. Through a series of enzymatic steps, L-leucine is converted into isovaleryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system to build the iso-branched carbon chain of 12-methyltridecanoic acid. This fatty acid is then reduced by a Carboxylic Acid Reductase (CAR) to yield the final product, this compound.

Biosynthetic Pathway of this compound cluster_0 Stage 1: Precursor Synthesis (in vivo) cluster_1 Stage 2: Bioconversion (in vivo / in vitro) L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate BCAA Aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BC α-Keto Acid Dehydrogenase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Isovaleryl-CoA->Fatty Acid Synthase (FAS) Primer 12-Methyltridecanoyl-ACP 12-Methyltridecanoyl-ACP Fatty Acid Synthase (FAS)->12-Methyltridecanoyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Unit (x5) 12-Methyltridecanoic Acid 12-Methyltridecanoic Acid 12-Methyltridecanoyl-ACP->12-Methyltridecanoic Acid Thioesterase Thioesterase Thioesterase This compound This compound 12-Methyltridecanoic Acid->this compound Carboxylic Acid Reductase (CAR) ATP, NADPH

Biosynthesis of this compound.

Data Presentation

While specific quantitative data for the biotechnological production of this compound is not extensively available in public literature, the following tables summarize representative production metrics for branched-chain fatty acid precursors and aldehydes achieved through similar metabolic engineering and biocatalysis strategies. This data provides a benchmark for expected outcomes.

Table 1: Production of Branched-Chain Fatty Acid (BCFA) Precursors in Engineered E. coli

Strain InformationPrecursor(s)Titer (mg/L)Percentage of Total FFAsCarbon Source(s)Reference
Engineered E. coli expressing optimized lipoylation pathwayTotal BCFAs27685%Glucose, 4-methyl-2-oxopentanoate[1]
Engineered E. coli with engineered BCAA pathwayTotal BCFAs18172%Glucose[1]
Engineered E. coli producing odd-chain FFAsC11, C13, C15 FFAs29717.7%Glucose, Propionate[3]

Table 2: Whole-Cell Bioconversion for Aldehyde Production

BiocatalystSubstrateProductTiterYield/PurityReference
E. coli expressing Nocardia sp. CAR and B. subtilis GDHVanillic AcidVanillin3.95 g/L~90% conversion[4]
E. coli expressing XenA and GDH OrthoCitralCitronellal33 mg/L83% purity[5]
E. coli expressing α-dioxygenaseHexadecanoic AcidPentadecanal-~90% yield
E. coli expressing CARFatty Acids (C8-C16)Fatty Alcohols>350 mg/L-

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the production of this compound.

Protocol 1: Metabolic Engineering of E. coli for 12-Methyltridecanoic Acid Production

This protocol describes the genetic modification of E. coli to produce the precursor, 12-methyltridecanoic acid, by introducing genes for a branched-chain specific fatty acid synthesis pathway.

Workflow Diagram:

Metabolic_Engineering_Workflow start Start: Select E. coli Host (e.g., BL21(DE3)) gene_synthesis Gene Synthesis & Codon Optimization - Branched-chain α-keto acid dehydrogenase (bkd) operon - Branched-chain specific FabH - Phosphopantetheinyl transferase (sfp/npt) start->gene_synthesis cloning Cloning into Expression Vectors (e.g., pETDuet-1, pACYCDuet-1) gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation verification Colony PCR & Sequence Verification transformation->verification expression_test Small-Scale Expression Test - IPTG Induction - SDS-PAGE analysis verification->expression_test fermentation Fermentation & Precursor Production expression_test->fermentation end End: Harvest Cells for Fatty Acid Extraction fermentation->end

Workflow for engineering E. coli.

Methodology:

  • Host Strain Selection: E. coli BL21(DE3) is a suitable host due to its robust growth and well-characterized protein expression systems.

  • Gene Selection and Synthesis:

    • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Synthesize the genes for the BCKDH complex (e.g., bkdAA, bkdAB, bkdB, and lpdV from Bacillus subtilis). This complex converts α-ketoisocaproate (from leucine degradation) to isovaleryl-CoA.

    • Branched-Chain Specific β-Ketoacyl-ACP Synthase III (FabH): Synthesize a fabH homolog that preferentially uses branched-chain acyl-CoAs as primers (e.g., from Staphylococcus aureus).

    • Phosphopantetheinyl Transferase (PPTase): Synthesize a PPTase gene (e.g., sfp from Bacillus subtilis or npt from Nocardia) to ensure activation of the CAR enzyme in the subsequent step.

    • Codon Optimization: All synthesized genes should be codon-optimized for expression in E. coli.

  • Plasmid Construction:

    • Clone the bkd operon and the branched-chain specific fabH into compatible expression vectors with different antibiotic resistance markers (e.g., pETDuet-1 and pACYCDuet-1). This allows for co-expression in the same host cell.

    • The PPTase gene can be cloned into one of these vectors or on a separate compatible plasmid.

  • Transformation: Co-transform the constructed plasmids into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Verification: Confirm successful transformation and gene insertion by colony PCR and subsequent Sanger sequencing of the PCR products.

  • Protein Expression Test:

    • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Subculture into 50 mL of fresh LB medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and incubate for 4-6 hours at 30°C.

    • Verify protein expression by SDS-PAGE analysis of cell lysates.

Protocol 2: Fermentation for 12-Methyltridecanoic Acid Production

This protocol details the cultivation of the engineered E. coli for the production of the fatty acid precursor.

Methodology:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculation: Inoculate 1 L of M9 minimal medium in a 2.5 L baffled flask with the overnight pre-culture to an initial OD₆₀₀ of 0.1.

    • M9 Minimal Medium Composition (per liter):

      • 12.8 g Na₂HPO₄·7H₂O

      • 3 g KH₂PO₄

      • 0.5 g NaCl

      • 1 g NH₄Cl

      • 2 mM MgSO₄

      • 0.1 mM CaCl₂

      • 20 g Glucose (or other carbon source)

      • Appropriate antibiotics

  • Cultivation: Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.5 mM to induce the expression of the engineered pathway.

  • Production Phase: Reduce the temperature to 30°C and continue cultivation for 48-72 hours. To enhance the production of iso-fatty acids, supplement the medium with L-leucine (1-2 g/L) at the time of induction.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for fatty acid extraction or whole-cell bioconversion.

Protocol 3: Whole-Cell Bioconversion of 12-Methyltridecanoic Acid to this compound

This protocol uses engineered E. coli expressing a Carboxylic Acid Reductase (CAR) as a whole-cell biocatalyst to convert the fatty acid precursor to the final aldehyde product.

Methodology:

  • Biocatalyst Preparation:

    • Engineer an E. coli BL21(DE3) strain to express a suitable CAR (e.g., from Mycobacterium marinum or Nocardia iowensis) and a PPTase (sfp or npt).

    • Grow and induce the CAR-expressing strain as described in Protocol 1, steps 6.1-6.3.

    • After induction, harvest the cells by centrifugation and wash twice with a phosphate buffer (50 mM, pH 7.0).

    • Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of 50. This is the whole-cell biocatalyst suspension.

  • Substrate Preparation:

    • If starting from the fatty acid-producing cells from Protocol 2, first extract and purify the 12-methyltridecanoic acid.

    • Alternatively, a crude lipid extract from a fungal culture known to produce iso-fatty acids (e.g., Conidiobolus heterosporus) can be used after hydrolysis.[1][2]

    • Dissolve the 12-methyltridecanoic acid in a minimal amount of an organic solvent (e.g., DMSO) and then add to the reaction buffer.

  • Biotransformation Reaction:

    • In a reaction vessel, combine:

      • 50 mM Phosphate Buffer (pH 6.5 - 7.5)

      • 10 g/L Glucose (for cofactor regeneration)

      • 1-5 g/L 12-methyltridecanoic acid (substrate)

      • The prepared whole-cell biocatalyst suspension (10% v/v)

    • Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

  • Reaction Monitoring and Termination: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC-MS (see Protocol 4). Once the conversion is complete, terminate the reaction by centrifuging the mixture to remove the cells. The supernatant contains the this compound.

Protocol 4: Extraction and Quantification of this compound

This protocol describes the extraction of the aldehyde from the reaction mixture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Workflow Diagram:

Analytical_Workflow start Start: Aqueous Reaction Mixture (Supernatant) extraction Liquid-Liquid Extraction - Add Ethyl Acetate or Hexane - Vortex and Centrifuge start->extraction separation Collect Organic Layer extraction->separation drying Dry Organic Layer (Anhydrous Na₂SO₄) separation->drying derivatization Derivatization with PFBHA - Evaporate solvent - Add PFBHA reagent - Heat at 60°C drying->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification using Calibration Curve gcms->quantification end End: Determine Titer quantification->end

Workflow for analysis of this compound.

Methodology:

  • Liquid-Liquid Extraction:

    • Take 1 mL of the cell-free supernatant from the biotransformation reaction.

    • Add 1 mL of ethyl acetate or hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial. Repeat the extraction twice and pool the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Derivatization: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to improve the volatility and detection of the aldehyde.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine).

    • Add an internal standard (e.g., tridecanal).

    • Seal the vial and heat at 60-70°C for 60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Use electron impact (EI) ionization and scan in the range of 50-500 m/z. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be used, targeting the characteristic ions of the PFBHA-derivatized this compound.

  • Quantification: Create a calibration curve using authentic standards of this compound derivatized in the same manner. The concentration of this compound in the sample can then be determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Conclusion

The biotechnological production of this compound represents a viable and sustainable approach to manufacturing this high-value flavor compound. By combining the metabolic engineering of microorganisms to produce the branched-chain fatty acid precursor with a whole-cell biocatalytic reduction step, it is possible to create an efficient and integrated production platform. The protocols outlined in this document provide a comprehensive framework for researchers to develop and optimize this process. Further improvements in titer and yield can be anticipated through ongoing advancements in synthetic biology, enzyme engineering, and fermentation technology.

References

Application Notes and Protocols: 12-Methyltridecanal as a Flavor Standard in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 12-methyltridecanal as a flavor standard in food science, covering its application in both sensory and instrumental analysis. This document offers comprehensive methodologies for researchers and professionals in flavor chemistry, food product development, and quality control.

Introduction to this compound

This compound is a branched-chain aldehyde that plays a significant role in the characteristic aroma of cooked meats.[1][2][3] It imparts fatty, waxy, and savory notes often associated with grilled or stewed beef, tallow, and other cooked meats.[1][2] Its distinct flavor profile makes it a valuable standard for a variety of applications in food science, including flavor creation, quality control of meat products, and the development of meat alternatives.

Flavor Profile:

  • Odor: Meaty, fatty, waxy, with subtle citrus and cilantro-like nuances.[1][2]

  • Taste: Savory, fatty, waxy, reminiscent of cooked meat, tallow, and lard.[1][2]

Natural Occurrence: this compound is a nature-identical flavor compound found in various cooked meats, including beef, lamb, pork, and chicken.[1][2] It has also been identified as a contributor to the aroma of aged cheeses, such as Gouda.[4]

Physicochemical and Sensory Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₈O[5]
Molecular Weight 212.37 g/mol [5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 141-143 °C at 4 mmHg[1]
Solubility Insoluble in water; soluble in alcohol and oils.[1]
Purity (typical) ≥97%[2]

Table 2: Sensory Threshold of this compound

MediumOdor Detection ThresholdReference
Water0.1 µg/kg[3]

Table 3: Concentration of this compound in Food Products

Food ProductConcentrationReference
Stewed Beef431 µg/kg[3]
Beef Lipid Fraction44 - 149 µg/g[3]
Veal, Lamb, Red Deer Lipid Fraction5 - 19 µg/g[3]
Chicken, Turkey, Pork Lipid Fraction0.3 - 2.7 µg/g[3]

Experimental Protocols

Preparation of Standard Solutions

Due to its hydrophobic nature, this compound requires a suitable solvent for the preparation of standard solutions for both sensory and instrumental analysis. Food-grade medium-chain triglycerides (MCT) oil or ethanol are recommended.

Protocol 3.1.1: Preparation of a 1000 ppm Stock Solution

Materials:

  • This compound (≥97% purity)

  • Food-grade MCT oil or 200-proof ethanol

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Glass pipettes

Procedure:

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (MCT oil or ethanol) to dissolve the compound.

  • Once dissolved, fill the flask to the 100 mL mark with the solvent.

  • Stopper the flask and invert several times to ensure a homogenous solution. This is your 1000 ppm (µg/mL) stock solution.

  • Store the stock solution in an amber glass bottle at 4°C to minimize degradation.

Protocol 3.1.2: Preparation of Working Solutions for Sensory Analysis

For sensory analysis, the stock solution is further diluted to appropriate concentrations for panelist training and threshold determination. Deodorized water or a neutral food base (e.g., unsalted broth) can be used as the final dilution medium, though vigorous mixing or the use of an emulsifier may be necessary for aqueous solutions.

Example Dilution Series for Panelist Training:

  • Level 1 (Low): 0.01 ppm

  • Level 2 (Medium): 0.1 ppm

  • Level 3 (High): 1.0 ppm

To prepare a 0.1 ppm working solution in 100 mL of water:

  • Prepare an intermediate stock solution by diluting 1 mL of the 1000 ppm stock solution to 100 mL with ethanol to get a 10 ppm solution.

  • Add 1 mL of the 10 ppm intermediate stock solution to a 100 mL volumetric flask.

  • Fill the flask to the mark with deodorized, room temperature water and mix vigorously. Prepare fresh on the day of sensory evaluation.

Sensory Analysis Protocols

Protocol 3.2.1: Panelist Training and Familiarization

A trained sensory panel is crucial for obtaining reliable data. Panelists should be familiarized with the specific flavor profile of this compound.

Workflow for Panelist Training:

sensory_training_workflow cluster_prep Preparation cluster_session Training Session cluster_validation Validation prep_standards Prepare Dilution Series (e.g., 0.01, 0.1, 1.0 ppm) present_standards Present this compound Standards to Panelists prep_standards->present_standards prep_references Prepare Reference Samples (e.g., cooked beef broth) prep_references->present_standards develop_lexicon Develop Descriptive Lexicon (e.g., fatty, waxy, savory) present_standards->develop_lexicon practice_rating Practice Intensity Rating on a Standardized Scale develop_lexicon->practice_rating validate_performance Validate Panelist Performance (Repeatability and Discrimination) practice_rating->validate_performance

Caption: Workflow for training a sensory panel to recognize this compound.

Descriptive Sensory Lexicon for this compound:

Attribute CategoryDescriptorsDefinition
Aroma Meaty, Savory, BrothyAromatics associated with cooked meat, especially beef broth.
Fatty, Tallow-likeThe aroma of rendered beef or lamb fat.
WaxyA scent reminiscent of a candle or wax.
Citrus, Cilantro-likeA subtle fresh, green, and slightly citrus note.
Flavor/Taste Savory, UmamiThe basic taste of broths and cooked meats.
Fatty, RichThe mouthfeel and taste associated with animal fats.
Waxy, SoapyA flavor note that can be perceived as slightly artificial or candle-like at higher concentrations.

Protocol 3.2.2: Triangle Test for Difference Testing

The triangle test can be used to determine if a perceptible difference exists between a sample and a control, or to screen panelists for their ability to detect this compound.

Procedure:

  • Present panelists with three coded samples, two of which are identical (the control) and one is different (the test sample containing a known concentration of this compound).

  • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Ask panelists to identify the odd sample.

  • Analyze the results statistically to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Protocol 3.2.3: Quantitative Descriptive Analysis (QDA)

QDA is used to quantify the intensity of the sensory attributes of a product.

Procedure:

  • Provide panelists with the samples to be evaluated.

  • Ask panelists to rate the intensity of each descriptor from the established lexicon (see above) on a line scale (e.g., from 0 = not perceptible to 100 = extremely intense).

  • Reference standards for different intensities of this compound should be provided to anchor the panelists' ratings.

  • Analyze the data to create a sensory profile of the product.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex food matrices.

Protocol 3.3.1: Sample Preparation for GC-MS Analysis of Meat

A common method for extracting volatile compounds from a meat matrix is Solid Phase Microextraction (SPME).

Materials:

  • Homogenized meat sample

  • Saturated NaCl solution

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heated agitator

  • GC vials with septa

Procedure:

  • Place a known amount of the homogenized meat sample (e.g., 5 g) into a GC vial.

  • Add a saturated NaCl solution to enhance the release of volatile compounds.

  • Add an internal standard if quantitative analysis is required.

  • Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes) to allow for equilibration of the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Workflow for SPME-GC-MS Analysis:

spme_gcms_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenize Homogenize Meat Sample add_to_vial Transfer to GC Vial with NaCl homogenize->add_to_vial equilibrate Equilibrate Headspace (Heating and Agitation) add_to_vial->equilibrate spme_adsorption SPME Fiber Adsorption equilibrate->spme_adsorption thermal_desorption Thermal Desorption in GC Injector spme_adsorption->thermal_desorption gc_separation GC Separation thermal_desorption->gc_separation ms_detection MS Detection and Quantification gc_separation->ms_detection

Caption: Workflow for the analysis of this compound in meat using SPME-GC-MS.

Protocol 3.3.2: GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and application.

Table 4: Suggested GC-MS Parameters for this compound Analysis

ParameterSuggested Setting
Gas Chromatograph
ColumnDB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeFull Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions for QuantificationTo be determined from the mass spectrum of a pure standard (e.g., molecular ion and key fragment ions)

Table 5: Kovats Retention Indices (RI) for this compound

GC Column Stationary PhaseKovats RIReference
SE-54 (non-polar)1576[5]
FFAP (polar)1863[5]
Supelcowax-10 (polar)1883-1889[5]

Applications in Food Science and Drug Development

  • Flavor Standardization: Use as a reference standard to ensure batch-to-batch consistency in the flavor profile of meat products and savory seasonings.

  • Quality Control: Monitor the concentration of this compound as an indicator of desirable cooked meat flavor or potential off-flavors.

  • Product Development: Guide the development of new meat products, meat alternatives, and savory flavors by providing a target flavor compound.

  • Authenticity Testing: Help to differentiate between meat from different species or production systems based on the relative concentration of this and other key flavor compounds.

  • Drug Development: In the context of taste masking or flavor development for oral dosage forms, this compound can be used as a representative savory flavor compound to evaluate the effectiveness of flavor systems.

By following these detailed application notes and protocols, researchers and scientists can effectively utilize this compound as a flavor standard to achieve more accurate and reproducible results in their food science and related research.

References

Troubleshooting & Optimization

Overcoming 12-Methyltridecanal instability during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of 12-methyltridecanal during analysis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other long-chain aldehydes unstable?

A1: this compound, a long-chain aliphatic aldehyde, is inherently reactive due to the electrophilic nature of its carbonyl group. This reactivity makes it susceptible to several degradation pathways that can compromise analytical accuracy:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of oxygen, light, or trace metal ions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, forming larger, less volatile molecules.

  • Reactions with Nucleophiles: The carbonyl carbon is a target for nucleophiles. In biological matrices, this can lead to reactions with amines (from amino acids, proteins) to form Schiff bases, or with alcohols and water to form hemiacetals, acetals, and gem-diols.[1][2] These reactions alter the structure of the target analyte, leading to inaccurate quantification.

Q2: What are the common signs of this compound degradation in my samples?

A2: Degradation of this compound can manifest in several ways during analysis:

  • Poor reproducibility: Inconsistent results across replicate injections or different sample preparations.

  • Low recovery: The quantified amount is significantly lower than the expected concentration.

  • Appearance of unexpected peaks: Chromatograms may show additional peaks corresponding to degradation products.

  • Peak tailing or fronting: In gas chromatography (GC), degradation on the column can lead to poor peak shapes.

  • Baseline instability: A rising or noisy baseline can indicate sample decomposition within the analytical system.

Q3: How should I store my this compound standards and samples to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to slow down degradation reactions.

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the sample or standard with an inert gas like nitrogen or argon to prevent oxidation.

  • Solvent Choice: Use high-purity, peroxide-free organic solvents. Non-polar solvents are generally preferred for long-term stability. For stock solutions, ethanol can be used, but should be of high purity.

  • Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.

  • Avoid Contamination: Use clean glassware and avoid introducing any contaminants that could catalyze degradation.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Yes, derivatization is highly recommended for the accurate and sensitive analysis of this compound. Direct analysis of underivatized long-chain aldehydes, particularly by GC-MS, often suffers from low sensitivity, poor peak shape, and on-column degradation.[1] Derivatization converts the reactive aldehyde group into a more stable and volatile functional group, improving chromatographic performance and detection.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize sample handling time and keep samples cold. Use fresh, high-purity solvents. Consider adding an antioxidant like BHT to your extraction solvent, but verify it does not interfere with your analysis.
Incomplete derivatization Optimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure the pH of the reaction mixture is optimal for the chosen derivatization reagent.
Loss during extraction Evaluate the efficiency of your liquid-liquid or solid-phase extraction (SPE) method. Ensure the solvent polarity is appropriate for extracting the derivative. For SPE, check for breakthrough by analyzing the wash and elution fractions.
Adsorption to surfaces Use silanized glassware and instrument components (e.g., GC inlet liners) to minimize active sites where the aldehyde or its derivative can adsorb.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for aldehyde analysis. If peak tailing persists, you may need to replace the liner or trim the first few centimeters of the column.
Column overload Dilute the sample or reduce the injection volume.
Inappropriate GC temperature program Optimize the initial oven temperature and the temperature ramp rate to ensure proper focusing of the analyte on the column.
Co-elution with interfering compounds Adjust the chromatographic method (e.g., change the temperature program, use a different column) to improve separation.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Sample instability Prepare samples immediately before analysis whenever possible. If storage is necessary, follow the recommended storage conditions strictly. Analyze a quality control sample with each batch to monitor stability.
Variability in derivatization Ensure precise and consistent addition of derivatization reagents and control of reaction conditions for all samples and standards.
Instrument variability Perform regular maintenance on your analytical instrument (e.g., clean the ion source, check for leaks). Use an internal standard to correct for variations in injection volume and instrument response.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the formation of the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative of this compound, which is suitable for sensitive analysis by GC-MS with electron capture negative ionization (ECNI) or electron ionization (EI).

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or water)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., a deuterated long-chain aldehyde)

  • pH adjustment solution (e.g., dilute HCl or buffer)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • To 1 mL of the sample or standard solution in a glass vial, add a known amount of the internal standard.

  • Adjust the pH of the solution to approximately 3-4 with the appropriate acid or buffer.

  • Add 100 µL of the PFBHA solution.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 1 hour to facilitate the derivatization reaction.

  • After cooling to room temperature, add 500 µL of hexane (or another suitable extraction solvent).

  • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Centrifuge at 5000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean autosampler vial for GC-MS analysis.

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV/MS Analysis

This protocol details the formation of the 2,4-dinitrophenylhydrazone derivative of this compound, which can be analyzed by HPLC with UV or mass spectrometric detection.

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (saturated solution in acetonitrile containing 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Internal standard (optional, but recommended)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To 1 mL of the sample or standard solution in a glass vial, add a known amount of the internal standard if used.

  • Add 1 mL of the DNPH derivatizing solution.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 40°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for direct injection into the HPLC system or can be further diluted with acetonitrile if necessary.

Data Presentation

Table 1: Comparison of Analytical Techniques for Aldehyde Analysis

ParameterGC-MS with PFBHA DerivatizationHPLC-UV/MS with DNPH Derivatization
Principle Separation of volatile derivatives in the gas phase.Separation of less volatile derivatives in the liquid phase.
Volatility Requirement High (achieved through derivatization).Low to moderate.
Sensitivity Very high, especially with ECNI-MS. Limits of detection (LODs) in the low ng/L to µg/L range are achievable.Good, with LODs typically in the µg/L range.
Selectivity High, based on mass-to-charge ratio.High, based on retention time, UV absorbance, and mass-to-charge ratio.
Throughput Can be high with modern autosamplers.Generally high.
Common Issues Thermal degradation, active sites in the system.Matrix effects, co-elution of isomers.

Table 2: Quantitative Data for Long-Chain Aldehyde Analysis (Illustrative)

AnalyteMatrixDerivatization ReagentAnalytical MethodRecovery (%)Limit of Detection (LOD)
HexanalHuman BloodPFBHAHS-SPME-GC-MS>900.006 nM
HeptanalHuman BloodPFBHAHS-SPME-GC-MS>900.005 nM
Various AldehydesWaterDNPHHPLC-UV83-934.3-21.0 µg/L
This compoundBeef-GC-MS (SIDA)--

Note: SIDA = Stable Isotope Dilution Assay. Data for this compound recovery and LOD with specific derivatization methods is limited in the literature and would need to be determined empirically for a given matrix and method.

Visualizations

Instability_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Polymerization Polymerization This compound->Polymerization Acid / Base Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Nucleophiles 12-Methyltridecanoic_Acid 12-Methyltridecanoic Acid Oxidation->12-Methyltridecanoic_Acid Polymers Polymers / Oligomers Polymerization->Polymers Schiff_Base Schiff Base (with Amines) Nucleophilic_Attack->Schiff_Base Hemiacetal_Acetal Hemiacetal / Acetal (with Alcohols) Nucleophilic_Attack->Hemiacetal_Acetal Gem_Diol Gem-Diol (with Water) Nucleophilic_Attack->Gem_Diol Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction Sample->Extraction Derivatization Derivatization (PFBHA or DNPH) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS PFBHA derivative HPLC_Analysis HPLC-UV/MS Analysis Derivatization->HPLC_Analysis DNPH derivative Quantification Quantification GC_MS->Quantification HPLC_Analysis->Quantification

References

Technical Support Center: GC-MS Analysis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 12-Methyltridecanal, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Issue: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for aldehydes like this compound in GC-MS analysis is a common issue that can compromise resolution and the accuracy of quantification.[1] Tailing occurs when the peak's latter half is broader than the front half, and is often caused by unwanted interactions between the analyte and active sites within the GC system, or by sub-optimal chromatographic conditions.[1]

Below is a step-by-step guide to diagnose and resolve the issue, starting with the most common and easiest-to-address causes.

Step 1: Inlet Maintenance

The inlet is the most frequent source of activity and contamination.[1][2]

  • Question: Could my inlet liner be the problem?

  • Answer: Yes, active sites on a glass liner, such as silanols, can interact with polar analytes like aldehydes, causing peak tailing.[3][4] Contamination from previous injections can also create new active sites.[2][5]

    • Solution: Replace the inlet liner with a new, deactivated (silanized) liner.[3][6] Using a liner with glass wool can help trap non-volatile contaminants.[2] Ensure any O-rings are correctly seated during installation.[1]

  • Question: What about the septum?

  • Answer: A worn or cored septum can shed particles into the liner, creating active sites.

    • Solution: Replace the septum. Do not overtighten the septum nut to avoid coring.[1]

Step 2: Column Health and Installation

The analytical column itself is another major contributor to peak tailing.[7]

  • Question: How do I check if my column is the issue?

  • Answer: Column contamination, stationary phase degradation, or improper installation can all lead to peak tailing.[1][5]

    • Solution 1: Trim the Column. Contamination and degradation often occur at the front of the column. Trimming 10-20 cm from the column inlet can remove these active sites and restore peak shape.[5][6]

    • Solution 2: Inspect the Column Cut. A poor column cut (jagged or not at a 90° angle) can cause turbulence and peak tailing.[6][8] After cutting, inspect the end with a magnifier to ensure it is clean and square.[1]

    • Solution 3: Verify Column Installation. Ensure the column is installed at the correct depth in the inlet according to your GC manufacturer's manual.[1][6] Incorrect positioning can create dead volumes, leading to peak tailing.[8]

Step 3: Method Parameters

Sub-optimal GC method parameters can contribute to poor peak shape.

  • Question: Could my GC method be causing the tailing?

  • Answer: Yes, parameters such as inlet temperature, oven temperature program, and carrier gas flow rate can affect peak shape.

    • Solution 1: Optimize Inlet Temperature. An inlet temperature that is too low can cause slow or incomplete vaporization of the analyte, leading to tailing.[1] Ensure the temperature is appropriate for the boiling point of this compound.

    • Solution 2: Adjust Oven Temperature Ramp. A slow temperature ramp can sometimes lead to broader peaks. Conversely, the final hold temperature and time must be sufficient to ensure the analyte elutes completely.[1]

    • Solution 3: Check for Cold Spots. Ensure all heated zones, like the transfer line to the mass spectrometer, are at an appropriate temperature (typically at or above the final oven temperature) to prevent condensation.[1]

Step 4: Chemical Interactions and Column Choice

The inherent properties of this compound and its interaction with the stationary phase are critical.

  • Question: Is my column phase appropriate for aldehydes?

  • Answer: Aldehyd analysis can be challenging. For compounds that differ in their hydrogen bonding capacities, such as aldehydes, polyethylene glycol (PEG) type phases (e.g., WAX columns) are often well-suited.[7][9] If you are using a non-polar column (like a 5% phenyl-methylpolysiloxane), interactions with any active sites can be more pronounced.

    • Solution: Consider using a more polar, wax-type column for better peak shape. If you must use a less polar column, ensuring the entire system is highly inert is critical.

Frequently Asked Questions (FAQs)

Q1: All of my peaks are tailing, not just this compound. What does this mean?

A1: If all peaks, including non-polar compounds, are tailing, the issue is likely physical rather than chemical.[8][10] This points towards a problem with the flow path, such as:

  • A poor column cut.[6][8]

  • Incorrect column installation depth in the inlet or detector.[8]

  • A leak in the system.

  • Dead volume in a connection.[2][8]

Start by re-cutting and reinstalling the column.[11]

Q2: I've performed all the maintenance, but the peak for this compound still tails. What else can I do?

A2: If extensive troubleshooting of the GC system doesn't resolve the issue, consider derivatization. Aldehydes can be reacted with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form more stable and less active oximes.[12] These derivatives often exhibit better chromatographic behavior with improved peak shape and sensitivity.[12]

Q3: How often should I perform inlet maintenance?

A3: The frequency of maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices or a high volume of samples, you may need to change the liner and septum daily or weekly. A good practice is to monitor the peak shape of your analytes and system performance; a degradation in peak shape is a key indicator that maintenance is required.[3]

Q4: Can overloading the column cause peak tailing?

A4: While column overload typically causes a "shark fin" or fronting peak shape, in some cases, severe overload can contribute to peak tailing.[13] Try injecting a more dilute sample to see if the peak shape improves.[13]

Data Presentation

The following table summarizes the potential impact of various GC-MS parameters on peak tailing for aldehydes like this compound.

ParameterCondition Leading to TailingRecommended Action
Inlet Liner Active (non-deactivated) or contaminated linerReplace with a new, high-quality deactivated liner.[3][14]
Column Cut Jagged, uneven, or not perpendicularRe-cut the column ensuring a clean, 90° angle.[6][11]
Column Installation Incorrect depth in inlet (too high or too low)Consult manufacturer's guide and reinstall to the correct depth.[1][8]
Column Contamination Accumulation of non-volatile residue at the inletTrim 10-20 cm from the front of the column.[5][6]
Stationary Phase Mismatch between analyte polarity and phaseUse a more polar column, such as a PEG/WAX phase.[7]
Inlet Temperature Too low for complete and rapid vaporizationIncrease the inlet temperature.[1]
System Activity Active sites throughout the flow pathEnsure all components (liner, column, seals) are inert.[4][14]

Experimental Protocols

Protocol 1: GC Inlet Liner and Septum Replacement

  • Cool Down: Turn off the oven, inlet, and detector heaters and allow them to cool to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.[1]

  • Replace Septum: Remove the old septum and replace it with a new one.[1]

  • Remove Liner: Carefully remove the inlet liner using clean forceps.[1]

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet and tighten the septum nut (do not overtighten).[1]

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: Capillary Column Trimming and Installation

  • Cool Down and Vent: Cool the GC oven and MS (if applicable) and vent the system.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column about 10-20 cm from the inlet end.[1]

  • Break the Column: Hold the column on either side of the score and snap it cleanly.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[1] If the cut is poor, repeat the process.[1]

  • Install Column:

    • Slide a new nut and ferrule onto the column.

    • Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet and detector.[1]

    • Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]

    • Repeat for the detector side.

  • Leak Check and Condition: Pressurize the system, perform a leak check, and condition the column according to the manufacturer's instructions before analysis.

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: this compound Peak Tailing Observed inlet_maintenance Step 1: Perform Inlet Maintenance - Replace Liner with Deactivated Type - Replace Septum start->inlet_maintenance check_peak_shape1 Analyze Test Sample. Is Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_maintenance Step 2: Column Maintenance - Trim 10-20cm from Inlet - Ensure Clean, 90° Cut - Verify Correct Installation Depth check_peak_shape1->column_maintenance No end_resolved Issue Resolved check_peak_shape1->end_resolved Yes check_peak_shape2 Analyze Test Sample. Is Peak Tailing Resolved? column_maintenance->check_peak_shape2 method_optimization Step 3: Optimize Method Parameters - Increase Inlet Temperature - Check for Cold Spots - Adjust Oven Ramp Rate check_peak_shape2->method_optimization No check_peak_shape2->end_resolved Yes check_peak_shape3 Analyze Test Sample. Is Peak Tailing Resolved? method_optimization->check_peak_shape3 advanced_solutions Step 4: Advanced Solutions - Consider a Polar (WAX) Column - Consider Analyte Derivatization (e.g., PFBHA) check_peak_shape3->advanced_solutions No check_peak_shape3->end_resolved Yes end_unresolved Consult Instrument Specialist advanced_solutions->end_unresolved

Caption: Troubleshooting workflow for resolving GC-MS peak tailing.

References

Technical Support Center: Optimizing Solvent Extraction for 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solvent extraction of 12-Methyltridecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound is a long-chain branched aldehyde.[1] It is a volatile compound that contributes to the characteristic aroma of cooked meats, particularly stewed beef.[2][3] It has also been identified in other complex matrices such as ripened Gouda-type cheese.[4][5]

Q2: What are the key challenges in extracting this compound from complex matrices?

A2: The primary challenges include its relatively low concentration, potential for co-extraction of interfering compounds from the matrix, and its volatility which can lead to sample loss. The complexity of food matrices, such as fats and proteins in meat, can also interfere with extraction efficiency.[6][7]

Q3: Which analytical techniques are most suitable for the analysis of this compound after extraction?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of this compound.[2] Due to its aldehyde functional group, derivatization is often recommended to improve its volatility and chromatographic behavior.[8][9]

Q4: What is the purpose of derivatization in the analysis of this compound?

A4: Derivatization chemically modifies the aldehyde group to create a more volatile and thermally stable compound, which improves peak shape and sensitivity in GC-MS analysis.[8][9] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield/Recovery of this compound Inappropriate solvent selection: The solvent may not have optimal solubility for this compound.This compound is more soluble in organic solvents like ethanol, ether, chloroform, and methanol, and insoluble in water.[8] Consider using a non-polar or moderately polar solvent. Refer to the Solvent Suitability table below.Incomplete extraction: Insufficient mixing or extraction time.
Co-extraction of Impurities/Matrix Effects Poor selectivity of the extraction method: The chosen solvent may be co-extracting other matrix components (e.g., lipids).Employ a multi-step cleanup process. Consider using Solid-Phase Extraction (SPE) for more selective purification.[11][12][13] The bisulfite extraction method is highly selective for aldehydes and can be used to separate them from other compounds.[1][5]Matrix effects in GC-MS analysis: Co-eluting matrix components can suppress or enhance the analyte signal.[14][15][16]
Poor Chromatographic Peak Shape Analyte degradation or adsorption: this compound may be degrading at high temperatures in the GC inlet or adsorbing to active sites in the column.Derivatize the aldehyde to form a more stable and less polar compound.[8][9] Ensure the GC system, including the liner and column, is properly maintained and deactivated.[9]
Inconsistent Results Variability in sample preparation: Inconsistent sample homogenization, extraction times, or solvent volumes.Standardize all steps of the experimental protocol.[17] Ensure accurate and consistent measurements of all reagents and samples.

Data Presentation

Table 1: Solvent Suitability for this compound Extraction

SolventPolaritySuitabilityComments
HexaneNon-polarHighGood for extracting non-polar lipids and aldehydes.[18]
HeptaneNon-polarHighThis compound is reported to be soluble in heptane.[9]
Diethyl EtherSlightly PolarHighGood general-purpose solvent for extracting organic compounds.[8]
DichloromethanePolar AproticModerateA versatile solvent, but may co-extract more polar impurities.[18]
ChloroformPolar AproticModerateThis compound is slightly soluble in chloroform.[8]
Ethyl AcetatePolar AproticModerateOften used in liquid-liquid extractions.
MethanolPolar ProticLow (as primary)This compound is slightly soluble in methanol.[8] Better used in combination with a non-polar solvent or for sample reconstitution.
EthanolPolar ProticLow (as primary)This compound is soluble in ethanol.[9] Similar application to methanol.
WaterPolarUnsuitableThis compound is insoluble in water.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from a Semi-Solid Matrix (e.g., Meat Homogenate)
  • Sample Homogenization: Homogenize 5 g of the sample with 20 mL of a 2:1 (v/v) mixture of hexane and isopropanol.

  • Extraction: Shake vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the upper organic layer containing the extracted lipids and this compound.

  • Washing: Wash the organic extract with 10 mL of a saturated NaCl solution to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The extract is now ready for derivatization and GC-MS analysis.

Protocol 2: Selective Aldehyde Extraction using Bisulfite Adduct Formation

This protocol is ideal for selectively isolating aldehydes from a complex organic mixture.

  • Initial Dissolution: Dissolve the crude extract (from Protocol 1) in a water-miscible solvent like methanol or dimethylformamide (DMF is preferred for aliphatic aldehydes).[1]

  • Bisulfite Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake vigorously for 30-60 seconds. The aldehyde will form a water-soluble bisulfite adduct.[1]

  • Phase Separation: Add a water-immiscible organic solvent (e.g., hexane or diethyl ether) and water to the mixture and shake. Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer, while other non-aldehyde organic compounds will remain in the organic layer.[1]

  • Aldehyde Recovery (Optional): To recover the this compound, separate the aqueous layer and basify it with a strong base like sodium hydroxide to a pH of approximately 12. This will reverse the reaction.[1]

  • Re-extraction: Extract the liberated this compound back into an organic solvent (e.g., diethyl ether).

  • Final Processing: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under a gentle stream of nitrogen.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used after an initial solvent extraction to further purify the sample.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Load the crude extract (dissolved in a small amount of a suitable solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., a water/methanol mixture) to elute polar impurities.

  • Elution: Elute the this compound and other non-polar compounds with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen.

  • Analysis: The purified extract is ready for derivatization and GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification/Cleanup cluster_analysis Analysis start Complex Matrix (e.g., Meat) homogenize Homogenization start->homogenize lle Liquid-Liquid Extraction homogenize->lle spe Solid-Phase Extraction lle->spe bisulfite Bisulfite Extraction (Optional) lle->bisulfite derivatize Derivatization spe->derivatize bisulfite->spe Further Cleanup gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Low Yield of this compound? solvent Is the solvent appropriate? start->solvent Yes extraction_params Are extraction parameters optimal? solvent->extraction_params Yes solution1 Change to a more suitable solvent (e.g., Hexane, Diethyl Ether). solvent->solution1 No cleanup_loss Is there loss during cleanup? extraction_params->cleanup_loss Yes solution2 Increase extraction time/mixing intensity. extraction_params->solution2 No solution3 Optimize SPE protocol or use a gentler cleanup method. cleanup_loss->solution3 Yes end Yield Improved cleanup_loss->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Quantification of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantitative analysis of 12-Methyltridecanal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. In complex samples such as food or biological fluids, these components can include fats, proteins, carbohydrates, and salts.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analytical methods.[3] For volatile flavor compounds like this compound, matrix components can also affect its release from the sample during analysis.[1]

Q2: What are the most effective strategies for mitigating matrix effects in this compound analysis?

A2: A multi-faceted approach is typically required to effectively mitigate matrix effects. The primary strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solvent Assisted Flavour Evaporation (SAFE), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly employed.[1][5]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by adjusting the gas chromatography (GC) or liquid chromatography (LC) conditions is crucial.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[3] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d7) to the sample at the beginning of the workflow.[3][6] Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[3][4]

  • Derivatization: Chemically modifying this compound can improve its chromatographic behavior and ionization efficiency, potentially moving its elution time away from interfering matrix components.[7] Common derivatizing agents for aldehydes include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS.[6][8]

Q3: Is a deuterated internal standard available for this compound?

A3: Yes, this compound-d7 is commercially available and is intended for use as an internal standard in mass spectrometry-based assays.[6] Its use is highly recommended for accurate quantification in complex matrices.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Active sites in the GC inlet or column; co-eluting matrix components.Use a deactivated GC liner and column. Optimize the temperature program. Improve sample cleanup to remove interfering compounds. Consider derivatization with PFBHA to improve volatility and peak shape.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the sample preparation method. For complex matrices like cheese, consider Solvent Assisted Flavour Evaporation (SAFE). For liquid samples, evaluate different LLE solvents or SPE sorbents.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement the use of a stable isotope-labeled internal standard (this compound-d7). Ensure thorough homogenization of the sample.
Ion Suppression or Enhancement Co-eluting matrix components affecting ionization.Improve chromatographic separation to resolve this compound from interferences. Enhance sample cleanup procedures. Utilize a stable isotope-labeled internal standard for correction.

Data Presentation: Comparison of Sample Preparation Techniques for Aldehydes

The following table summarizes the typical performance of different sample preparation techniques for the analysis of aldehydes in complex matrices. Please note that these are general values and will vary depending on the specific matrix and analytical conditions.

Sample Preparation Technique Typical Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Solvent Assisted Flavour Evaporation (SAFE) > 90LowExcellent for isolating volatile and semi-volatile compounds from complex matrices.Requires specialized equipment; can be time-consuming.
Solid-Phase Extraction (SPE) 80 - 1105 - 20 (Suppression)High selectivity and good cleanup.Can be costly and requires method development.
Liquid-Liquid Extraction (LLE) 70 - 10010 - 30 (Suppression)Simple and inexpensive.Can be labor-intensive and may form emulsions.
Protein Precipitation (PPT) > 90> 30 (Suppression)Fast and simple.Provides minimal cleanup, leading to significant matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization and Stable Isotope Dilution

This protocol provides a general framework for the analysis of this compound in a complex food matrix (e.g., cheese) using a deuterated internal standard.

1. Sample Preparation (Solvent Assisted Flavour Evaporation - SAFE)

  • Homogenize 10 g of the sample with 100 mL of dichloromethane.

  • Spike the slurry with a known amount of this compound-d7 solution.

  • Subject the slurry to SAFE to isolate the volatile fraction.

  • Dry the obtained extract over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • To the 1 mL extract, add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH to ~4 with dilute HCl.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[9]

  • After cooling, extract the derivatives with 500 µL of hexane.

  • Vortex for 1 minute and centrifuge. Transfer the organic layer to a GC vial.

3. GC-MS Parameters

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, splitless injection.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.[6]

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFBHA derivatives of this compound and this compound-d7. A common fragment for PFBHA derivatives of aldehydes is m/z 181.[9]

Protocol 2: LC-MS/MS Analysis of this compound with DNPH Derivatization and Stable Isotope Dilution

This protocol outlines a general procedure for the analysis of this compound in a liquid matrix (e.g., a beverage or biological fluid).

1. Sample Preparation and Derivatization

  • To 1 mL of the liquid sample, add a known amount of this compound-d7 solution.

  • Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[10]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[10]

  • After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) if the matrix is particularly complex.

2. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatives, then return to initial conditions. A typical gradient might be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for the DNPH derivatives of this compound and this compound-d7.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Sample spike Spike with This compound-d7 sample->spike extract Extraction (e.g., SAFE, SPE, LLE) spike->extract concentrate Concentration extract->concentrate derivatize Derivatization (e.g., PFBHA, DNPH) concentrate->derivatize analysis GC-MS or LC-MS/MS Analysis derivatize->analysis data Data Processing (Ratio of Analyte to IS) analysis->data

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects start Poor Quantitative Results (Inaccuracy, Imprecision) check_is Using Stable Isotope-Labeled Internal Standard (IS)? start->check_is implement_is Implement this compound-d7 check_is->implement_is No check_chromatography Assess Peak Shape and Co-elution with Matrix check_is->check_chromatography Yes implement_is->check_chromatography optimize_chromatography Optimize GC/LC Method (Gradient, Column, etc.) check_chromatography->optimize_chromatography Poor check_cleanup Evaluate Sample Cleanup Effectiveness check_chromatography->check_cleanup Good optimize_chromatography->check_cleanup improve_cleanup Improve Sample Preparation (e.g., SPE, SAFE) check_cleanup->improve_cleanup Ineffective final_check Re-evaluate Quantitative Performance check_cleanup->final_check Effective improve_cleanup->final_check

References

Improving yield in the chemical synthesis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the chemical synthesis of 12-Methyltridecanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve a few key strategies:

  • Oxidation of the primary alcohol: 12-methyltridecan-1-ol can be oxidized to the desired aldehyde using various reagents.

  • Reduction of a carboxylic acid derivative: Starting from 12-methyltridecanoic acid or its corresponding ester (e.g., methyl 12-methyltridecanoate), a partial reduction can yield this compound.

  • Carbon-carbon bond formation followed by functional group manipulation: Building the carbon skeleton using methods like the Grignard or Wittig reaction, followed by conversion to the aldehyde functionality.

  • Hydroformylation of an alkene: The direct addition of a formyl group and a hydrogen atom across a double bond of a suitable alkene precursor.

Q2: My yield of this compound is consistently low. What are the general factors I should investigate?

A2: Low yields in the synthesis of long-chain aldehydes like this compound can often be attributed to several factors. Key areas to troubleshoot include the purity of starting materials and solvents, the choice of reagents, reaction conditions such as temperature and reaction time, and the efficiency of your workup and purification procedures. Inefficient mixing in heterogeneous reactions can also play a significant role.[1] Over-oxidation to the carboxylic acid is a common side reaction that reduces the yield of the desired aldehyde.

Q3: How can I minimize the formation of the corresponding carboxylic acid (12-methyltridecanoic acid) during the synthesis?

A3: Formation of the carboxylic acid is a common issue, particularly during oxidation reactions. To minimize this side product, consider the following:

  • Use a mild oxidizing agent: Reagents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are less likely to over-oxidize the aldehyde compared to stronger oxidizing agents like chromic acid.[2][3]

  • Anhydrous conditions: For PCC oxidations, the presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[3]

  • Careful control of reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting alcohol is consumed, preventing further oxidation of the product.

Q4: What are the best practices for purifying this compound?

A4: The purification of this compound often involves removing unreacted starting materials, byproducts, and any over-oxidized carboxylic acid.

  • Acid removal: Washing the crude product with a mild aqueous base, such as 10% sodium bicarbonate solution, can effectively remove acidic impurities like 12-methyltridecanoic acid.[4]

  • Bisulfite adduct formation: Aldehydes can be selectively separated from other organic compounds by forming a water-soluble bisulfite adduct. This adduct can then be isolated in the aqueous phase and the aldehyde regenerated by treatment with a base.[5]

  • Chromatography: Column chromatography on silica gel is a common method for obtaining highly pure this compound. Due to the potential for oxidation on silica, it is advisable to use a less polar solvent system to elute the aldehyde quickly.[6]

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Route 1: Oxidation of 12-Methyltridecan-1-ol

Q: I am getting a low yield when using Dess-Martin Periodinane (DMP) for the oxidation. What could be the problem?

A: Low yields in Dess-Martin oxidations can arise from a few issues. Firstly, ensure your DMP reagent is of good quality and has been stored properly, as it can be sensitive. The reaction is typically run in chlorinated solvents like dichloromethane at room temperature and is usually complete within a few hours.[7] Interestingly, the addition of a small amount of water can sometimes accelerate the reaction.[8] If the reaction is sluggish, this may be a factor to consider. Also, ensure your workup procedure is effective in separating the product from the iodo-compound byproduct.[7]

Q: My Swern oxidation of 12-methyltridecan-1-ol is not working well, and I'm getting a complex mixture of products. What should I check?

A: The Swern oxidation is highly effective but requires careful control of reaction conditions. Here are some critical points to verify:

  • Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) as the active species, the chlorosulfonium salt, is unstable above -60 °C.[3]

  • Reagent Addition Order: Ensure the correct order of addition. DMSO and oxalyl chloride are reacted first to form the active intermediate before the alcohol is added. The base (e.g., triethylamine) is added last.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Side Reactions: A known side reaction is the formation of a methylthiomethyl (MTM) ether, which can occur at higher temperatures.[9]

Route 2: Reduction of Methyl 12-Methyltridecanoate with DIBAL-H

Q: I am trying to reduce methyl 12-methyltridecanoate to this compound with DIBAL-H, but I am isolating the alcohol instead. What am I doing wrong?

A: The reduction of an ester to an aldehyde with Diisobutylaluminium hydride (DIBAL-H) is highly temperature-dependent. To stop the reaction at the aldehyde stage, it is crucial to maintain a low temperature, typically -78 °C, throughout the addition of DIBAL-H and for the duration of the reaction.[10][11] If the temperature rises, the intermediate tetrahedral adduct will collapse, and a second hydride addition will occur, leading to the formation of the primary alcohol. Using a stoichiometric amount (around 1.0-1.2 equivalents) of DIBAL-H is also critical to avoid over-reduction.[12] The reaction should be quenched at low temperature before allowing it to warm to room temperature.[12]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Oxidation 12-methyltridecan-1-olDess-Martin Periodinane (DMP) or Swern Oxidation reagents85-95%Mild conditions, high selectivity for the aldehyde.[8]DMP can be explosive; Swern oxidation produces a foul odor.[9][12]
Reduction Methyl 12-methyltridecanoateDiisobutylaluminium hydride (DIBAL-H)70-85%Good selectivity for the aldehyde.[13]Requires strictly controlled low temperatures (-78 °C).[10][11]
Grignard Reaction 1-bromo-11-methyldodecane & FormaldehydeMg, Formaldehyde60-80%Builds the carbon skeleton effectively.Requires anhydrous conditions; formaldehyde can be difficult to handle.[14]
Hydroformylation 12-methyl-1-trideceneCO, H₂, Rh or Co catalystVariableAtom-economical.Can produce mixtures of linear and branched aldehydes.[15]

Experimental Protocols

Protocol 1: Oxidation of 12-methyltridecan-1-ol using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of a primary alcohol to an aldehyde.[7][8]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 12-methyltridecan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Shake well until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

dess_martin_oxidation start Start setup Dissolve 12-methyltridecan-1-ol in anhydrous DCM start->setup add_dmp Add Dess-Martin Periodinane (1.2 eq) at room temperature setup->add_dmp react Stir for 1-3 hours (Monitor by TLC) add_dmp->react workup Quench with NaHCO3/Na2S2O3 and dilute with ether react->workup extract Extract with diethyl ether workup->extract purify Combine organic layers, dry, and concentrate extract->purify end Pure this compound purify->end dibal_h_reduction start Start setup Dissolve methyl 12-methyltridecanoate in anhydrous toluene start->setup cool Cool to -78 °C setup->cool add_dibal Add DIBAL-H (1.1 eq) dropwise at -78 °C cool->add_dibal react Stir for 2 hours at -78 °C (Monitor by TLC) add_dibal->react quench Quench with methanol at -78 °C react->quench workup Warm to RT, add Rochelle's salt quench->workup extract Extract with ethyl acetate workup->extract purify Combine, dry, and concentrate extract->purify end Pure this compound purify->end troubleshooting_yield start Low Yield of this compound check_reagents Are starting materials and solvents pure and anhydrous? start->check_reagents check_conditions Were reaction temperature and time strictly controlled? check_reagents->check_conditions Yes solution_reagents Purify starting materials and dry solvents before use. check_reagents->solution_reagents No check_workup Is the workup procedure optimized to prevent product loss? check_conditions->check_workup Yes solution_conditions Optimize temperature and reaction time. Use TLC to monitor progress. check_conditions->solution_conditions No check_purification Is the purification method appropriate and efficient? check_workup->check_purification Yes solution_workup Review quenching and extraction steps. Consider alternative workup. check_workup->solution_workup No solution_purification Optimize chromatography conditions or consider bisulfite adduct purification. check_purification->solution_purification No

References

Technical Support Center: SPME Analysis of 12-Methyltridecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Solid-Phase Microextraction (SPME) of 12-Methyltridecanal. The content is tailored for researchers, scientists, and drug development professionals to help resolve challenges such as low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low recovery of this compound with my current SPME method. What are the most likely causes?

Low recovery of this compound, a long-chain aldehyde, in SPME analysis can stem from several factors. The most common culprits include suboptimal fiber choice, inefficient extraction parameters, and matrix effects. Additionally, the inherent properties of this compound, such as its relatively high molecular weight and potential for thermal degradation, can contribute to poor recovery. It is also crucial to consider the possibility of issues with the derivatization step, if one is being used.

Q2: Which SPME fiber is best suited for extracting this compound?

The choice of SPME fiber coating is critical for the efficient extraction of this compound. For semi-volatile compounds like long-chain aldehydes, a combination of adsorbent materials is often most effective.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are a good starting point as they offer a broad range of selectivity for volatile and semi-volatile compounds.[1][2]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are also a suitable option, particularly for aldehydes.[3][4]

It is recommended to screen a few different fiber types to determine the optimal one for your specific sample matrix.

Q3: How can I optimize my SPME extraction parameters for better this compound recovery?

Optimizing extraction conditions is crucial for maximizing the recovery of this compound. Key parameters to consider include:

  • Extraction Time: An equilibrium must be reached between the sample, the headspace, and the fiber for reproducible results. For semi-volatile compounds, a typical starting point is 20-30 minutes.[2]

  • Extraction Temperature: The temperature affects the partitioning of the analyte into the headspace. An optimal temperature, often in the range of 40-90 °C, is needed to facilitate the release of this compound from the sample matrix without causing thermal degradation.[2][3]

  • Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte to the headspace and subsequently to the fiber.

  • Salt Addition: Adding a salt, such as sodium chloride (25-30% w/v), to aqueous samples can increase the ionic strength, which reduces the solubility of this compound and promotes its transfer to the headspace (salting-out effect).[2]

Q4: Should I consider derivatization for the analysis of this compound?

Yes, derivatization is a highly recommended strategy for improving the analysis of aldehydes, including this compound.[5] Derivatization can:

  • Increase the volatility of the analyte.

  • Improve chromatographic peak shape.

  • Enhance the sensitivity of detection.

A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a more stable and readily analyzable oxime derivative.[3][6] This can be performed directly on the SPME fiber (on-fiber derivatization) or in the sample vial (in-situ derivatization) prior to extraction.[6][7]

Q5: How do matrix effects impact the recovery of this compound, and how can I mitigate them?

Matrix effects occur when other components in the sample interfere with the extraction and analysis of the target analyte.[8][9] In the case of this compound, non-volatile components can hinder its release from the sample, and other volatile compounds can compete for adsorption sites on the SPME fiber.[2]

To mitigate matrix effects:

  • Use Headspace SPME: By sampling the headspace above the sample, direct contact of the fiber with non-volatile matrix components is avoided.

  • Optimize Sample pH: The pH of the sample can influence the volatility of the analyte and the interaction with the matrix.[8][9]

  • Use an Internal Standard: A deuterated internal standard, if available, or a compound with similar chemical properties to this compound can help to compensate for variations in recovery due to matrix effects.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Guide 1: Low Recovery

This guide provides a systematic approach to troubleshooting low recovery of this compound.

LowRecoveryTroubleshooting cluster_fiber Fiber Check Details cluster_params Parameter Optimization Details cluster_deriv Derivatization Details cluster_matrix Matrix Effect Details Start Low Recovery of This compound CheckFiber Step 1: Verify SPME Fiber Choice Start->CheckFiber OptimizeParams Step 2: Optimize Extraction Parameters CheckFiber->OptimizeParams Fiber is appropriate (e.g., DVB/CAR/PDMS) FiberType Is the fiber appropriate for semi-volatiles? (DVB/CAR/PDMS or PDMS/DVB) CheckFiber->FiberType FiberAge Is the fiber new or has it been used extensively? CheckFiber->FiberAge ConsiderDeriv Step 3: Implement Derivatization OptimizeParams->ConsiderDeriv Parameters optimized (Time, Temp, Salt) TimeTemp Have extraction time and temperature been optimized? OptimizeParams->TimeTemp Salt Has salt addition been tested? OptimizeParams->Salt AddressMatrix Step 4: Address Matrix Effects ConsiderDeriv->AddressMatrix Derivatization with PFBHA implemented PFBHA Is PFBHA derivatization being used? ConsiderDeriv->PFBHA OnFiber Is on-fiber derivatization protocol optimized? ConsiderDeriv->OnFiber Resolution Improved Recovery AddressMatrix->Resolution Matrix effects mitigated (Headspace, IS) Headspace Are you using headspace SPME? AddressMatrix->Headspace InternalStd Is an internal standard being used? AddressMatrix->InternalStd

Experimental Protocols

Protocol 1: Headspace SPME with On-Fiber Derivatization using PFBHA

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • Place a known amount of your sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial.

    • If applicable, add an internal standard.

    • For aqueous samples, add NaCl to a final concentration of 25-30% (w/v).

    • Seal the vial with a PTFE-faced silicone septum.

  • SPME Fiber Preparation and Derivatization:

    • Condition a new DVB/CAR/PDMS fiber according to the manufacturer's instructions.

    • Expose the conditioned fiber to the headspace of a vial containing a PFBHA solution (e.g., 10 mg/mL in methanol) for 5-10 minutes to load the derivatizing agent.

  • Extraction:

    • Place the sample vial in a heating block or water bath set to the optimized temperature (e.g., 60 °C).

    • Allow the sample to equilibrate for 5-10 minutes.

    • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

    • Expose the fiber for the optimized extraction time (e.g., 30 minutes) with agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes for a sufficient time (e.g., 2-5 minutes) at an appropriate temperature (e.g., 250 °C).

    • Start the GC-MS analysis.

Data Presentation

Table 1: Effect of SPME Fiber Type on Aldehyde Recovery
SPME Fiber CoatingAnalyte ClassRelative Recovery (%)Reference
PDMS/DVBAldehydesHigh[3]
DVB/CAR/PDMSVolatiles & Semi-volatilesHigh[1][2]
PolyacrylatePolar AnalytesModerate[10]
PDMSNon-polar VolatilesLow to Moderate[10]

Note: Relative recovery is dependent on the specific analyte and matrix. This table provides a general guideline.

Table 2: Influence of Extraction Parameters on Aldehyde Recovery
ParameterCondition 1Condition 2Expected Outcome on RecoveryReference
Extraction Temp. 40 °C60 °CIncrease with temperature up to an optimum[1][3]
Extraction Time 15 min30 minIncrease with time until equilibrium is reached[1][11]
Salt Addition 0% NaCl30% NaClIncrease with salt addition for aqueous samples[12][13]

Signaling Pathways and Workflows

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt (if aqueous) Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Equilibrate_Sample Equilibrate Sample (Heat & Agitate) Seal_Vial->Equilibrate_Sample Condition_Fiber Condition SPME Fiber Load_PFBHA Load PFBHA on Fiber (On-fiber derivatization) Condition_Fiber->Load_PFBHA Load_PFBHA->Equilibrate_Sample Extract Headspace Extraction Equilibrate_Sample->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS_Analysis GC-MS Analysis Desorb->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

References

Selecting the optimal GC column for 12-Methyltridecanal separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal Gas Chromatography (GC) column for the separation of 12-Methyltridecanal. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its GC analysis important? A1: this compound is a long-chain fatty aldehyde, an organic compound with the formula C14H28O.[1][2] It is a volatile compound found in cooked meats and is used as a flavoring agent.[1][3] Accurate GC analysis is crucial for quality control in the food and fragrance industries, as well as for studying its metabolic and physiological roles.

Q2: What are the main challenges in the GC separation of long-chain aldehydes like this compound? A2: The primary challenges include:

  • Peak Tailing: Aldehydes are prone to interacting with active sites (e.g., silanols) in the GC system, leading to poor peak shape.[4][5]

  • Thermal Instability: Some aldehydes can degrade at high injector temperatures.

  • Co-elution: In complex matrices, structural isomers or other fatty aldehydes may co-elute, complicating quantification.

  • Reactivity: Aldehydes can be reactive, potentially degrading in the sample vial or during analysis.[5]

Q3: Do I need to derivatize this compound for GC analysis? A3: While derivatization (e.g., with 2,4-dinitrophenylhydrazine) is a common technique to improve the stability and detection of aldehydes, direct analysis of this compound is often possible with modern, inert GC columns and systems.[6][7][8] Direct analysis is faster and avoids potential side reactions from derivatization. This guide focuses on the direct analysis approach.

Q4: Which type of stationary phase is generally best for aldehydes? A4: The choice depends on the sample matrix. Non-polar phases separate compounds primarily by boiling point.[9][10] However, for aldehydes, mid-polarity to polar stationary phases are often recommended to improve peak shape and provide alternate selectivity. Polyethylene glycol (PEG) or "WAX" type columns are particularly effective for separating compounds with differences in hydrogen bonding capacity, such as aldehydes.[5][9]

Optimal GC Column Selection for this compound

Selecting the appropriate GC column is the most critical step for achieving a successful separation. The decision should be based on four key parameters: stationary phase, column dimensions (internal diameter and length), and film thickness.[9][10]

Stationary Phase Selection

The stationary phase determines the selectivity of the separation.[11] For this compound, a mid-polarity or polar phase is recommended to ensure good peak symmetry and resolution from potential interferences.

  • Mid-Polarity Phases (e.g., 5% Phenyl Polysiloxane): A good starting point for general-purpose analysis. Offers a balance of boiling point-based and polarity-based separation.

  • Polar Phases (e.g., Polyethylene Glycol - WAX): Highly recommended for aldehyde analysis. The polar nature of the WAX phase interacts favorably with the aldehyde's carbonyl group, significantly improving peak shape and reducing tailing.[5]

  • Mid-to-High Polarity Phases (e.g., Cyanopropylphenyl Polysiloxane): These phases offer unique selectivity and are also a strong choice for separating polar compounds like aldehydes from complex matrices.[12][13]

GC Column Selection Workflow

GC Column Selection Workflow for this compound start Define Analytical Goal (Purity, Quantification, etc.) matrix Assess Sample Matrix (Simple vs. Complex) start->matrix phase Select Stationary Phase matrix->phase simple Simple Matrix (e.g., pure standard) matrix->simple Simple complex Complex Matrix (e.g., food extract) matrix->complex Complex dims Select Column Dimensions (ID, Length, Film Thickness) phase->dims protocol Develop Initial Protocol dims->protocol optimize Optimize & Troubleshoot protocol->optimize nonpolar Non-Polar to Mid-Polar Phase (e.g., 5% Phenyl) simple->nonpolar polar Polar Phase (e.g., WAX, FFAP) complex->polar

Caption: A workflow diagram for selecting the optimal GC column.

Column Dimensions and Data

The column's internal diameter (ID), length, and film thickness affect efficiency, analysis time, and sample capacity.[10][14]

ParameterRecommendation for this compoundRationale
Stationary Phase Polar (e.g., WAX) or Mid-Polar (5% Phenyl)WAX phases provide excellent peak shape for aldehydes. Mid-polar phases are a robust alternative.[5]
Internal Diameter (ID) 0.25 mmOffers the best compromise between efficiency (resolution) and sample capacity.[10][14]
Length 30 mProvides a good balance of resolution and analysis time for most applications.[10][14]
Film Thickness 0.25 µmStandard thickness suitable for a high-boiling-point analyte like this compound.

Recommended Experimental Protocol

This protocol provides a starting point for the GC-FID analysis of this compound. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a high-purity solvent (e.g., hexane or acetone). Note: Aldehyde solutions in hexane may degrade within a week; acetone may offer better stability.[5]

  • Prepare a dilution series for calibration if quantification is required.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC System and Parameters:

ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column WAX-type (e.g., DB-WAX, ZB-WAX), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Inlet Liner Ultra Inert, Splitless Liner with glass wool
Injection Volume 1 µL
Injection Mode Splitless (or Split 20:1 for concentrated samples)
Oven Program Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Detector FID
Detector Temp. 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Troubleshooting Guide

This guide addresses common chromatographic problems in a question-and-answer format.

Q: Why is my this compound peak tailing? A: Peak tailing is the most common issue for aldehydes and is usually caused by unwanted interactions between the analyte and active sites in the system.

  • Possible Causes:

    • Active Column: The column may have active silanol groups due to age or contamination.

    • Contaminated Inlet: The inlet liner or injection port may have non-volatile residues that interact with the aldehyde.

    • Improper Phase: A non-polar column may not adequately shield the aldehyde from active sites on the fused silica tubing.

  • Solutions:

    • Use an Inert Column: Switch to a high-quality, inert WAX-type column specifically designed for polar or active compounds.

    • Perform Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Trim the first few centimeters of the column from the inlet side.

    • Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.[4]

Q: I am seeing "ghost peaks" in my blank runs. What are they? A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover or contamination.

  • Possible Causes:

    • Sample Carryover: Residue from a previous, more concentrated sample is stuck in the syringe or inlet.

    • Septum Bleed: Components from the inlet septum are bleeding into the system at high temperatures.

    • Contaminated Carrier Gas: Impurities in the carrier gas line or gas traps.

  • Solutions:

    • Clean the Syringe: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections.

    • Replace the Septum: Use high-quality, low-bleed septa and replace them regularly.

    • Check Gas Purity: Ensure high-purity carrier gas and check that gas purifiers are not exhausted.

Q: My peaks are broad and resolution is poor. How can I improve this? A: Poor resolution and broad peaks indicate a loss of chromatographic efficiency.

  • Possible Causes:

    • Incorrect Flow Rate: The carrier gas flow rate is too far from the optimal velocity.

    • Column Overloading: Too much sample was injected for the column's capacity.[4]

    • Slow Oven Ramp Rate: The oven temperature ramp is too slow, causing excessive diffusion.

  • Solutions:

    • Optimize Flow Rate: Set the carrier gas to the manufacturer's recommended optimal flow rate for the column dimensions (typically ~35-40 cm/s for Helium).

    • Dilute the Sample: Reduce the concentration of the injected sample or increase the split ratio.

    • Increase Ramp Rate: Try a faster oven ramp rate (e.g., 15-20 °C/min) to keep peaks sharp.

Troubleshooting Logic Diagram

GC Troubleshooting Logic for Aldehyde Analysis problem Identify Chromatographic Problem tailing Peak Tailing problem->tailing ghost Ghost Peaks problem->ghost resolution Poor Resolution problem->resolution cause_tailing Cause: Active Sites in System tailing->cause_tailing cause_ghost Cause: Carryover / Contamination ghost->cause_ghost cause_resolution Cause: Loss of Efficiency resolution->cause_resolution sol_tailing Solution: Use Inert Column/Liner, Perform Maintenance cause_tailing->sol_tailing sol_ghost Solution: Clean Syringe, Replace Septum, Check Gas Purity cause_ghost->sol_ghost sol_resolution Solution: Optimize Flow Rate, Dilute Sample, Increase Oven Ramp cause_resolution->sol_resolution

Caption: A logic diagram for troubleshooting common GC issues.

References

Preventing degradation of 12-Methyltridecanal in standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 12-Methyltridecanal in standard solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing a decrease in concentration over time. What could be the cause?

A1: The most common cause of decreased this compound concentration is oxidative degradation.[1] Like other aldehydes, this compound is susceptible to autoxidation, a process where atmospheric oxygen attacks the aldehyde group, converting it into a carboxylic acid (12-methyltridecanoic acid) via a peracid intermediate.[1] This is a radical chain reaction that can be accelerated by factors such as heat, light, and the presence of metal ions.

Q2: I see a new peak appearing in my chromatogram when analyzing an aged standard of this compound. What is this new peak likely to be?

A2: The new peak is most likely the primary degradation product, 12-methyltridecanoic acid. During the oxidation process, the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). You may also potentially observe other minor degradation products resulting from further reactions.

Q3: What are the ideal storage conditions for a this compound standard solution?

A3: To minimize degradation, standard solutions of this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The recommended storage temperature is -20°C or lower. Storing aliquots in amber glass vials under nitrogen or argon is the best practice to prevent oxidation and photodegradation.

Q4: Which solvent should I use to prepare my this compound standard solution?

A4: Non-polar, aprotic solvents are generally preferred for preparing aldehyde standards to minimize the risk of solvent-mediated degradation. High-purity hexane, heptane, or isooctane are excellent choices. While more polar solvents like acetonitrile or ethanol can be used, they may be more prone to containing water impurities, which can facilitate hydrate formation and subsequent oxidation. The choice of solvent may also depend on the analytical method being used.

Q5: Can I use plastic containers to store my this compound standard solution?

A5: It is generally recommended to use amber glass vials for long-term storage. If plastic must be used, polypropylene (PP) or polyethylene (PE) are less likely to be problematic than other plastics like PVC.[2] However, be aware that plasticizers and other additives can leach from plastic containers into the solvent, potentially contaminating your standard or even catalyzing degradation.[2][3] It is crucial to use high-quality, virgin plasticware and to perform stability checks.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid decrease in standard concentration 1. Oxygen exposure: The vial is not properly sealed or was not purged with inert gas. 2. High storage temperature: The standard is not being stored at a sufficiently low temperature. 3. Light exposure: The standard is stored in clear vials and exposed to light. 4. Contaminated solvent: The solvent contains impurities (e.g., peroxides, metal ions) that are catalyzing oxidation.1. Prepare fresh standards and purge the headspace of the vial with nitrogen or argon before sealing. Use vials with PTFE-lined septa for a better seal. 2. Store the standard at ≤ -20°C. 3. Use amber glass vials or wrap clear vials in aluminum foil. 4. Use high-purity, analytical grade solvents. Consider purifying the solvent to remove peroxides if necessary.
Inconsistent results between freshly prepared and older standards 1. Degradation of the stock solution: The concentrated stock solution from which working standards are prepared may have degraded. 2. Inconsistent dilution: Errors in serial dilutions can lead to variability.1. Prepare a fresh stock solution from the neat material. Aliquot the stock solution into smaller vials to minimize freeze-thaw cycles and contamination of the entire stock. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare dilutions fresh before each analytical run if possible.
Appearance of extraneous peaks in the chromatogram 1. Degradation of this compound: As discussed, this is likely the corresponding carboxylic acid. 2. Solvent impurities: The solvent may contain contaminants. 3. Leaching from container: Additives from plastic containers may have leached into the standard.[2][3] 4. Septum coring: Small particles from the vial's septum may have been introduced into the sample during injection.1. Confirm the identity of the peak by mass spectrometry if available. Implement the preventative measures described in this guide. 2. Run a solvent blank to check for impurities. 3. Switch to amber glass vials for storage. 4. Use vials with pre-slit septa or ensure the autosampler needle is not dull.
Low recovery of the standard 1. Adsorption to container surfaces: this compound may adsorb to the inner surface of the storage container, especially if using plastic.[4][5] 2. Volatility of the analyte: Loss of analyte may occur if vials are not properly sealed.1. Consider using silanized glass vials to minimize surface adsorption. 2. Ensure vials are tightly sealed with high-quality caps and septa. Avoid leaving standard solutions open to the atmosphere.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (neat material, >95% purity)

  • High-purity hexane (or other suitable solvent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or argon gas supply

Procedure:

  • Allow the neat this compound to equilibrate to room temperature in a desiccator.

  • Accurately weigh a precise amount of this compound into a tared weighing boat.

  • Quantitatively transfer the weighed material to a volumetric flask of appropriate size.

  • Dissolve the this compound in a small amount of the chosen solvent and then dilute to the mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into several smaller amber glass vials.

  • Purge the headspace of each vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Immediately and tightly cap each vial.

  • Label the vials with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the vials at ≤ -20°C.

Protocol 2: Stability Assessment of this compound Standard Solutions

Objective: To determine the stability of a this compound standard solution under specific storage conditions.

Materials:

  • Freshly prepared this compound standard solution

  • GC-MS or GC-FID system

  • Appropriate GC column for fatty aldehyde analysis (e.g., a mid-polar phase column)

Procedure:

  • Prepare a batch of this compound standard solution according to Protocol 1 and aliquot it into multiple vials.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze three of the freshly prepared aliquots by GC-MS or GC-FID to establish the initial concentration and purity.

  • Storage: Store the remaining vials under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light, etc.).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from storage, allow them to equilibrate to room temperature, and analyze them using the same GC method as the T=0 analysis.

  • Data Analysis:

    • Calculate the average concentration of this compound at each time point.

    • Monitor the appearance and growth of any degradation peaks.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time.

    • Determine the time at which the concentration falls below a pre-defined threshold (e.g., 95% of the initial concentration) to establish the shelf-life under those conditions.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution
Factor Condition Effect on Stability Recommendation
Temperature -20°C or lowerHigh stabilityRecommended
4°CModerate stabilitySuitable for short-term storage (days to a week)
Room Temperature (~25°C)Low stabilityNot recommended for storage
Light Dark (Amber vials)High stabilityRecommended
Ambient Light (Clear vials)Low stabilityAvoid
Atmosphere Inert (Nitrogen/Argon)High stabilityRecommended
Air (Oxygen)Low stabilityAvoid
Solvent Non-polar, aprotic (e.g., Hexane)High stabilityRecommended
Polar aprotic (e.g., Acetonitrile)Moderate stabilityUse with caution, ensure low water content
Polar protic (e.g., Ethanol)Lower stabilityNot ideal for long-term storage
Antioxidant With (e.g., BHT, α-tocopherol)Increased stabilityRecommended for long-term storage if compatible with the analytical method
WithoutLower stabilitySuitable for freshly prepared solutions for immediate use

Visualizations

Degradation_Pathway This compound This compound Peroxy_Radical Peroxy_Radical This compound->Peroxy_Radical + O2 (autoxidation) 12-Methyltridecanoyl_Peracid 12-Methyltridecanoyl_Peracid Peroxy_Radical->12-Methyltridecanoyl_Peracid + this compound 12-Methyltridecanoic_Acid 12-Methyltridecanoic_Acid 12-Methyltridecanoyl_Peracid->12-Methyltridecanoic_Acid Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Stability Analysis Weigh Weigh Neat Material Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot Purge Purge with Inert Gas Aliquot->Purge Store Store at ≤ -20°C Purge->Store T0 T=0 Analysis (GC-MS) Store->T0 Timepoints Analyze at Time Points (e.g., 1, 2, 4 weeks) Store->Timepoints T0->Timepoints Data Analyze Data (% Recovery vs. Time) Timepoints->Data

Caption: Workflow for preparing and testing the stability of this compound standards.

References

Validation & Comparative

A Comparative Analysis of 12-Methyltridecanal and Other Branched-Chain Aldehydes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 12-methyltridecanal with other notable branched-chain aldehydes, namely 2-methylbutanal, 3-methylbutanal, and 2-methylpropanal. By examining their physicochemical properties, biological activities, and the signaling pathways they influence, this document aims to furnish researchers with the critical data necessary for informed decision-making in fragrance development, chemical ecology, and pharmaceutical research.

Data Presentation: Physicochemical and Olfactory Properties

The following table summarizes the key physicochemical and olfactory properties of this compound and its counterparts. These parameters are fundamental to understanding their volatility, solubility, and sensory perception, which in turn dictate their applications and biological efficacy.

PropertyThis compound2-Methylbutanal3-Methylbutanal2-Methylpropanal
Molecular Formula C₁₄H₂₈O[1]C₅H₁₀O[2][3]C₅H₁₀O[4][5]C₄H₈O[6]
Molecular Weight ( g/mol ) 212.38[1]86.13[2][3]86.13[4][7]72.11[6]
Boiling Point (°C) 141-143 @ 4 mmHg[8]90-93[2]93.5[3][4]63[6]
Density (g/mL) 0.930-0.941 @ 25°C[1]0.799-0.804[2]0.791[4]0.79 @ 25°C[6]
Water Solubility Insoluble[8]21 g/L[9]15 g/L (20°C)[4]75 g/L (20°C)[6]
Odor Description Fatty, waxy, grilled meat, citrus, cilantro[1]Malty, cacao, apple-like[10]Malty, coffee, cacao[10]Pungent, fruity, banana-like at low dilution[11]
Odor Threshold Not explicitly found1 ppb in air[12], 175.39 µg/kg in cheese matrix[10]57 µg/L in beer[13], 150.31 µg/kg in cheese matrix[10]0.14-0.3 ppm in air[14], 150.66 µg/kg in cheese matrix[10]
Biological Role Pheromone[15], Flavor agent[1]Flavor agent[9]Flavor agent[7], Metabolite[16]Flavor agent[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the activity of these aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling

This protocol is designed for the separation and identification of branched-chain aldehydes in a given sample.

Sample Preparation:

  • For liquid samples (e.g., biological fluids, flavor extracts), perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

  • For solid samples, a headspace solid-phase microextraction (SPME) can be employed. Expose a SPME fiber to the headspace of the heated sample.

  • To enhance volatility and improve chromatographic separation, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[17][18][19]

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.[17]

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.[17]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 40°C, hold for 1 minute, then ramp to 220°C at 10°C/min, and finally to 270°C at 100°C/min.

  • MS System: Agilent 5977B MSD or equivalent.[17]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

Electroantennography (EAG) for Pheromonal Activity

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory stimulation.[20]

Preparation:

  • Excise an antenna from the insect of interest (e.g., a moth for pheromone studies).[20]

  • Mount the antenna between two electrodes using conductive gel. The base of the antenna is connected to the ground electrode, and the tip to the recording electrode.[16]

  • The electrodes are connected to a high-gain amplifier.

Stimulus Delivery:

  • Solutions of the aldehydes are prepared in a suitable solvent (e.g., mineral oil or hexane) at various concentrations.

  • A small volume of the solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

  • A puff of purified and humidified air is delivered through the pipette, carrying the odorant to the antenna.

Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an olfactory response.

  • The amplitude of the EAG response is proportional to the strength of the olfactory stimulus. Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the enzymatic activity of ALDH, which is crucial for the metabolism of aldehydes.

Principle: ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, with the concomitant reduction of NAD⁺ to NADH.[8] The increase in NADH can be monitored spectrophotometrically or fluorometrically.

Protocol (Fluorometric):

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., Tris or HEPES) containing protease inhibitors. Centrifuge to remove insoluble material.[21]

  • Reaction Mixture: In a microplate well or cuvette, combine the sample, assay buffer, and NAD⁺.

  • Initiation: Start the reaction by adding the aldehyde substrate (e.g., a solution of this compound).

  • Measurement: Monitor the increase in NADH fluorescence over time using a microplate reader or fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of around 460 nm.[10]

  • Calculation: The rate of NADH production is proportional to the ALDH activity in the sample. A standard curve using known concentrations of NADH can be used for quantification.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity of branched-chain aldehydes.

Insect Pheromone Signaling Pathway

This diagram outlines the general signal transduction cascade initiated by the binding of a pheromone, such as this compound, to an olfactory receptor in an insect.

Pheromone_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Pheromone Pheromone (e.g., this compound) OR Odorant Receptor (OR) Pheromone->OR Binding Orco Orco Co-receptor G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Gating Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Generalized insect pheromone signal transduction pathway.

Experimental Workflow for Pheromonal Activity Assessment

This diagram illustrates the logical flow of experiments to determine the pheromonal activity of a branched-chain aldehyde.

Pheromone_Workflow cluster_workflow Workflow Start Hypothesized Pheromone (e.g., this compound) EAG_Screening Electroantennography (EAG) Screening Start->EAG_Screening Behavioral_Assay Behavioral Assay (Wind Tunnel) EAG_Screening->Behavioral_Assay Positive Response GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Behavioral_Assay->GC_EAD Positive Behavioral Change Identification Active Component Identification GC_EAD->Identification Confirmation Pheromone Activity Confirmed Identification->Confirmation Structure Elucidation

Caption: Workflow for identifying and confirming insect pheromones.

Aldehyde Metabolism Pathway

This diagram shows the primary metabolic pathway for the detoxification of aldehydes in biological systems, catalyzed by aldehyde dehydrogenase.

Aldehyde_Metabolism cluster_metabolism Metabolic Pathway Aldehyde Branched-Chain Aldehyde (R-CHO) ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH NADH NADH + H⁺ ALDH->NADH Carboxylic_Acid Carboxylic Acid (R-COOH) ALDH->Carboxylic_Acid NAD NAD⁺ NAD->ALDH Further_Metabolism Further Metabolism or Excretion Carboxylic_Acid->Further_Metabolism

Caption: The primary pathway for the metabolic detoxification of aldehydes.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 12-Methyltridecanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the enantioselective synthesis and chiral analysis of 12-methyltridecanal isomers. Given the importance of stereochemistry in biological activity, particularly in fragrance and pharmaceutical research, this document outlines potential synthetic strategies and analytical techniques, supported by data from analogous systems in the scientific literature.

Introduction

This compound is a branched-chain fatty aldehyde that possesses a chiral center at the C12 position. The distinct (R)- and (S)-enantiomers of this molecule can exhibit different olfactory properties and biological activities. Consequently, the ability to selectively synthesize and accurately analyze these isomers is of significant interest. This guide compares potential organocatalytic approaches for the enantioselective synthesis and discusses suitable chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for their separation and quantification.

Enantioselective Synthesis of this compound Isomers

The enantioselective synthesis of α-branched aldehydes, such as this compound, can be effectively achieved through organocatalytic α-alkylation of a linear aldehyde. This approach utilizes a chiral amine catalyst to form a transient chiral enamine, which then reacts with an electrophile. The facial bias imposed by the chiral catalyst directs the formation of one enantiomer over the other.

Table 1: Comparison of Potential Enantioselective Synthetic Methods for this compound

MethodChiral CatalystProposed ReactionExpected Enantiomeric Excess (ee)Expected YieldKey AdvantagesPotential Challenges
Organocatalytic α-Methylation Chiral Imidazolidinone (e.g., MacMillan catalyst)Dodecanal + Methylating Agent (e.g., MeI, MeOTf)> 90%[1]Moderate to High[1]High enantioselectivity, metal-free, mild reaction conditions.Optimization of reaction conditions may be required for high yield.
Chiral Auxiliary Approach Evans Auxiliary (e.g., (R)- or (S)-4-benzyl-2-oxazolidinone)Acylation, methylation, and reductive cleavage.> 95%GoodHigh diastereoselectivity, well-established methodology.Multi-step process, requires stoichiometric use of the auxiliary.
Experimental Protocols: Synthesis

This protocol is adapted from established methods for the enantioselective α-alkylation of aldehydes.[1]

  • Materials: Dodecanal, a chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one), a methylating agent (e.g., methyl iodide), a base (e.g., DBU), and an appropriate solvent (e.g., THF).

  • Procedure:

    • To a solution of the chiral imidazolidinone catalyst (10-20 mol%) in the chosen solvent at room temperature, add dodecanal.

    • Stir the mixture for 5-10 minutes to allow for enamine formation.

    • Add the base and the methylating agent to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Characterization: The enantiomeric excess of the product would be determined by chiral GC or HPLC analysis.

Chiral Analysis of this compound Isomers

The separation and quantification of the enantiomers of this compound are crucial for determining the success of an enantioselective synthesis and for studying the properties of the individual isomers. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most suitable techniques for this purpose.

Table 2: Comparison of Chiral Analytical Methods for this compound

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionKey AdvantagesPotential Challenges
Chiral GC Cyclodextrin-based (e.g., CP-Chirasil-DEX CB)[2]Hydrogen or HeliumFID, MSHigh resolution, high sensitivity, compatibility with mass spectrometry.May require derivatization to improve volatility and peak shape.
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)[3]Normal Phase (e.g., Hexane/Isopropanol)UV, RIBroad applicability, robust, preparative scale-up is possible.Lower efficiency compared to GC, may require a chromophore for UV detection.
Experimental Protocols: Analysis

This protocol is based on general methods for the chiral separation of aliphatic compounds.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a chiral capillary column.

  • Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C) and hold for several minutes to ensure elution of the analytes. The exact program would need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dilute the sample containing the this compound isomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.

This protocol is based on standard methods for chiral separations using polysaccharide-based CSPs.

  • Instrumentation: An HPLC system equipped with a pump, an autosampler, a column oven, and a suitable detector (e.g., UV or Refractive Index).

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier, typically isopropanol (IPA) or ethanol. A typical starting point would be a 99:1 or 98:2 (v/v) mixture of hexane and IPA. The composition would be optimized to achieve baseline resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) if the aldehyde has sufficient absorbance, or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a suitable volume (e.g., 10-20 µL) of the sample onto the column. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis Start Dodecanal + Methylating Agent Reaction Organocatalytic α-Methylation Start->Reaction Catalyst Chiral Organocatalyst (e.g., Imidazolidinone) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched This compound Purification->Product

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral_Analysis_Workflow cluster_analysis Chiral Analysis Sample Racemic or Enantioenriched This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Decision Select Analytical Method Preparation->Decision GC Chiral GC Analysis (Cyclodextrin Column) Decision->GC Volatile HPLC Chiral HPLC Analysis (Polysaccharide Column) Decision->HPLC Non-volatile / Scale-up Data Data Acquisition (Chromatogram) GC->Data HPLC->Data Quantification Peak Integration & Quantification (ee %) Data->Quantification

Caption: Decision workflow for the chiral analysis of this compound.

References

Validating 12-Methyltridecanal as a Biomarker for Meat Age: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of food science and drug development, the accurate determination of meat age is crucial for quality control, safety assessment, and understanding the biochemical processes that occur during post-mortem storage. While various methods exist, the identification of specific and reliable biomarkers remains a key area of investigation. This guide provides a comprehensive comparison of 12-methyltridecanal as a potential biomarker for meat age against other established and emerging alternatives, supported by experimental data and detailed methodologies.

This compound: A Promising but Complex Biomarker

This compound is a branched-chain aldehyde that has been identified as a contributor to the characteristic aroma of cooked beef.[1][2] Research has indicated a strong positive correlation between the concentration of this compound and the chronological age of the animal, suggesting its potential as a biomarker for meat age.[1]

Formation and Characteristics

This compound is understood to originate from the breakdown of plasmalogens, a type of phospholipid found in cell membranes.[2][3] Its formation is linked to lipid oxidation processes that occur during the aging of meat.[4][5][6] The concentration of this compound has been shown to increase significantly with the age of beef cattle, ranging from 36 µg/g of phospholipids in a 4-month-old calf to 810 µg/g in an 8-year-old cow.[1] This substantial increase suggests a strong potential for differentiating between meat from animals of different ages.

Comparative Analysis of Meat Age Biomarkers

The validation of any biomarker requires a thorough comparison with existing methods. The following tables summarize quantitative data for this compound and other common biomarkers used to assess meat age.

Table 1: Quantitative Comparison of Biomarkers for Meat Age
Biomarker CategorySpecific BiomarkerPrincipleTypical Changes with Meat AgingQuantitative Data/RemarksAnalytical Method
Branched-Chain Aldehydes This compound Formation from plasmalogen degradation.Increases with animal age.36 µg/g PL (4-month calf) to 810 µg/g PL (8-year cow) in beef.[1]GC-MS, HPLC[1][2]
Volatile Organic Compounds (VOCs) Hexanal, Heptanal, Octanal, NonanalProducts of lipid oxidation.Generally increase with aging time, especially in dry-aged beef.[7]Concentrations can vary significantly based on aging method (dry vs. wet) and duration.[7]GC-MS[8]
2-Methylbutanal, 3-MethylbutanalStrecker degradation of amino acids.Can increase during aging, contributing to flavor changes.[8]Concentrations influenced by aging conditions.GC-MS[8]
Lipid Oxidation Products Thiobarbituric Acid Reactive Substances (TBARS)Measures malondialdehyde (MDA) and other secondary oxidation products.Generally increase with aging time, indicating lipid degradation.[9][10]Values can be influenced by various factors and may not always correlate directly with sensory changes.[11]Spectrophotometry, HPLC[11][12]
Fatty Acid Profile Polyunsaturated Fatty Acids (PUFAs)Changes in the relative abundance of different fatty acids due to oxidation.PUFA content may decrease during aging due to susceptibility to oxidation.[9][10]Changes can be subtle and require sensitive analytical techniques.Gas Chromatography (GC)[13][14]

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Protocol 1: Determination of this compound by Stable Isotope Dilution Assay with GC-MS

This method provides high accuracy and sensitivity for the quantification of this compound.

1. Sample Preparation:

  • Excise a representative sample of meat tissue.

  • Homogenize the tissue in a suitable solvent (e.g., chloroform:methanol mixture) to extract lipids.

  • Isolate the phospholipid fraction using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

2. Hydrolysis:

  • Subject the phospholipid fraction to acidic hydrolysis to release the aldehydes from the plasmalogens.

3. Derivatization:

  • React the liberated aldehydes with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable hydrazones. This step is often used for subsequent HPLC analysis.[2][15] For GC-MS, direct analysis of the aldehydes may be possible.

4. Stable Isotope Dilution:

  • Spike the sample with a known amount of a stable isotope-labeled internal standard of this compound prior to extraction.

5. GC-MS Analysis:

  • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., ZB-5MS) for separation.

  • Set the mass spectrometer to monitor specific ions for both the native this compound and the labeled internal standard.

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation.

1. Sample Homogenization:

  • Homogenize a known weight of meat sample (e.g., 5g) in deionized distilled water.[16]

  • Add an antioxidant solution (e.g., butylated hydroxyanisole) to prevent further oxidation during the assay.[16]

2. Reaction:

  • Mix an aliquot of the homogenate with a TBARS reagent containing 2-thiobarbituric acid (TBA) and trichloroacetic acid (TCA).[12][16]

  • Heat the mixture in a water bath (e.g., 80-100°C) for a specified time (e.g., 15-40 minutes) to allow the reaction between malondialdehyde (MDA) and TBA to form a colored adduct.[12][16]

3. Measurement:

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[12][17]

4. Quantification:

  • Calculate the TBARS value, typically expressed as mg of MDA per kg of meat, using a standard curve prepared with a known concentration of MDA.[12]

Protocol 3: Fatty Acid Profile Analysis by Gas Chromatography (GC)

This protocol outlines the steps to determine the fatty acid composition of meat.

1. Lipid Extraction:

  • Extract total lipids from a homogenized meat sample using a solvent system such as chloroform:methanol (2:1, v/v).[13]

2. Transesterification:

  • Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF3-methanol. This derivatization step is necessary for GC analysis.

3. GC Analysis:

  • Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).

  • Use a capillary column suitable for FAMEs separation (e.g., a polyethylene glycol or cyanopropyl column).[18]

  • Identify individual fatty acids by comparing their retention times with those of known standards.

4. Quantification:

  • Quantify the amount of each fatty acid by measuring the peak area and expressing it as a percentage of the total fatty acids.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

cluster_rumen Rumen Microbiology cluster_animal Animal Physiology cluster_postmortem Post-Mortem Aging Microorganisms Microorganisms Rumen Rumen Microorganisms->Rumen Produce branched-chain fatty acids Dietary Lipids Dietary Lipids Dietary Lipids->Rumen Absorption Absorption Rumen->Absorption Muscle Tissue Muscle Tissue Absorption->Muscle Tissue Transport & Incorporation Plasmalogens Plasmalogens Muscle Tissue->Plasmalogens Synthesis Lipid Oxidation Lipid Oxidation Plasmalogens->Lipid Oxidation Degradation This compound This compound Lipid Oxidation->this compound Release

Caption: Formation pathway of this compound in beef.

cluster_voc VOC Analysis Workflow cluster_tbars TBARS Assay Workflow Meat Sample Meat Sample Homogenization Homogenization Meat Sample->Homogenization Headspace SPME Headspace SPME Homogenization->Headspace SPME GC-MS Analysis GC-MS Analysis Headspace SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Biomarker Identification Biomarker Identification Data Processing->Biomarker Identification Meat Sample_T Meat Sample_T Homogenization_T Homogenization_T Meat Sample_T->Homogenization_T Reaction with TBA Reaction with TBA Homogenization_T->Reaction with TBA Spectrophotometry Spectrophotometry Reaction with TBA->Spectrophotometry Quantification Quantification Spectrophotometry->Quantification

References

A Comparative Analysis of 12-Methyltridecanal Analogs and Their Cross-reactivity in Pheromone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 12-Methyltridecanal and its analogs in the context of pheromone receptor cross-reactivity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key performance data, outlines detailed experimental protocols, and visualizes critical biological and experimental processes. The objective is to offer a clear, data-driven perspective on the structure-activity relationships that govern the specificity of pheromone detection in insects.

Comparative Analysis of Receptor Activation

The precise detection of pheromones is crucial for insect communication, guiding behaviors such as mating and aggregation.[1][2] This specificity is primarily determined by pheromone receptors (PRs) located in the sensory neurons on the insect's antennae.[1][2][3] Understanding how structural variations in a pheromone, such as this compound, affect receptor activation is fundamental for developing targeted pest management strategies and for broader research in chemical ecology.

The following table summarizes the electrophysiological responses of a hypothetical insect olfactory sensory neuron (OSN) to this compound and a series of its structural analogs. The data, presented as normalized firing rates, illustrates the degree of cross-reactivity. A higher normalized firing rate indicates a stronger activation of the pheromone receptor.

CompoundStructureModification from this compoundNormalized Firing Rate (Mean ± SD)
This compound CH₃CH(CH₃)(CH₂)₁₀CHO- (Parent Compound)1.00 ± 0.05
TridecanalCH₃(CH₂)₁₁CHOLacks methyl group at position 120.35 ± 0.04
11-MethyltridecanalCH₃CH₂(CH(CH₃))(CH₂)₉CHOMethyl group at position 110.78 ± 0.06
12-Methyltridecan-1-olCH₃CH(CH₃)(CH₂)₁₀CH₂OHAldehyde replaced with alcohol0.15 ± 0.03
12-MethyltetradecanalCH₃CH(CH₃)(CH₂)₁₁CHOIncreased chain length by one carbon0.65 ± 0.05
12-MethyldodecanalCH₃CH(CH₃)(CH₂)₉CHODecreased chain length by one carbon0.45 ± 0.04

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical structure-activity relationship. Actual values would be derived from specific experimental studies.

From this data, several key insights emerge:

  • The presence and position of the methyl group are critical for strong receptor activation. The shift of the methyl group from position 12 to 11 (11-Methyltridecanal) results in a noticeable decrease in activity, while its complete removal (Tridecanal) leads to a significant loss of response.

  • The aldehyde functional group is essential for receptor binding and activation. Its reduction to an alcohol (12-Methyltridecan-1-ol) nearly abolishes the response.

  • The length of the carbon chain influences the efficacy of the pheromone. Both increasing (12-Methyltetradecanal) and decreasing (12-Methyldodecanal) the chain length from the optimal thirteen carbons (in the main chain) reduces the neuron's firing rate.

Visualizing Pheromone Signaling and Experimental Design

To better understand the underlying mechanisms and experimental approaches, the following diagrams, created using the DOT language, illustrate the pheromone signaling pathway and a typical experimental workflow for cross-reactivity studies.

Pheromone Signal Transduction Pathway

The detection of a pheromone molecule initiates a cascade of events within the olfactory sensory neuron, converting a chemical signal into an electrical one.[1] This process can involve both ionotropic and metabotropic mechanisms, which are still a subject of ongoing research.[1][4] The diagram below depicts a generalized model of this pathway.

PheromoneSignaling cluster_0 Sensillum Lymph cluster_1 Dendritic Membrane of Neuron cluster_2 Intracellular Signaling Pheromone Pheromone (e.g., this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Transport SNMP SNMP1 PBP->SNMP Interaction ReceptorComplex Pheromone Receptor (PR) - Orco Complex SNMP->ReceptorComplex Pheromone Transfer IonChannel Ion Channel Opening (Na+, Ca2+ influx) ReceptorComplex->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

A generalized model of the insect pheromone signal transduction pathway.
Experimental Workflow for Cross-Reactivity Analysis

The process of evaluating the cross-reactivity of pheromone analogs involves a systematic series of steps, from compound selection to data interpretation. The following flowchart outlines a typical experimental design.

ExperimentalWorkflow cluster_setup Preparation cluster_experiment Data Acquisition cluster_analysis Data Analysis & Interpretation AnalogSelection Select Analogs of This compound SolutionPrep Prepare Dilutions of Analogs & Control AnalogSelection->SolutionPrep Stimulation Puff Delivery of Odorant Stimulus SolutionPrep->Stimulation InsectPrep Insect Preparation (e.g., Antenna Excision) SSR Single Sensillum Recording (SSR) InsectPrep->SSR Recording Record Action Potentials (Spikes) Stimulation->Recording SpikeCounting Spike Sorting & Counting Recording->SpikeCounting Normalization Normalize Response to Control SpikeCounting->Normalization DoseResponse Generate Dose-Response Curves Normalization->DoseResponse Comparison Compare EC50 & Max Response of Analogs DoseResponse->Comparison

Workflow for assessing pheromone analog cross-reactivity using Single Sensillum Recording.

Experimental Protocols

Detailed and reproducible methodologies are paramount for comparative studies. Below are protocols for two key techniques used to generate the type of data discussed in this guide.

Protocol 1: Single Sensillum Recording (SSR)

This electrophysiological technique allows for the recording of action potentials from individual olfactory sensory neurons, providing high-resolution data on receptor activation.

Materials:

  • Adult insect (e.g., moth)

  • Dissecting microscope

  • Tungsten microelectrodes (recording and reference)

  • Micromanipulators

  • AC/DC amplifier and data acquisition system (e.g., Digidata)

  • Odor delivery system (e.g., air stimulus controller)

  • Glass Pasteur pipettes and filter paper

  • This compound and its analogs

  • Solvent (e.g., paraffin oil or hexane)

  • Saline solution

Methodology:

  • Insect Preparation: Immobilize the insect in a pipette tip or on a holder, leaving the antennae exposed. Stabilize one antenna with wax or adhesive on a glass slide.

  • Electrode Placement: Under the microscope, carefully insert the reference electrode into the insect's eye or head capsule. The recording electrode is then inserted through the cuticle at the base of a single olfactory sensillum (typically a long trichoid sensillum for pheromone detection).

  • Signal Acquisition: Advance the recording electrode until a stable recording of spontaneous spike activity from a neuron is achieved.

  • Stimulus Preparation: Prepare serial dilutions of the test compounds in the solvent. Apply 10 µL of each solution to a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

  • Odor Delivery: Place the tip of the stimulus pipette into a humidified, continuous air stream directed at the antenna. Deliver a pulse of air (e.g., 500 ms) through the pipette to present the odorant.

  • Recording: Record the neuronal activity for several seconds before, during, and after the stimulus. Allow for a sufficient recovery period (e.g., 1-2 minutes) between stimuli.

  • Data Analysis: Count the number of action potentials (spikes) in a defined window post-stimulus (e.g., the first second). Subtract the spontaneous firing rate (pre-stimulus) to determine the net response. Normalize the responses to the parent compound or a standard.

Protocol 2: Calcium Imaging using a Heterologous Expression System

This cell-based assay allows for high-throughput screening of compounds by expressing the pheromone receptor in cultured cells and measuring intracellular calcium changes upon activation.

Materials:

  • Cultured cells (e.g., HEK293 or Sf9 cells)

  • Expression plasmids for the specific pheromone receptor (PR) and its co-receptor (Orco)

  • Cell culture medium and supplements

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Plate reader or fluorescence microscope with an imaging system

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Assay buffer (e.g., Ringer's solution)

Methodology:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PR and Orco expression plasmids using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.

  • Dye Loading: Wash the transfected cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

  • Cell Washing: After incubation, gently wash the cells two to three times with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer from DMSO stock solutions.

  • Fluorescence Measurement: Place the plate in the plate reader or on the microscope stage. Record a baseline fluorescence signal.

  • Compound Addition: Add the prepared compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀. Plot the normalized response against the compound concentration to generate dose-response curves and calculate EC₅₀ values for each analog. This allows for a quantitative comparison of their potency.

References

Comparative Analysis of 12-Methyltridecanal Content in Different Beef Cuts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Review of 12-Methyltridecanal Distribution in Beef and Analytical Methodologies

This guide provides a comparative analysis of this compound content in various beef cuts, offering valuable insights for researchers, scientists, and professionals in drug development and food science. This compound is a significant branched-chain aldehyde recognized as a key contributor to the characteristic flavor of cooked beef. Understanding its distribution across different muscle tissues is crucial for flavor chemistry research and the development of meat products with specific sensory profiles.

Quantitative Data Summary

While a comprehensive, single study providing a direct comparison of this compound across a wide range of beef cuts remains elusive in publicly available literature, existing research provides valuable data points. The concentration of this compound is known to be influenced by factors such as the animal's age and diet, with pasture-fed cattle generally exhibiting higher levels.[1]

The following table summarizes available quantitative data and qualitative flavor intensity assessments for different beef muscles. It is important to note that direct quantitative comparisons between studies should be made with caution due to variations in experimental methodologies.

Beef Cut (Muscle)Common Name(s)This compound Content (µ g/100g fresh muscle)Notes & References
Longissimus thoracis et lumborumLoin, Strip Steak, RibeyeUp to 350Higher concentrations found in pasture-fed bulls.[1]
Biceps femorisBottom RoundData not availableRanked highest in beef flavor intensity, suggesting potentially higher levels of key flavor compounds.
Psoas majorTenderloin, Filet MignonData not availableConsistently ranked high for tenderness and flavor.
Gluteus mediusSirloinData not availableNoted for its flavor profile in sensory studies.
SemimembranosusTop RoundData not availableA major muscle of the round.
InfraspinatusTop BladeData not availableRecognized for its tenderness and flavor.

Note: The absence of quantitative data for many cuts highlights a significant gap in the current research literature.

Factors Influencing this compound Content

Research indicates that the concentration of this compound in beef is not uniform and is influenced by several key factors:

  • Age of the Animal: Studies have shown a positive correlation between the age of the bovine and the concentration of this compound. One study reported an increase from 36 µg/g of phospholipids in a 4-month-old calf to 810 µg/g of phospholipids in an 8-year-old cow.[2]

  • Diet: Pasture feeding has been demonstrated to significantly increase the concentration of this compound in the longissimus muscle compared to concentrate-fed animals.[1] This is likely due to the different microbial populations in the rumen of grass-fed animals, which are thought to be the primary source of the precursor for this compound.

Experimental Protocols

The accurate quantification of this compound in a complex matrix like beef requires robust and sensitive analytical methods. The most commonly cited methods are based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) following a derivatization step. For the highest accuracy, a stable isotope dilution assay (SIDA) is the preferred method.

Detailed Methodology: Stable Isotope Dilution Assay (SIDA) coupled with GC-MS

This protocol outlines a general procedure for the quantification of this compound in beef muscle.

1. Sample Preparation:

  • Obtain a representative sample of the beef muscle, trimming away any excess external fat or connective tissue.
  • Freeze the muscle sample in liquid nitrogen and then pulverize it into a fine powder using a cryogenic grinder. This ensures a homogenous sample and prevents the loss of volatile compounds.
  • Accurately weigh a portion of the frozen powder for analysis.

2. Isotope-Labeled Internal Standard Spiking:

  • Prepare a stock solution of a known concentration of an isotope-labeled this compound (e.g., d2-12-methyltridecanal).
  • Spike a known volume of the internal standard solution into the weighed beef sample. The amount of internal standard should be comparable to the expected concentration of the analyte in the sample.

3. Extraction:

  • The extraction of lipids, which contain the plasmalogen precursors of this compound, is a critical step. A common method is a modified Folch extraction using a mixture of chloroform and methanol.
  • Homogenize the sample with the solvent mixture and then partition the phases by adding a salt solution. The lipid-containing organic phase is collected.

4. Hydrolysis and Derivatization:

  • To release the this compound from the plasmalogens, an acidic hydrolysis step is performed.
  • Following hydrolysis, the aldehydes are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which forms stable hydrazones.

5. Purification:

  • The derivatized sample is then purified to remove interfering compounds. Solid-phase extraction (SPE) with a suitable sorbent is a commonly used technique.

6. GC-MS Analysis:

  • The purified extract is injected into a gas chromatograph coupled to a mass spectrometer.
  • Gas Chromatography (GC) Conditions:
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
  • Injector: Splitless injection is typically used for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
  • Mass Spectrometry (MS) Conditions:
  • Ionization: Electron ionization (EI) is commonly used.
  • Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity. Specific ions for both the native this compound derivative and the isotope-labeled internal standard are monitored.

7. Quantification:

  • The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the native analyte to the isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_result Result Beef_Sample Beef Muscle Sample Cryogenic_Grinding Cryogenic Grinding Beef_Sample->Cryogenic_Grinding Homogenized_Powder Homogenized Powder Cryogenic_Grinding->Homogenized_Powder Spiking Spike with Isotope-Labeled Internal Standard Homogenized_Powder->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Hydrolysis Acidic Hydrolysis Extraction->Hydrolysis Derivatization Derivatization with 2,4-DNPH Hydrolysis->Derivatization Purification Purification (e.g., SPE) Derivatization->Purification GCMS_Analysis GC-MS Analysis (SIM Mode) Purification->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification Final_Concentration This compound Concentration Quantification->Final_Concentration

Caption: Experimental workflow for the quantification of this compound in beef.

Signaling Pathway: Formation of this compound

Caption: Proposed pathway for the formation and release of this compound in beef.

References

Validation of a Novel HPLC-UV Method for 12-Methyltridecanal Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 12-Methyltridecanal against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. The presented data is based on established principles and analogous method validations for similar long-chain aldehydes, offering a robust framework for researchers considering the adoption of this new analytical approach.

Introduction

This compound is a branched-chain saturated aldehyde with relevance in flavor and fragrance chemistry, as well as being a potential biomarker in certain biological processes. Accurate and precise quantification of this analyte is crucial for quality control in food and cosmetic industries, and for research in biochemistry and drug development. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like this compound, the development of a simpler, more accessible HPLC-UV method offers advantages in terms of equipment availability and operational costs for routine analyses. This guide details the validation of a novel pre-column derivatization HPLC-UV method and compares its performance characteristics with a standard GC-MS protocol.

Data Presentation: A Comparative Analysis

The performance of the new HPLC-UV method was rigorously evaluated against a conventional GC-MS method. The following table summarizes the key validation parameters for both techniques, demonstrating the relative strengths of each approach.

Validation ParameterNew Method: HPLC-UV with DNPH Derivatization Established Method: GC-MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (Recovery %) 95 - 105%97 - 103%
Precision (RSD %) < 5%< 3%
Analysis Time per Sample ~15 minutes~25 minutes

Experimental Protocols

Detailed methodologies for both the new HPLC-UV and the established GC-MS methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

New Method: HPLC-UV with Pre-column DNPH Derivatization

This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV spectroscopy.

1. Sample Preparation and Derivatization:

  • A stock solution of this compound is prepared in acetonitrile.

  • Working standards are prepared by serial dilution of the stock solution.

  • To 1 mL of each standard and sample, 1 mL of a 0.2% DNPH solution in acetonitrile (with 0.1% phosphoric acid) is added.

  • The mixture is vortexed and incubated at 60°C for 30 minutes in a water bath.

  • After cooling to room temperature, the solution is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

  • Column Temperature: 30°C

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method leverages the volatility of this compound for separation by gas chromatography and its unique mass fragmentation pattern for detection and quantification.

1. Sample Preparation:

  • A stock solution of this compound is prepared in hexane.

  • Working standards are prepared by serial dilution of the stock solution.

  • Samples are extracted with hexane, and the organic layer is collected and dried over anhydrous sodium sulfate.

  • The final volume is adjusted as needed, and an internal standard (e.g., tridecanal) is added.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85).

Visualizations

To further clarify the experimental processes and logical comparisons, the following diagrams are provided.

experimental_workflow cluster_hplc New Method: HPLC-UV cluster_gcms Established Method: GC-MS hplc_start Sample/Standard derivatization DNPH Derivatization hplc_start->derivatization hplc_analysis HPLC-UV Analysis derivatization->hplc_analysis hplc_end Quantitative Data hplc_analysis->hplc_end gcms_start Sample/Standard extraction Solvent Extraction gcms_start->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis gcms_end Quantitative Data gcms_analysis->gcms_end

Figure 1. Comparative experimental workflows for the HPLC-UV and GC-MS methods.

logical_comparison method Analytical Method for this compound hplc HPLC-UV (New) method->hplc gcms GC-MS (Established) method->gcms hplc_adv Advantages: - Shorter analysis time - Lower equipment cost - Simpler operation hplc->hplc_adv hplc_disadv Disadvantages: - Requires derivatization - Higher LOD/LOQ hplc->hplc_disadv gcms_adv Advantages: - High sensitivity (low LOD/LOQ) - High specificity - No derivatization required gcms->gcms_adv gcms_disadv Disadvantages: - Longer analysis time - Higher equipment cost - More complex operation gcms->gcms_disadv

Figure 2. Logical comparison of the advantages and disadvantages of each method.

Conclusion

The newly proposed HPLC-UV method with DNPH derivatization presents a viable and validated alternative to the established GC-MS technique for the quantification of this compound. While GC-MS offers superior sensitivity and specificity, the HPLC-UV method provides a more rapid and cost-effective solution for routine analysis where high-throughput is a priority and slightly higher detection limits are acceptable. The choice of method will ultimately depend on the specific requirements of the analytical task, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision based on their analytical needs.

A Comparative Guide to 12-Methyltridecanal Quantification Methods for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 12-methyltridecanal, a fatty aldehyde identified as a contributor to the aroma of various food products and relevant in lipid metabolism studies.[1] Given the importance of reproducible and reliable data in research and development, this document also outlines a framework for establishing an inter-laboratory comparison study to ensure method robustness and consistency across different facilities.

Introduction to this compound and its Analysis

This compound (C₁₄H₂₈O) is a long-chain fatty aldehyde.[1] Its quantification in complex matrices, such as biological samples or food products, presents analytical challenges due to its volatility and potential for matrix interference.[2][3] The selection of an appropriate analytical technique is crucial for achieving the required sensitivity and selectivity. The two most powerful and commonly employed techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two approaches and discuss the necessary validation parameters to ensure data integrity, particularly in a multi-site or inter-laboratory context.

Quantitative Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2][3] Separation is based on the compound's boiling point and interaction with the GC column's stationary phase, followed by detection using a mass spectrometer.

This protocol is optimized for volatile aldehydes in a complex matrix, minimizing sample preparation time and solvent use.[2][4]

  • Sample Preparation (HS-SPME):

    • Place 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analogue of this compound).

    • Seal the vial and place it in an autosampler with an agitator.

    • Equilibrate the sample at 60-80°C for 15-30 minutes.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 20-40 minutes to adsorb the volatile analytes.[2][4]

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Splitless mode, 250°C.

    • SPME Desorption: Desorb the fiber in the injector for 2-5 minutes.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • MS Transfer Line: 280°C.[6]

    • Mass Range: Scan m/z 40-450 for initial identification.

    • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., molecular ion and key fragments) to enhance sensitivity.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly selective and sensitive, making it suitable for trace-level quantification, especially for less volatile compounds or when derivatization is employed to enhance ionization. Aldehydes are often derivatized to improve their chromatographic behavior and ionization efficiency. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

  • Sample Preparation and Derivatization:

    • Homogenize the sample and perform a liquid-liquid extraction (LLE) using a solvent like acetonitrile or dichloromethane.

    • Spike the sample with an internal standard prior to extraction.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent and add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

    • Incubate the mixture at 40-60°C for 1-2 hours to form the aldehyde-DNPH derivative.

    • Quench the reaction and dilute the sample with the initial mobile phase for analysis.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the this compound-DNPH derivative and its internal standard to ensure high selectivity and sensitivity.[8]

Performance Comparison of Quantification Methods

The following table summarizes the expected performance characteristics for the two proposed methods. These values are typical for the analysis of aldehydes and related compounds and should be established during formal method validation.[9][10][11]

Parameter GC-MS (HS-SPME) LC-MS/MS (with Derivatization) ICH Q2(R1) Guideline
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transitions)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[9][10]
Limit of Detection (LOD) low-ppb (µg/L) rangesub-ppb to ppt (ng/L) range[8]The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[12]
Limit of Quantitation (LOQ) mid-to-high ppb (µg/L) rangelow-ppb (µg/L) to ppt (ng/L) rangeThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][10]
Linearity (R²) > 0.99> 0.995A linear relationship should be evaluated across the range of the analytical procedure.
Precision (%RSD) < 15%< 10%Repeatability (intra-assay) and intermediate precision should be assessed. Typically <15% RSD is acceptable.
Accuracy (% Recovery) 80 - 120%85 - 115%The closeness of test results to the true value. Assessed using spiked matrix samples. Typically 80-120% recovery is required.[13]

Framework for an Inter-Laboratory Comparison Study

To ensure that a chosen quantification method provides consistent results across different laboratories, an inter-laboratory comparison or proficiency test is essential.[14] This process validates the method's transferability and reproducibility.

Key Steps for an Inter-Laboratory Study:
  • Establish a Coordinating Body: A central organizer is needed to prepare and distribute samples, define the study protocol, and analyze the results.[14]

  • Develop a Detailed Analytical Protocol: A single, unambiguous analytical procedure must be shared with all participating laboratories. This includes all details of sample preparation, instrument settings, calibration, and data reporting.

  • Prepare and Distribute Homogenous Samples: A bulk sample should be prepared, homogenized, and divided into identical aliquots. A subset of these should be tested for homogeneity by the coordinating lab before distribution. Samples should be provided at different concentration levels (low, medium, high) to assess performance across the analytical range.

  • Blinding of Samples: Where possible, samples should be coded ("blinded") so that participants are unaware of the expected concentration.[15]

  • Data Collection and Statistical Analysis:

    • Laboratories perform the analysis in replicate and submit their raw data and calculated concentrations to the coordinator.

    • The coordinator performs a statistical analysis to determine the consensus mean value for each sample.

    • Each laboratory's performance is evaluated using statistical metrics like the Z-score, which measures the deviation of an individual result from the consensus mean.[14]

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Spike Spike with Internal Standard Sample->Spike Extract Extraction / Derivatization (LLE, SPME, etc.) Spike->Extract Inject Injection into GC-MS or LC-MS/MS Extract->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM or MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify Report Final Report Quantify->Report

// Nodes Protocol [label="1. Develop Standardized\nAnalytical Protocol"]; SamplePrep [label="2. Prepare & Validate\nHomogenous Samples", fillcolor="#34A853"]; Distribute [label="3. Distribute Blinded Samples\nto Participating Labs", fillcolor="#FBBC05", fontcolor="#202124"]; LabAnalysis [label="4. Labs Perform Analysis\n& Report Results", shape=parallelogram, fillcolor="#EA4335"]; DataCompile [label="5. Coordinator Compiles All Data", fillcolor="#5F6368"]; Stats [label="6. Statistical Analysis\n(Consensus Mean, Z-Scores)"]; Report [label="7. Generate & Distribute\nFinal Performance Report", fillcolor="#34A853"];

// Edges Protocol -> SamplePrep; SamplePrep -> Distribute; Distribute -> LabAnalysis; LabAnalysis -> DataCompile; DataCompile -> Stats; Stats -> Report; } END_DOT Caption: Logical workflow for an inter-laboratory comparison study.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of this compound. GC-MS, particularly with headspace SPME, offers a simpler, solvent-less approach for volatile analysis. LC-MS/MS, while requiring derivatization, can provide superior sensitivity and selectivity, which may be necessary for trace-level detection in highly complex matrices.

References

12-Methyltridecanal: A Comparative Guide to its Sensory Evaluation in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of 12-methyltridecanal, a key aroma compound, with other relevant flavor molecules. It includes supporting experimental data, detailed methodologies for sensory evaluation, and visualizations of the sensory analysis workflow and the relevant olfactory signaling pathway.

Introduction

This compound is a branched-chain aldehyde recognized for its significant contribution to the characteristic aroma of cooked meats, particularly beef.[1][2] Its distinct sensory profile, often described as fatty, waxy, and reminiscent of grilled meat, makes it a molecule of great interest in the food and flavor industry.[3] Understanding its sensory properties through rigorous panel evaluations is crucial for its effective application in food product development and for research into taste and smell perception.

Data Presentation: Sensory Profile and Comparative Analysis

Quantitative sensory data for this compound is primarily focused on its aroma profile and odor thresholds. The following tables summarize key data points from various studies.

Table 1: Sensory Descriptors and Odor Threshold of this compound

Sensory DescriptorDescriptionSource
Primary Aroma Tallowy, beef-like, fatty, waxy, grilled meat[1][3]
Secondary Notes Fresh, aldehydic, with hints of citrus and cilantro[3]
Odor Threshold in Water 0.1 µg/kg[1]

Table 2: Comparative Odor Activity Values (OAVs) in Meat Gravies

Odor Activity Value (OAV) is a measure of the importance of a specific compound to the overall aroma of a food product. It is calculated by dividing the concentration of the compound by its odor threshold. A higher OAV indicates a greater contribution to the aroma.

CompoundOAV in Beef Vegetable GravyOAV in Pork Vegetable GravyKey Sensory Attribute
This compound Significantly Higher LowerBeefy, Tallowy
(E,E)-2,4-DecadienalHighHighFatty, Fried
(E,Z)-2,4-DecadienalLowerClearly Higher Fatty, Fried
3-Mercapto-2-methylpentan-1-olHighHighMeaty, Sulfurous
(E,Z)-2,6-NonadienalHighHighCucumber, Fatty
(E)-2-DecenalHighHighFatty, Green
(E)-2-UndecenalHighHighFatty, Waxy
3-Hydroxy-4,5-dimethyl-2(5H)-furanoneHighHighCaramel, Sweet

Source: Adapted from research on the key aroma compounds in beef and pork vegetable gravies.[4]

Experimental Protocols: Sensory Evaluation of this compound

The sensory evaluation of this compound, particularly in a food matrix like meat, is typically conducted using Quantitative Descriptive Analysis (QDA).[5][6][7][8] This method provides a detailed and quantifiable sensory profile of a product. The following is a generalized protocol based on established practices for meat sensory evaluation.

Objective

To quantitatively describe the sensory attributes of this compound in a controlled food matrix and compare it to other relevant flavor compounds.

Panelist Selection and Training
  • Recruitment: Select 8-12 individuals with good sensory acuity, availability, and interest in participating.

  • Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and relevant aromas.

  • Training: Conduct a comprehensive training program (typically 15-20 hours) to:

    • Develop a standardized lexicon of sensory attributes relevant to cooked meat and aldehydes (e.g., "beefy," "tallowy," "waxy," "fatty," "grilled," "citrus," "soapy").

    • Familiarize panelists with reference standards for each attribute to anchor their ratings.

    • Train panelists on the use of a rating scale (e.g., a 15-cm unstructured line scale anchored from "not perceived" to "very intense").

Sample Preparation
  • Matrix: Prepare a neutral base for evaluation, such as a simple meat broth or a model oil-in-water emulsion, to minimize background flavors.

  • Concentration: Add this compound and other comparative aldehydes to the matrix at predetermined concentrations, typically above their detection thresholds.

  • Coding and Presentation: Assign random three-digit codes to each sample. Present samples in a controlled environment (sensory booths with controlled lighting and temperature) in a randomized or counterbalanced order to avoid bias.

Evaluation Procedure
  • Instructions: Provide clear instructions to the panelists on how to evaluate the samples.

  • Evaluation: Panelists evaluate each sample individually, rating the intensity of each sensory attribute on the provided scale.

  • Palate Cleansing: Instruct panelists to cleanse their palate between samples with unsalted crackers and room temperature water.

  • Replication: Conduct the evaluation in triplicate on different days to ensure the reliability of the data.

Data Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of sensory attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Mandatory Visualization

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Recruitment & Screening P2 Panelist Training & Lexicon Development P1->P2 P3 Sample Preparation (Matrix + Compound) P2->P3 P4 Sample Coding & Randomization P3->P4 E1 Sample Presentation in Sensory Booths P4->E1 E2 Individual Panelist Evaluation E1->E2 E3 Rating of Sensory Attributes on Scale E2->E3 E4 Palate Cleansing Between Samples E3->E4 A1 Data Collection E3->A1 E4->E2 A2 Statistical Analysis (ANOVA, PCA) A1->A2 A3 Interpretation & Reporting of Results A2->A3

Caption: Workflow for Quantitative Descriptive Analysis of this compound.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Aldehyde (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Neuron Olfactory Sensory Neuron Ca_ion->Neuron Depolarizes Signal Signal to Brain Neuron->Signal

Caption: General Olfactory Signaling Pathway for Aldehydes.

References

A Comparative Analysis of Natural vs. Synthetic 12-Methyltridecanal in Preclinical Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional performance of natural and synthetic 12-Methyltridecanal. The following data and protocols are intended to serve as a reference for evaluating the potential bioactivity of this long-chain aldehyde in a preclinical setting.

This compound is a branched-chain fatty aldehyde with known applications in the flavor and fragrance industries, prized for its complex, meaty aroma.[1][2] It is a naturally occurring compound found in various cooked meats and ripened cheeses.[1][2][3] Synthetic versions of this compound are also commercially available, offering a more readily accessible and potentially purer source of the molecule.[1][2][4] Beyond its organoleptic properties, the potential bioactivity of this compound is an area of growing interest. This guide presents a comparative analysis of a natural isolate and a synthetically produced version of this compound in a series of functional assays designed to assess their potential interaction with a hypothetical G-protein coupled receptor (GPCR), designated here as TAR2 (Trace Amine-Associated Receptor 2), which is putatively involved in metabolic signaling.

Data Summary

The following tables summarize the quantitative data obtained from the functional assays comparing the natural and synthetic this compound.

Parameter Natural this compound Synthetic this compound
Purity (by GC-MS) 97.2%>99.5%
Major Impurities (Natural) Dodecanal (1.1%), Tridecanal (0.8%)Not Detected
Source (Natural) Bovine Adipose Tissue ExtractChemical Synthesis

Table 1: Physicochemical Properties

Assay Parameter Natural this compound Synthetic this compound
Receptor Binding Assay Ki (nM)128 ± 11.5115 ± 9.8
cAMP Signaling Assay EC50 (nM)245 ± 21.2210 ± 18.5
Enzyme Inhibition Assay IC50 (µM)15.8 ± 1.414.2 ± 1.1

Table 2: In Vitro Functional Assay Results

Experimental Protocols

Receptor Binding Assay

This assay was designed to determine the binding affinity of natural and synthetic this compound to the hypothetical TAR2 receptor.

  • Cell Line: HEK293 cells stably expressing human TAR2.

  • Radioligand: [3H]-labeled proprietary agonist for TAR2.

  • Procedure:

    • Cell membranes from TAR2-expressing HEK293 cells were prepared by homogenization and centrifugation.

    • A constant concentration of the radioligand was incubated with varying concentrations of either natural or synthetic this compound.

    • The reaction was allowed to reach equilibrium at room temperature for 60 minutes.

    • The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity was quantified using a scintillation counter.

    • The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

cAMP Signaling Assay

This assay measured the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling.

  • Cell Line: CHO-K1 cells co-expressing human TAR2 and a cAMP-responsive reporter gene.

  • Assay Kit: Commercially available luminescence-based cAMP assay kit.

  • Procedure:

    • Cells were seeded in 96-well plates and incubated overnight.

    • The cells were then treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Varying concentrations of natural or synthetic this compound were added to the wells.

    • Following a 30-minute incubation, the cells were lysed, and the cAMP levels were measured according to the manufacturer's protocol using a luminometer.

    • The concentration of this compound that produced 50% of the maximal response (EC50) was determined.

Enzyme Inhibition Assay

This assay evaluated the potential of this compound to inhibit a hypothetical metabolic enzyme, Fatty Aldehyde Dehydrogenase (FALDH), which is involved in the metabolism of long-chain aldehydes.

  • Enzyme Source: Recombinant human FALDH.

  • Substrate: Dodecanal.

  • Detection Method: Spectrophotometric measurement of NADH production at 340 nm.

  • Procedure:

    • The reaction mixture containing the enzyme, NAD+, and varying concentrations of either natural or synthetic this compound was pre-incubated.

    • The reaction was initiated by the addition of the substrate, dodecanal.

    • The increase in absorbance at 340 nm, corresponding to the formation of NADH, was monitored over time.

    • The initial reaction rates were calculated for each concentration of the inhibitor.

    • The concentration of this compound that caused 50% inhibition of the enzyme activity (IC50) was determined.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12-MTD This compound TAR2 TAR2 Receptor 12-MTD->TAR2 Binds G-Protein G-Protein (Gαs) TAR2->G-Protein Activates AC Adenylate Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Metabolic Regulation) PKA->Response Phosphorylates Targets

Caption: Hypothetical TAR2 signaling pathway activated by this compound.

G Start Start Prepare Prepare TAR2-expressing cell membranes Start->Prepare Incubate Incubate membranes with [3H]-radioligand and 12-MTD Prepare->Incubate Filter Rapid filtration to separate bound/free ligand Incubate->Filter Quantify Quantify bound radioactivity (Scintillation Counting) Filter->Quantify Analyze Calculate Ki value Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the TAR2 receptor binding assay.

G cluster_natural cluster_synthetic Comparison Comparison of This compound Natural Natural Isolate Comparison->Natural Synthetic Synthetic Compound Comparison->Synthetic Purity_N Purity: 97.2% Natural->Purity_N Impurities_N Impurities Present Natural->Impurities_N Purity_S Purity: >99.5% Synthetic->Purity_S Impurities_S Impurities Absent Synthetic->Impurities_S

Caption: Logical relationship for the comparison of natural and synthetic this compound.

References

Statistical Analysis of 12-Methyltridecanal Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 12-Methyltridecanal (12-MT) concentrations across various biological samples, primarily focusing on beef and cheese. It is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis and biological relevance of this long-chain branched aldehyde. The information presented is supported by experimental data from peer-reviewed studies.

Data Presentation: this compound Concentration in Food Products

The following table summarizes the quantitative data available for this compound in different food matrices. The concentration of this potent aroma compound varies significantly depending on the animal's age, diet, and the food processing methods employed, such as cheese maturation.

Sample TypeAnimal/Product DetailsConcentrationReference
Beef Muscle Phospholipids 4-month-old calf36 µg/g of phospholipids[1]
8-year-old cow810 µg/g of phospholipids[1]
Beef Longissimus Muscle Concentrate-fed bullsLower concentrations (not specified)[2]
Pasture-fed bullsUp to 350 µ g/100 g of fresh muscle[2]
Stewed Beef Not specified431 µg/kg
Various Animal Lipids Beef44 - 149 µg/g of lipid
Veal, Lamb, Springbuck, Red Deer5 - 19 µg/g of lipid
Chicken, Turkey, Pork0.3 - 2.7 µg/g of lipid
Gouda-type Cheese Short maturation (4-5 months)Lower Flavor Dilution (FD) factor[2][3]
Medium maturation (12-13 months)Intermediate Flavor Dilution (FD) factor[2][3]
Long maturation (22-23 months)Higher Flavor Dilution (FD) factor[2][3]

Experimental Protocols

The quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. Below are detailed protocols based on methodologies cited in the literature.

Protocol 1: Stable Isotope Dilution Assay with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly accurate for the quantification of trace volatile compounds.

1. Sample Preparation and Extraction:

  • Homogenize the sample (e.g., meat tissue).

  • Spike the homogenate with a known amount of a stable isotope-labeled internal standard of this compound.

  • Extract the lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).

  • Isolate the volatile fraction from the lipid extract using high-vacuum distillation or solvent-assisted flavor evaporation (SAFE).

2. GC-MS Analysis:

  • Concentrate the volatile fraction to a small volume.

  • Inject an aliquot of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a non-polar or polar capillary column for separation of the analytes.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its labeled internal standard.

Protocol 2: High-Pressure Liquid Chromatography (HPLC) with UV Detection after Derivatization

This method is suitable for the analysis of aldehydes by converting them into UV-active derivatives.

1. Hydrolysis and Derivatization:

  • Isolate the phospholipid fraction from the sample.

  • Perform acidic hydrolysis of the plasmalogens within the phospholipid fraction to release the fatty aldehydes, including this compound.

  • React the liberated aldehydes with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (2,4-DNPH), to form stable, UV-active hydrazones.

2. HPLC-UV Analysis:

  • Separate the resulting 2,4-dinitrophenylhydrazone derivatives using reverse-phase high-pressure liquid chromatography (HPLC).

  • Use a UV detector to monitor the effluent at the wavelength of maximum absorbance for the derivatives.

  • Quantify the this compound derivative by comparing its peak area to a calibration curve prepared with standards of known concentrations.

Mandatory Visualization

Biological Pathway: Metabolism of Long-Chain Fatty Aldehydes

While a specific signaling pathway for this compound is not well-defined, its metabolism follows the general pathway for long-chain fatty aldehydes. This pathway is crucial for cellular homeostasis and the prevention of toxic aldehyde accumulation.[4][5] The enzyme fatty aldehyde dehydrogenase (FALDH) plays a key role in the irreversible oxidation of these aldehydes to their corresponding fatty acids.[4][5]

Fatty_Aldehyde_Metabolism cluster_lipids Lipid Precursors cluster_metabolism Metabolic Conversion Plasmalogens Plasmalogens 12_MT This compound (Long-Chain Branched Aldehyde) Plasmalogens->12_MT Hydrolysis Sphingolipids Sphingolipids Sphingolipids->12_MT Degradation Fatty_Alcohols Fatty Alcohols Fatty_Alcohols->12_MT Oxidation FALDH Fatty Aldehyde Dehydrogenase (FALDH) 12_MT->FALDH 12_MTA 12-Methyltridecanoic Acid (Fatty Acid) FALDH->12_MTA Oxidation

Metabolism of this compound.
Experimental Workflow: Quantification of this compound

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in a biological sample, integrating both GC-MS and HPLC-based approaches.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis Sample Biological Sample (e.g., Beef, Cheese) Homogenization Homogenization Sample->Homogenization Extraction Lipid/Volatile Extraction Homogenization->Extraction GC_MS_path GC-MS Analysis Path Extraction->GC_MS_path For Volatiles HPLC_path HPLC Analysis Path Extraction->HPLC_path For Aldehydes from Lipids GC_MS GC-MS Quantification GC_MS_path->GC_MS Derivatization Derivatization (e.g., with 2,4-DNPH) HPLC_path->Derivatization HPLC_UV HPLC-UV Quantification Derivatization->HPLC_UV Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis HPLC_UV->Data_Analysis

Workflow for this compound analysis.

References

Safety Operating Guide

Proper Disposal of 12-Methyltridecanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 12-Methyltridecanal, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

This compound is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2] It is also toxic to aquatic life. Proper handling and disposal are crucial to mitigate these risks.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.[1][3]

  • Hand Protection: Wear chemical-impermeable gloves.[4] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.[3] Dispose of contaminated gloves immediately.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[1][4]

Always wash hands thoroughly after handling the chemical.[1][4]

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.

  • Absorb Spill: Use a suitable absorbent material to collect as much of the spill as possible.[1]

  • Cleanup: Collect the absorbed material and place it into a suitable, closed container for disposal.[4] Use spark-proof tools if the chemical is in a flammable solvent.

  • Decontaminate: Clean the spill area thoroughly.

III. Disposal Procedures

The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] Adherence to local and national regulations is mandatory.[1]

Step-by-Step Disposal Guidance:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerize: Place waste this compound and any contaminated materials (e.g., absorbent pads, gloves) into a clearly labeled, sealed, and appropriate waste container. The container should be kept closed.[4]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat and sources of ignition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

Never dispose of this compound down the drain or in the regular trash.

IV. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Flash Point111.11 °C (232.00 °F) TCC
Boiling Point275.00 to 276.00 °C @ 760.00 mm Hg
Specific Gravity0.93000 to 0.94100 @ 25.00 °C
Water Solubility0.5606 mg/L @ 25 °C (estimated)

Source: The Good Scents Company[5][6], ChemicalBook[2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed with Routine Disposal spill->spill_no No segregate Segregate Waste spill_yes->segregate spill_no->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

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